molecular formula C7H10ClFN2O B12315216 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride

2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride

Cat. No.: B12315216
M. Wt: 192.62 g/mol
InChI Key: DBIWQHMIJZYMSC-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride is a chemical building block of interest in pharmaceutical and agrochemical research. The compound features a pyridine ring, a common nitrogen-containing heterocycle, which is fluorinated at the 3-position and functionalized with a 2-aminoethoxy side chain. The incorporation of fluorine into organic molecules is a established strategy in medicinal chemistry to modulate a compound's potency, metabolic stability, and membrane permeability . The primary amine group on the side chain, provided as a hydrochloride salt for improved stability, offers a handle for further synthetic manipulation, allowing researchers to create amide bonds or link to other molecular fragments. This structure makes it a valuable precursor for constructing more complex molecules. Its potential applications align with those of related compounds, which are frequently used in the synthesis of active agents, such as potent anti-leishmanial flavonoids . Furthermore, fluoropyridine derivatives serve as key intermediates in the synthesis of fluorinated piperidines—saturated nitrogen heterocycles that are prevalent motifs in FDA-approved drugs . As a versatile scaffold, 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride facilitates the exploration of new chemical space in drug discovery programs. Please note that this product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H10ClFN2O

Molecular Weight

192.62 g/mol

IUPAC Name

2-(3-fluoropyridin-2-yl)oxyethanamine;hydrochloride

InChI

InChI=1S/C7H9FN2O.ClH/c8-6-2-1-4-10-7(6)11-5-3-9;/h1-2,4H,3,5,9H2;1H

InChI Key

DBIWQHMIJZYMSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OCCN)F.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride (CAS 1341996-10-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Given the limited publicly available data on this specific hydrochloride salt, this guide synthesizes information from its core chemical structure, related analogues, and established synthetic methodologies to offer valuable insights for its application in research and development.

Introduction: The Role of Fluorinated Pyridines in Drug Discovery

Fluorine-containing molecules are increasingly prevalent in the pharmaceutical landscape, with fluorination being a key strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The pyridine scaffold, a common motif in bioactive compounds, when combined with fluorine, offers a versatile platform for developing novel therapeutics. 2-Aminopyridine derivatives, in particular, are recognized as important intermediates in the synthesis of a wide range of biologically active molecules.[1] The introduction of an aminoethoxy side chain, as seen in 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride, can further modulate the compound's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which is crucial for target engagement.

Physicochemical Properties

Detailed experimental data for 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride is not extensively reported. However, based on the analysis of its constituent parts—the 2-amino-3-fluoropyridine core and the aminoethoxy side chain—we can infer a set of expected properties.

PropertyValue/InformationSource/Basis
CAS Number 1341996-10-8[2]
Molecular Formula C₇H₁₁ClFN₂OInferred from structure
Molecular Weight 193.63 g/mol Inferred from structure
Appearance Likely a white to off-white solidBased on related compounds[3]
Melting Point Not available. The parent compound, 2-Amino-3-fluoropyridine, has a melting point of 41-45 °C. The hydrochloride salt is expected to have a significantly higher melting point.[4]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form generally increases aqueous solubility.
pKa Not available. The pyridine nitrogen and the primary amine of the aminoethoxy group are basic centers.

Synthesis and Mechanistic Insights

A potential synthetic pathway is outlined below:

G cluster_0 Synthesis of 2-Amino-3-fluoropyridine (Parent Core) cluster_1 Proposed Synthesis of 2-(2-Aminoethoxy)-3-fluoropyridine 2,3-Difluoro-5-chloropyridine 2,3-Difluoro-5-chloropyridine Ammonolysis Ammonolysis 2,3-Difluoro-5-chloropyridine->Ammonolysis NH3·H2O, 110-140°C 2-Amino-3-fluoro-5-chloropyridine 2-Amino-3-fluoro-5-chloropyridine Ammonolysis->2-Amino-3-fluoro-5-chloropyridine Reduction Reduction 2-Amino-3-fluoro-5-chloropyridine->Reduction Catalytic Hydrogenation (e.g., Pd/C) 2-Amino-3-fluoropyridine 2-Amino-3-fluoropyridine Reduction->2-Amino-3-fluoropyridine 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine SNAr Reaction SNAr Reaction 2-Chloro-3-fluoropyridine->SNAr Reaction 2-Aminoethanol, Base (e.g., NaH) 2-(2-Aminoethoxy)-3-fluoropyridine 2-(2-Aminoethoxy)-3-fluoropyridine SNAr Reaction->2-(2-Aminoethoxy)-3-fluoropyridine Salt Formation Salt Formation 2-(2-Aminoethoxy)-3-fluoropyridine->Salt Formation HCl in a suitable solvent 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride Salt Formation->2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride

Caption: Proposed synthetic workflow for 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride.

Experimental Protocol Considerations:

  • Synthesis of the 2-Amino-3-fluoropyridine Core: A patented method involves the ammonolysis of 2,3-difluoro-5-chloropyridine followed by a reduction reaction.[5] This multi-step process provides a route to the key intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 3-position and a leaving group (e.g., chlorine) at the 2-position of the pyridine ring are crucial for a successful SNAr reaction. The electron-withdrawing nature of the fluorine atom activates the ring towards nucleophilic attack. A general procedure for a similar reaction involves reacting 2-chloropyridine with 2-aminoethanol in the presence of a strong base like sodium hydride in an anhydrous solvent such as dioxane, followed by heating to reflux.[6]

  • Salt Formation: The final step would involve treating the free base, 2-(2-Aminoethoxy)-3-fluoropyridine, with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Applications in Research and Drug Development

While specific applications for 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride are not widely documented, its structural motifs suggest significant potential in medicinal chemistry.

  • As a Building Block: This compound serves as a versatile building block for introducing a fluorinated amino-alkoxy pyridine moiety into larger molecules. The primary amine offers a reactive handle for amide bond formation, reductive amination, and other derivatizations.

  • Kinase Inhibitors: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could be explored for developing novel inhibitors targeting various kinases implicated in cancer and other diseases.

  • Central Nervous System (CNS) Agents: The pyridine ring is a well-known privileged scaffold for CNS-active compounds. The physicochemical properties imparted by the fluoro and aminoethoxy groups could be beneficial for brain penetration and targeting CNS receptors.

  • Antimicrobial and Antiviral Agents: Pyridine derivatives have a long history in the development of antimicrobial and antiviral drugs. This compound could serve as a starting point for the synthesis of new agents in this therapeutic area.

The parent compound, 2-amino-3-fluoropyridine, is a known reagent in the synthesis of potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain.[4] It is also used to create bicyclic heterocycles like imidazopyridines for active pharmaceutical ingredients.[4] These applications of the core structure highlight the potential therapeutic areas for derivatives of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Related aminopyridines are known to be toxic if swallowed or in contact with skin.[1] Assume this compound has similar toxicological properties.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spectral Data Analysis

No specific spectral data for 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride has been found in the public domain. However, the expected spectral characteristics can be predicted based on its structure.

  • 1H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridine ring, as well as the methylene protons of the ethoxy chain and the amine protons. The coupling patterns of the pyridine protons would be influenced by the fluorine atom.

  • 13C NMR: The carbon spectrum would show distinct signals for the carbons of the pyridine ring, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. The carbons of the aminoethoxy side chain would also be present.

  • 19F NMR: A single resonance would be expected for the fluorine atom on the pyridine ring. The chemical shift would be indicative of its electronic environment.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₉FN₂O, MW: 156.16)[2] and potentially a fragment corresponding to the loss of the aminoethoxy group.

References

  • Smolecule. (2023, August 16). 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine.
  • BenchChem. (2025, December). 2-Acetyl-3-fluoropyridine | 87674-20-2.
  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Regulations.gov. (2021, November 17). U.S.
  • BLDpharm. (n.d.). 1341996-10-8|2-(2-Aminoethoxy)-3-fluoropyridine.
  • Eureka | Patsnap. (2018, August 24). Preparation method of 2-amino-4-fluoropyridine.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • Garg Lab - UCLA. (n.d.).
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  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine).
  • PubChem. (n.d.). Pyridine derivatives, their pharmaceutical compositions, their use for the preparation of medicaments of therapeutic or preventive value and process for their preparation.
  • GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines.
  • PubChem. (n.d.).
  • ChemicalBook. (2025, July 24). 2-(2-aminoethoxy)pyridine | 29450-07-5.
  • Ossila. (n.d.). 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3.
  • Journal of the American Chemical Society. (2014, June 11).
  • PMC. (2026, January 22).
  • New Journal of Chemistry (RSC Publishing). (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses.
  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF.
  • Ossila. (n.d.). 2-Amino-3-fluoropyridine | CAS Number 21717-95-3.
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.). 2-Amino-3-fluoropyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals.
  • PubChem. (n.d.). 2-Fluoropyridine | C5H4FN | CID 9746.

Sources

An In-depth Technical Guide to the Chemical Structure of 3-fluoro-2-(2-aminoethoxy)pyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] Within this context, fluorinated pyridine scaffolds have emerged as privileged structures in the design of novel therapeutic agents. This guide provides a detailed technical overview of 3-fluoro-2-(2-aminoethoxy)pyridine hydrochloride, a compound of significant interest for its potential applications in drug discovery.

The presence of a fluorine atom at the 3-position of the pyridine ring, combined with an aminoethoxy side chain at the 2-position, creates a unique electronic and conformational profile. This substitution pattern can influence the molecule's pKa, lipophilicity, and hydrogen bonding capabilities, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties. This guide will delve into the structural characteristics, a plausible synthetic route, and the potential applications of this compound, offering a valuable resource for researchers engaged in the development of novel therapeutics.

Structural Analysis and Physicochemical Properties

The chemical structure of 3-fluoro-2-(2-aminoethoxy)pyridine HCl combines the aromaticity of a pyridine ring with the electronic influence of a fluorine substituent and the flexibility of an aminoethoxy side chain. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Figure 1: Chemical structure of 3-fluoro-2-(2-aminoethoxy)pyridine HCl.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₇H₁₀ClFN₂ON/A
Molecular Weight192.62 g/mol N/A
pKa (most basic)~7.5 (predicted)N/A
LogP~0.8 (predicted)N/A
Hydrogen Bond Donors2N/A
Hydrogen Bond Acceptors3N/A

Synthesis and Methodologies

The proposed synthesis workflow is depicted below:

Synthesis_Workflow start 3-Fluoro-2-chloropyridine intermediate 3-fluoro-2-(2-aminoethoxy)pyridine (Free Base) start->intermediate Nucleophilic Aromatic Substitution (e.g., in DMF, with a base like NaH) reagent1 2-Aminoethanol (Ethanolamine) product 3-fluoro-2-(2-aminoethoxy)pyridine HCl intermediate->product Salt Formation reagent2 HCl in Ether

Sources

An In-depth Technical Guide to 2-(2-Aminoethoxy)-3-fluoropyridine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride, a key building block in contemporary medicinal chemistry. The document details its chemical and physical properties, offers an in-depth look at a representative synthetic pathway, discusses methods for its analytical characterization, and explores its application in the synthesis of pharmacologically active agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the handling and utilization of this important chemical intermediate.

Introduction

2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride is a fluorinated pyridine derivative that has garnered significant interest in the pharmaceutical industry. The incorporation of a fluorine atom onto the pyridine ring can substantially alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The aminoethoxy side chain provides a versatile functional handle for further chemical modifications, making it an attractive scaffold for constructing more complex molecules. The parent compound, 2-aminopyridine, is a well-established pharmacophore in numerous biologically active molecules, and its derivatives are integral to the development of novel therapeutics.[1] This guide aims to be a definitive resource on its hydrochloride salt, consolidating essential technical information for laboratory and development settings.

Physicochemical and Structural Properties

The hydrochloride salt of 2-(2-Aminoethoxy)-3-fluoropyridine enhances the compound's stability and aqueous solubility, which is often advantageous for handling and for certain reaction conditions. A summary of its key properties is presented below.

PropertyValueSource
Chemical Formula C₇H₁₀ClFN₂OInferred from base
Molecular Weight 192.62 g/mol Inferred from base
CAS Number 1394040-72-2[2]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in water, methanol; sparingly soluble in other organic solventsGeneral Knowledge

Note: The molecular formula and weight are for the hydrochloride salt, derived from the free base formula C₇H₉FN₂O and molecular weight of 156.16 g/mol .[3]

Synthesis and Characterization

The synthesis of 2-(2-Aminoethoxy)-3-fluoropyridine typically involves the nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyridine ring. The fluorine atom at the 3-position and a suitable leaving group at the 2-position are key for this transformation.

Representative Synthetic Protocol

A common and industrially scalable approach involves the reaction of 2-chloro-3-fluoropyridine with an appropriate amino alcohol derivative, followed by deprotection and salt formation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis begins with the reaction of 2-chloro-3-fluoropyridine with a protected aminoethanol, such as N-Boc-2-aminoethanol, in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF). The alkoxide, generated in situ, displaces the chloride at the 2-position of the pyridine ring.

Step 2: Deprotection and Hydrochloride Salt Formation

The resulting Boc-protected intermediate is then deprotected under acidic conditions. Treatment with hydrochloric acid (HCl) in a solvent like diethyl ether or dioxane simultaneously cleaves the Boc protecting group and forms the desired hydrochloride salt, which often precipitates from the reaction mixture and can be isolated by filtration.

Experimental Workflow

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Deprotection & Salt Formation 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine NaH_DMF NaH, DMF, 0°C to RT 2-Chloro-3-fluoropyridine->NaH_DMF N-Boc-2-aminoethanol N-Boc-2-aminoethanol N-Boc-2-aminoethanol->NaH_DMF Boc-protected_Intermediate Boc-Protected Intermediate NaH_DMF->Boc-protected_Intermediate Boc-protected_Intermediate_2 Boc-Protected Intermediate HCl_Ether HCl in Diethyl Ether Final_Product 2-(2-Aminoethoxy)-3-fluoropyridine HCl HCl_Ether->Final_Product Boc-protected_Intermediate_2->HCl_Ether

Synthetic workflow for 2-(2-Aminoethoxy)-3-fluoropyridine HCl.
Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, as well as the two methylene groups of the ethoxy chain and the amine protons. The coupling patterns and chemical shifts provide definitive structural information.

    • ¹³C NMR : The carbon spectrum will confirm the number of unique carbon environments in the molecule.

    • ¹⁹F NMR : A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the pyridine ring.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, confirming the molecular formula.

  • Infrared (IR) Spectroscopy : IR spectroscopy can identify the presence of key functional groups, such as N-H stretches for the amine, C-O stretches for the ether, and C-F stretches.

Applications in Drug Discovery

Fluorinated aminopyridines are valuable building blocks in medicinal chemistry. They are used in the synthesis of active pharmaceutical ingredients (APIs) for a range of therapeutic areas. For instance, related structures like 2-amino-5-chloro-3-fluoropyridine are used to synthesize inhibitors of cyclin-dependent kinases for cancer treatments and disruptors of glucokinase-glucokinase regulatory proteins for type II diabetes.[4] The 2-(2-Aminoethoxy)-3-fluoropyridine moiety can be found in various patented compounds investigated as kinase inhibitors, modulators of G-protein coupled receptors (GPCRs), and other therapeutic targets. The primary amine provides a point for amide bond formation, reductive amination, or other coupling reactions to build larger, more complex drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride.

  • Hazard Classification : The compound is generally classified as harmful if swallowed, and can cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[5]

  • Handling : Avoid creating dust. Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5]

  • First Aid :

    • If Swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.

    • In Case of Skin Contact : Wash off with plenty of water. If skin irritation occurs, seek medical advice.

    • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

    • If Inhaled : Remove person to fresh air and keep comfortable for breathing.[5]

Conclusion

2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride is a versatile and valuable building block for drug discovery and development. Its unique combination of a fluorinated pyridine core and a reactive aminoethoxy side chain provides chemists with a powerful tool for synthesizing novel chemical entities with potentially enhanced pharmacological properties. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

  • TCI Chemicals. (2024, December 16). Safety Data Sheet.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
  • Fisher Scientific. (2013, August 21). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Google Patents. (2016, June 15). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Patsnap. (2018, August 24). Preparation method of 2-amino-4-fluoropyridine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(5), 343-382. [Link]

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Topic: The Strategic Choice in Drug Discovery: A Comparative Analysis of 2-(2-Aminoethoxy)-3-fluoropyridine Free Base and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with critical decisions. Among the most fundamental is the selection of the optimal physical form of the active pharmaceutical ingredient (API). For ionizable compounds like 2-(2-Aminoethoxy)-3-fluoropyridine, a versatile building block in modern medicinal chemistry, the choice between its free base and a salt form, such as the hydrochloride (HCl) salt, has profound implications for its entire development lifecycle. This guide provides an in-depth technical analysis of these two forms, elucidating the key differences in their physicochemical properties and offering field-proven insights into the causal relationships that govern the selection process. We will explore the critical attributes of solubility, stability, and hygroscopicity, and provide validated experimental protocols for interconversion and characterization, empowering researchers to make informed, strategic decisions that accelerate the drug development pipeline.

Introduction: The Significance of Form

2-(2-Aminoethoxy)-3-fluoropyridine is a compound of increasing interest in drug discovery, valued for its fluorinated pyridine scaffold—a motif present in numerous clinically relevant molecules.[1][2][3][4] The introduction of fluorine can significantly enhance metabolic stability and binding affinity, making this a desirable building block.[4] However, the presence of a primary aliphatic amine group makes the molecule basic, allowing it to exist as either a neutral "free base" or an ionic salt.

The decision to work with a free base versus a salt is not trivial; it is a cornerstone of early-stage drug development that impacts everything from initial biological screening to final formulation.[5][6][7] Approximately 50% of all approved drugs are administered as salts, with hydrochloride being the most common choice for basic APIs.[5][8] This preference is rooted in the ability of salt formation to dramatically and favorably alter an API's properties.[6][7] This guide will dissect these alterations in the specific context of 2-(2-Aminoethoxy)-3-fluoropyridine.

Molecular Structure and Acid-Base Chemistry

The fundamental difference between the free base and its HCl salt lies in the protonation state of the most basic nitrogen atom. In 2-(2-Aminoethoxy)-3-fluoropyridine, the primary amine of the aminoethoxy side chain is significantly more basic than the pyridine ring nitrogen and is therefore the site of protonation.

The reaction with hydrochloric acid is a simple acid-base equilibrium, as depicted below.

Caption: Acid-Base Equilibrium of 2-(2-Aminoethoxy)-3-fluoropyridine.

This protonation event transforms a neutral, lipophilic molecule into an ionic, hydrophilic species, which is the origin of their divergent physicochemical properties.

Comparative Physicochemical Properties: A Data-Driven Analysis

The choice of form is dictated by a careful evaluation of several key parameters. While specific quantitative data for this exact molecule requires experimental determination, the principles governing the behavior of amine free bases and their HCl salts are well-established.

Property2-(2-Aminoethoxy)-3-fluoropyridine Free Base2-(2-Aminoethoxy)-3-fluoropyridine HCl SaltRationale & Causality
Aqueous Solubility LowHighThe ionic nature of the salt allows for strong, favorable interactions with polar water molecules, dramatically increasing solubility compared to the neutral free base.[8][9][10] This effect is pH-dependent; salt solubility is highest at low pH.[11]
Organic Solvent Solubility Generally Higher (in non-polar solvents like DCM, Ether, EtOAc)Generally Lower (soluble in polar protic solvents like MeOH, EtOH)The neutral free base is more "greasy" or lipophilic, favoring dissolution in less polar organic solvents. The ionic salt requires polar solvents capable of solvating the charged species.[12]
Chemical Stability Susceptible to oxidation and degradationHighThe lone pair of electrons on the amine nitrogen in the free base is susceptible to oxidation.[10][13] Protonation in the salt form sequesters this lone pair, preventing oxidative side reactions and significantly improving long-term stability and shelf-life.[10][13]
Physical Form Potentially an oil or low-melting solidCrystalline SolidSalts of organic amines are almost always high-melting point, crystalline solids.[9][10] This is advantageous for purification (via recrystallization), handling, weighing, and formulation, whereas free bases can be oils or amorphous solids that are difficult to manage.[14]
Hygroscopicity Generally LowVariable; must be determined experimentallyHygroscopicity, the tendency to absorb moisture from the air, is a critical parameter.[8][15][16] While some salts can be hygroscopic, a non-hygroscopic, crystalline salt is often the ideal form for a drug product due to its predictable physical properties and stability.[8][17]
Melting Point LowerSignificantly HigherThe strong ionic lattice forces in the salt crystal require much more energy to overcome compared to the intermolecular forces between neutral free base molecules.[10]

Practical Implications & Strategic Selection

The data presented in the table above translates directly into strategic decisions in the lab and during development. The choice is not about which form is "better" in the absolute, but which is optimal for a specific task.

G start Start: Have 2-(2-Aminoethoxy) -3-fluoropyridine q1 What is the intended application? start->q1 synthesis Organic Synthesis (e.g., Amide Coupling) q1->synthesis Reaction extraction Workup/Extraction into Organic Solvent q1->extraction Purification formulation Aqueous Formulation (Screening, Oral, IV) q1->formulation Formulation storage Long-Term Storage q1->storage Storage use_free_base USE FREE BASE synthesis->use_free_base Requires nucleophilic amine extraction->use_free_base Requires neutral, lipophilic form use_hcl_salt USE HCL SALT formulation->use_hcl_salt Requires high aqueous solubility storage->use_hcl_salt Requires enhanced chemical stability

Caption: Decision workflow for selecting the appropriate molecular form.

  • When to Use the Free Base: The free base is essential for any chemical reaction where the amine must act as a nucleophile, such as in amide bond formation or reductive aminations.[12] Its higher solubility in non-polar organic solvents also makes it the target form for extraction from aqueous media during reaction workups.[18]

  • When to Use the HCl Salt: The HCl salt is the form of choice for virtually all applications involving water. Its high aqueous solubility is critical for preparing stock solutions for biological assays, ensuring the compound does not precipitate and produce false-negative results. For in vivo studies, this high solubility often translates to improved dissolution rates and higher oral bioavailability.[6][7][8] Furthermore, its superior chemical and physical stability makes it the preferred form for long-term storage and for the final API in a solid dosage form.[10][19]

Validated Experimental Protocols

The ability to efficiently interconvert between the free base and salt forms is a fundamental skill for any researcher working with this compound.

Protocol 1: Conversion of HCl Salt to Free Base (Basification & Extraction)

Causality: This protocol exploits the change in solubility upon deprotonation. By adding a base, the ionic, water-soluble salt is converted to the neutral, organic-soluble free base, allowing it to be extracted from the aqueous phase.

  • Dissolution: Dissolve the 2-(2-Aminoethoxy)-3-fluoropyridine HCl salt in deionized water (approx. 10-20 mL per gram of salt).

  • Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution dropwise while stirring. Monitor the pH with a pH strip or meter. Continue adding base until the pH is > 9.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent in which the free base is soluble (e.g., ethyl acetate or dichloromethane) three times (3 x 20 mL per gram of starting material). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with a saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the 2-(2-Aminoethoxy)-3-fluoropyridine free base. Confirm identity and purity analytically.

Protocol 2: Conversion of Free Base to HCl Salt (Salt Formation)

Causality: This protocol relies on the direct acid-base reaction between the amine and HCl. The resulting salt is typically insoluble in non-polar organic solvents, causing it to precipitate for easy isolation.

  • Dissolution: Dissolve the 2-(2-Aminoethoxy)-3-fluoropyridine free base in a dry, non-polar organic solvent such as diethyl ether or ethyl acetate (approx. 15-25 mL per gram).

  • Acidification: Cool the solution in an ice bath. While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise. Use exactly one molar equivalent of HCl relative to the free base.

  • Precipitation: A white precipitate of the HCl salt should form immediately or upon further stirring.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted free base. Dry the resulting white solid under high vacuum to obtain the pure 2-(2-Aminoethoxy)-3-fluoropyridine HCl salt.

Protocol 3: Analytical Characterization & Quality Control

It is imperative to confirm the identity and purity of each form after synthesis or conversion.

  • ¹H NMR Spectroscopy: Will confirm the covalent structure. Protons adjacent to the amine (the -CH₂-NH₂ group) will show a significant downfield chemical shift in the HCl salt compared to the free base due to the deshielding effect of the positive charge.

  • Mass Spectrometry (MS): Will confirm the molecular weight. Both forms will show the same mass for the protonated parent ion [M+H]⁺ in positive ion mode ESI-MS.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.[20]

  • Melting Point: A simple and effective way to distinguish the two forms. The HCl salt will have a sharp, significantly higher melting point than the free base.

  • Dynamic Vapor Sorption (DVS): The gold-standard method for quantifying hygroscopicity by measuring mass change as a function of relative humidity.[15]

Conclusion

The free base and hydrochloride salt of 2-(2-Aminoethoxy)-3-fluoropyridine are not interchangeable reagents but rather two distinct molecular forms with unique properties and applications. The free base is the reactive, nucleophilic form essential for synthesis, while the HCl salt is the stable, soluble form ideal for storage, biological testing, and pharmaceutical formulation. Understanding the fundamental physicochemical principles that differentiate them is crucial for efficient research and is a foundational element of rational drug development. The strategic selection of the appropriate form for the task at hand saves time, avoids experimental artifacts, and ultimately paves a smoother path from the laboratory bench to the clinic.

References

  • Stahl, P.H., & Nakamo, M. (2002). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Pharmaceutical Sciences.
  • Bighash, M., & Dadashzadeh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of the Iranian Chemical Society.
  • Bighley, L.D., Berge, S.M., & Monkhouse, D.C. (1994). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology.
  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Ghafourian, T., & Barzegar-Jalali, M. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Journal of Pharmaceutical Sciences & Research.
  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015). Reddit. Available at: [Link]

  • Mishra, R., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. Journal of the Serbian Chemical Society.
  • Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. Available at: [Link]

  • Kumar, A., & Sharma, G. (2022). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. In Heterocyclic Compounds - Recent Advances. IntechOpen.
  • Hydrochloride vs non-hydrochloride compounds. (2015). Sciencemadness Discussion Board. Available at: [Link]

  • Sharma, A., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.
  • What is the best way to convert my amine compound from the salt form into free amine? (2015). ResearchGate. Available at: [Link]

  • Kaur, M., & Singh, M. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research.
  • Isolation (Recovery) of amines. (n.d.). University of Alberta. Available at: [Link]

  • Difference between amino acid free base and its hydrochloride salt? (2018). ResearchGate. Available at: [Link]

  • Chen, X., & Zhorov, B.S. (2017). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. Crystal Growth & Design.
  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.
  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? (2021). ResearchGate. Available at: [Link]

  • Why formulate drugs as HCl salts when HCl is in stomach acid? (2014). Chemistry Stack Exchange. Available at: [Link]

  • Vasanthakumar, G.R., & Suresh Babu, V.V. (2001). A method for the deprotonation of hydrochloride salts of peptide esters to free amino. Indian Journal of Chemistry.
  • Singh, P., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • Sravani, G., et al. (2012). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.
  • Anderson, B.D., & Conradi, R.A. (1985). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Journal of Pharmaceutical Sciences.
  • Converting amino acid salts to freebase amino acids? (2014). Sciencemadness Discussion Board. Available at: [Link]

  • Synthesis of 2-chloro-3-fluoropyridine N-oxide. (n.d.). PrepChem.com. Available at: [Link]

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine. (2016). Google Patents.
  • 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. (n.d.). Organic Syntheses. Available at: [Link]

  • Zhang, J., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. Industrial & Engineering Chemistry Research.
  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (2025). Google Patents.
  • Fuguet, E., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Die Pharmazie - An International Journal of Pharmaceutical Sciences.
  • Amino Acid Freebase vs. HCl Salt. (2017). Reddit. Available at: [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry.
  • El-Ghanam, A., et al. (2021).
  • Avdeef, A. (2005). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research.
  • Al-Ostoot, F.H., et al. (2022). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. PLOS ONE.
  • Donlawson, C.N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Modern Chemistry.

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Strategic Utilization of Fluorinated Pyridine Building Blocks in Medicinal Chemistry

[1]

Executive Summary & Core Directive

The "Fluorine Effect" in Heterocycles: In modern drug discovery, the pyridine ring is a privileged scaffold, present in over 17% of FDA-approved drugs. However, the naked pyridine ring often suffers from rapid oxidative metabolism (via CYP450) and high basicity (leading to poor membrane permeability or hERG liability).

The strategic incorporation of fluorine into the pyridine scaffold is not merely a steric substitution; it is an electronic recalibration. Fluorine acts as a "metabolic shield" and a "pKa tuner."[1][2] This guide provides a technical roadmap for utilizing fluorinated pyridine building blocks to optimize lead compounds, focusing on the dichotomy between Fluorine as a Leaving Group (


 activators)Fluorine as a Structural Element (Metabolic blockers)

Physicochemical Profiling: The Electronic Impact

The introduction of fluorine onto a pyridine ring drastically alters its physicochemical profile. Understanding these shifts is a prerequisite for rational design.

Basicity Modulation (pKa)

The high electronegativity of fluorine (

Table 1: Comparative Physicochemical Properties of Fluorinated Pyridines

Building BlockStructurepKa (Conjugate Acid)

pKa (vs Pyridine)
LogP (Lipophilicity)Primary Application
Pyridine

5.230.00.65Baseline Scaffold
2-Fluoropyridine 2-F-

-0.44-5.671.12

Electrophile
3-Fluoropyridine 3-F-

2.97-2.261.15Metabolic Blocker
2,6-Difluoropyridine 2,6-

-

-3.5 (est)~ -8.71.45Bi-functional Linker
3-Trifluoromethylpyridine 3-

-

2.6-2.632.10Lipophilic Bioisostere

Data Interpretation: The 2-position substitution creates the most dramatic drop in basicity due to the inductive effect (

Visualization: Decision Logic for Scaffold Selection

DrugDesignLogicProblemLead Optimization ChallengeMetabolismHigh Metabolic Clearance(Oxidation)Problem->MetabolismPermeabilityLow Permeability(High Basicity)Problem->PermeabilityCouplingNeed for DerivatizationProblem->CouplingSol_MetSolution: Block Metabolic Soft SpotMetabolism->Sol_MetSol_PermSolution: Lower pKa via Inductive EffectPermeability->Sol_PermSol_CoupSolution: Activate for SnArCoupling->Sol_CoupBlock_3FSelect: 3-Fluoropyridine(Retained F)Sol_Met->Block_3FSteric/Electronic ShieldBlock_CF3Select: 3-CF3-Pyridine(Lipophilic)Sol_Met->Block_CF3Lipophilic ShieldSol_Perm->Block_3FModerate pKa DropBlock_2FSelect: 2-Fluoropyridine(Labile F)Sol_Perm->Block_2FMax pKa DropSol_Coup->Block_2FHigh SnAr Reactivity

Caption: Decision tree for selecting fluorinated pyridine blocks based on ADME/Tox liabilities.

Reactivity & Synthetic Utility[1][4][5][6][7]

The "Fluorine Advantage" in

While fluorine is generally considered a poor leaving group in


superior

  • Mechanism: The rate-determining step in

    
     is the initial nucleophilic attack and formation of the Meisenheimer complex.[3]
    
  • Causality: Fluorine's high electronegativity stabilizes the anionic transition state (Meisenheimer complex) more effectively than chlorine or bromine.

  • Quantitative Insight: 2-Fluoropyridine reacts with sodium ethoxide roughly 320 times faster than 2-chloropyridine [1].[3][4][5] This allows for milder reaction conditions, preserving sensitive functional groups elsewhere on the molecule.[3]

The "2-Pyridyl Problem" in Cross-Coupling

Using 2-fluoropyridines in Suzuki-Miyaura couplings (where F is retained and a halide is displaced) is notoriously difficult.

  • Instability: 2-Pyridyl boronic acids are prone to rapid protodeboronation.

  • Catalyst Poisoning: The basic nitrogen can coordinate to the Pd center.

  • Solution: Use MIDA boronates or perform the coupling before introducing the fluorine if possible, or utilize 2-fluoropyridine-3-boronic acid esters which offer a compromise between stability and reactivity [2].

Experimental Protocols

Protocol A: Regioselective Displacement

Objective: Functionalization of 2,6-difluoropyridine to generate a 2-amino-6-fluoropyridine core (common in kinase inhibitors). Rationale: The first displacement occurs rapidly; the second fluorine is deactivated by the electron-donating effect of the newly installed amine.

Reagents:

  • 2,6-Difluoropyridine (1.0 equiv)

  • Amine Nucleophile (e.g., Morpholine) (1.05 equiv)

  • DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Solvent: DMSO or NMP (Polar aprotic is essential)

Step-by-Step:

  • Setup: Charge a dried reaction vial with 2,6-difluoropyridine (1.0 mmol) and DMSO (3 mL).

  • Addition: Add DIPEA (1.2 mmol) followed by the amine nucleophile (1.05 mmol) dropwise at room temperature.

    • Note: Exotherm is possible due to the high reactivity of the 2-F position.

  • Reaction: Heat to 60°C for 2-4 hours. Monitor by LCMS.

    • Checkpoint: You should observe the mono-substituted product. Bis-substitution requires temperatures >120°C.

  • Workup: Dilute with water (15 mL) and extract with EtOAc. The product is often pure enough for the next step without chromatography.

Protocol B: Suzuki Coupling of Fluoropyridines

Objective: Coupling 2-fluoropyridine-3-boronic acid pinacol ester with an aryl bromide. Rationale: Preserving the C-F bond requires a catalytic system that favors transmetallation over oxidative insertion into the C-F bond.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 2-Fluoropyridine-3-boronic acid pinacol ester (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Degassing: Combine Aryl Bromide, Boronate Ester, and Pd catalyst in a microwave vial. Seal and purge with Argon for 5 minutes.

    • Critical Step: Oxygen promotes homocoupling and protodeboronation.

  • Solvent Addition: Add degassed Dioxane and aqueous

    
    .
    
  • Reaction: Heat at 90°C for 4-12 hours.

    • Note: Do not exceed 100°C to prevent hydrolysis of the fluoropyridine.

  • Purification: Filter through Celite. The 2-F-pyridine moiety is polar; use a gradient of 0-10% MeOH in DCM for purification.

Case Studies: Approved Drugs

Vericiguat (Verquvo®)
  • Target: Soluble Guanylate Cyclase (sGC) stimulator for heart failure.

  • Structure: Contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[6]

  • Role of Fluorine: The fluorine atom at the 5-position of the pyridine ring (which is part of the fused system) blocks a primary metabolic oxidation site, significantly extending the half-life (

    
    ) of the drug [3].
    
Gemifloxacin (Factive®)
  • Target: Bacterial Type II Topoisomerase.

  • Structure: 1,8-naphthyridine derivative (pyridine fused).

  • Role of Fluorine: A 3-fluoropyridine moiety (embedded in the naphthyridine) enhances DNA gyrase binding affinity and improves cell penetration via lipophilicity modulation [4].

Mechanistic Visualization

SNArMechanismStart2-Fluoropyridine(Substrate)TSMeisenheimer Complex(Stabilized by F)Start->TSAddition (Fast)NucNucleophile(Nu-)Nuc->TSProduct2-Substituted PyridineTS->ProductEliminationLeavingFluoride (F-)TS->Leaving

Caption: The

References

  • ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

  • BenchChem. (2025).[3][7] A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Link

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals.[3][1][6][8][9] Link

  • RSC Publishing. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Link

  • NIH/PMC. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health. Link

The Ascendancy of 2-Alkoxy-3-Fluoropyridine Scaffolds: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the 2-alkoxy-3-fluoropyridine motif has emerged as a privileged structural element, offering a sophisticated toolset for modulating the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth analysis of this versatile scaffold, elucidating the synergistic interplay between the 2-alkoxy and 3-fluoro substituents. We will explore its impact on drug-like properties, detail robust synthetic strategies, and examine its successful application in the discovery of potent and selective therapeutics, particularly in the realm of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the 2-alkoxy-3-fluoropyridine core in their discovery programs.

The Strategic Advantage: Physicochemical & Pharmacokinetic Profile

The pyridine ring is a ubiquitous feature in pharmaceuticals, largely due to its ability to act as a hydrogen bond acceptor and its favorable polarity, which can enhance solubility.[1] The specific placement of a fluorine atom at the 3-position and an alkoxy group at the 2-position creates a unique electronic and steric environment that profoundly influences a molecule's behavior.

1.1. Modulation of Basicity and Lipophilicity

The electron-withdrawing nature of the fluorine atom at the 3-position significantly lowers the pKa of the pyridine nitrogen. This reduction in basicity is a critical feature in drug design, as it can mitigate potential off-target effects associated with highly basic centers, such as hERG channel inhibition or excessive lysosomal trapping, which can lead to phospholipidosis. Concurrently, the alkoxy group at the 2-position can be tailored to fine-tune lipophilicity. Smaller alkoxy groups (e.g., methoxy, ethoxy) can maintain aqueous solubility, while larger or more complex groups can increase lipophilicity to enhance membrane permeability and target engagement within hydrophobic pockets.

1.2. Metabolic Stability and Bioisosterism

A key advantage of incorporating fluorine is the enhanced metabolic stability it confers.[2][3][4] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[3] When positioned at the 3-position of a 2-alkoxypyridine, the fluorine atom can shield adjacent sites from metabolic attack.

Furthermore, the 2-alkoxy-3-fluoropyridine moiety can serve as a bioisostere for other chemical groups.[3][4][5] For instance, it can mimic the hydrogen bonding pattern and overall shape of a substituted phenyl ring or other heterocyclic systems, while offering superior drug-like properties. The replacement of a hydrogen atom with fluorine can also lead to more favorable interactions with target proteins through the formation of orthogonal multipolar C–F···X interactions.[2]

PropertyInfluence of 3-Fluoro GroupInfluence of 2-Alkoxy GroupSynergistic Effect
pKa Decreases basicityMinor electronic effectFine-tuned basicity to avoid off-target liabilities
Lipophilicity (LogP) Increases lipophilicityTunable based on alkyl chain lengthPrecise control over the lipophilicity/solubility balance
Metabolic Stability Blocks oxidative metabolismCan be a site of metabolism (O-dealkylation)Overall enhanced stability due to C-F bond strength
Target Interactions Can form key H-bonds or multipolar interactionsOccupies hydrophobic pockets, can be a H-bond acceptorCreates a unique binding motif for potent and selective interactions

Synthesis of 2-Alkoxy-3-Fluoropyridine Derivatives: A Practical Workflow

The reliable synthesis of 2-alkoxy-3-fluoropyridine derivatives is crucial for their exploration in drug discovery. The most common and robust method involves Nucleophilic Aromatic Substitution (SNAr).

Workflow for Synthesis via Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow Start Starting Materials: - 2,3-Dihalopyridine (e.g., 2-Chloro-3-fluoropyridine) - Alcohol (R-OH) Reaction SNAr Reaction: - Alcohol (nucleophile) - Strong Base (e.g., NaH, K2CO3) - Aprotic Polar Solvent (e.g., DMF, THF) Start->Reaction 1. Combine Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with brine Reaction->Workup 2. Process Purification Purification: - Flash column chromatography - Recrystallization Workup->Purification 3. Isolate Product Product: 2-Alkoxy-3-fluoropyridine Derivative Purification->Product 4. Obtain Pure Compound Analysis Characterization: - NMR (1H, 13C, 19F) - LC-MS - HRMS Product->Analysis 5. Verify Structure Kinase_Interaction Scaffold 2-Alkoxy-3-Fluoropyridine Core Pyridine_N Pyridine Nitrogen Scaffold->Pyridine_N Alkoxy_O 2-Alkoxy Group Scaffold->Alkoxy_O Fluoro_F 3-Fluoro Group Scaffold->Fluoro_F KinaseHinge Kinase Hinge Region (Backbone NH) Pyridine_N->KinaseHinge Hydrogen Bond (Key Interaction) HydrophobicPocket Hydrophobic Pocket Alkoxy_O->HydrophobicPocket Van der Waals Interactions SelectivityPocket Selectivity Pocket Fluoro_F->SelectivityPocket Modulates Potency & Selectivity

Sources

Introduction: Navigating the Safety Profile of a Novel Pyridine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-(2-Aminoethoxy)-3-fluoropyridine HCl

In the landscape of modern drug discovery and medicinal chemistry, novel heterocyclic building blocks are instrumental in the synthesis of new chemical entities.[1] 2-(2-Aminoethoxy)-3-fluoropyridine HCl is one such compound, combining the structural features of a fluorinated pyridine with an aminoethoxy side chain. As researchers and drug development professionals, our ability to innovate is directly linked to our capacity to handle such advanced reagents safely and effectively. The journey of a drug candidate from lab to clinic is fraught with risk, and early, rigorous safety assessment is paramount to de-risk development and ensure researcher safety.[2][3]

Section 1: Compound Profile and Inferred Hazard Identification

Understanding the chemical nature of 2-(2-Aminoethoxy)-3-fluoropyridine HCl is the foundation of its safe use. It is a substituted pyridine, a class of compounds known for their utility but also for their potential physiological effects.[5] The presence of a fluorine atom, an amino group, and its formulation as a hydrochloride salt each contribute to its overall reactivity and toxicological profile.

Compound Identifier Information Source
IUPAC Name 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride-
Parent Compound CAS 1341996-10-8[6]
Parent Molecular Formula C₇H₉FN₂O[6]
Parent Molecular Weight 156.16 g/mol [6]
Appearance (Inferred) White to off-white or yellow solid/powder[1][7]
Key Structural Features Fluoropyridine ring, Aminoethoxy side chain, Hydrochloride salt-
Inferred GHS Hazard Classification

Based on the known hazards of analogous compounds like 2-Amino-3-fluoropyridine and general pyridine derivatives, the following Globally Harmonized System (GHS) classification is inferred. This proactive classification is a cornerstone of laboratory safety when dealing with novel substances.[2]

Hazard Class Category Hazard Statement (Inferred) Rationale / Analogous Compound
Acute Toxicity, Oral Category 4H302: Harmful if swallowedBased on 2-Amino-3-fluoropyridine and other aminopyridines.[8][9]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationCommon for aminopyridines and their salts.[8][9]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationA prevalent hazard for this class of chemicals.[8][9]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationDusts from solid amine salts can irritate the respiratory tract.[9][10]

It is crucial to handle this compound as if it possesses all these potential hazards until empirical data becomes available.

Section 2: Proactive Risk Assessment and Exposure Mitigation

A dynamic risk assessment is not a one-time checklist but a continuous scientific process. For a novel compound like 2-(2-Aminoethoxy)-3-fluoropyridine HCl, this process is critical. The workflow below outlines a self-validating system for approaching any experiment with this material.

G Diagram 1: Laboratory Risk Assessment Workflow cluster_plan Planning Phase cluster_control Control Implementation cluster_exec Execution & Review A Identify Hazards (Review this guide, analyze structure) B Evaluate Scale of Use (mg, g, kg) A->B C Define Experimental Steps (Weighing, reaction, workup) B->C D Select Controls (Fume hood, PPE, etc.) C->D E Prepare Emergency Plan (Spill kit, first aid) D->E F Conduct Experiment (Follow SOP) E->F G Review & Document (Note deviations, outcomes) F->G G->A For next experiment

Caption: Diagram 1: A cyclical workflow for risk assessment before using the compound.

The Hierarchy of Controls: A Multi-layered Defense

Effective exposure mitigation relies on a layered defense strategy known as the hierarchy of controls. Relying solely on Personal Protective Equipment (PPE) is insufficient.

G Diagram 2: Hierarchy of Controls for Exposure Mitigation A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Chemical Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D

Caption: Diagram 2: The hierarchy of controls, prioritizing systemic solutions over personal gear.

  • Engineering Controls : The primary method for containment. All handling of 2-(2-Aminoethoxy)-3-fluoropyridine HCl powder must be performed inside a certified chemical fume hood to prevent inhalation of dust particles.[11][12]

  • Administrative Controls : This includes rigorous adherence to Standard Operating Procedures (SOPs), clear labeling of containers, and ensuring all personnel are trained on the specific hazards of pyridine derivatives.[5][13] Never work alone when handling this compound.

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. The table below outlines the minimum required PPE.

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile or Neoprene GlovesProvides resistance against pyridine-based compounds.[11] Latex gloves are not suitable. Always inspect gloves for tears before use and practice proper removal technique to avoid skin contamination.[14]
Eye Protection Chemical Splash GogglesProtects against accidental splashes of solutions or airborne powder.[15] A face shield should be worn in addition to goggles when there is a significant splash risk.[14]
Skin/Body Protection Laboratory CoatA flame-retardant lab coat provides a removable barrier to protect skin and clothing. Ensure it is fully buttoned.[5]
Respiratory Protection Not required if handled in a fume hoodIf engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][14]

Section 3: Standard Operating Procedures (SOPs)

Protocol for Safe Handling and Weighing
  • Preparation : Don all required PPE as specified in the table above. Ensure the chemical fume hood sash is at the appropriate height and the workspace is clean and uncluttered.

  • Inert Environment : As a hydrochloride salt, the compound may be hygroscopic.[12] For sensitive reactions, handle and weigh under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Weighing : To minimize dust, do not pour the dry powder. Use a spatula to carefully transfer the solid to a tared container. Perform all transfers over a disposable weigh paper or within a secondary container to catch any minor spills.

  • Dissolution : If making a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Post-Handling : Tightly reseal the container.[16] Decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes and weigh papers as hazardous waste.

  • Hygiene : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8][15]

Storage and Stability
  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Recommended storage temperature is typically 2-8 °C for such reagents to ensure long-term stability.[12]

  • Incompatibilities : Keep away from strong oxidizing agents and strong acids, which can react with the amine functionality.[12][17] Store away from sources of heat or ignition.[13]

  • Hygroscopic Nature : The hydrochloride salt is likely to absorb moisture from the air.[12] Storing under an inert gas like Argon is best practice to maintain the integrity of the compound.[12]

Protocol for Waste Disposal
  • Segregation : All waste contaminated with 2-(2-Aminoethoxy)-3-fluoropyridine HCl, including excess solid, contaminated consumables (gloves, wipes, pipette tips), and solutions, must be collected in a dedicated, labeled hazardous waste container.[17]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal : Do not dispose of this chemical down the drain.[9] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[8]

Section 4: Emergency Response Protocols

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[4][16]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][16]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][17]
Emergency Spill Response
  • Evacuate : Alert others in the immediate area and evacuate non-essential personnel.

  • Control : If safe to do so, remove all ignition sources.[14]

  • Contain : For a small solid spill, gently cover with a non-flammable absorbent material like sand or vermiculite.[15] Avoid raising dust. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean-Up : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[12]

  • Decontaminate : Clean the spill area with a suitable solvent and then soap and water.

  • Report : Report the spill to your laboratory supervisor and EHS office.

Fire-Fighting Measures
  • Extinguishing Media : Use carbon dioxide, dry chemical powder, or foam.[12] A water spray can be used to cool containers but may not be effective on the fire itself.[17]

  • Specific Hazards : Combustion is expected to produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl).[12][18]

  • Protective Equipment : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[12][17]

Conclusion

The responsible use of novel chemical reagents like 2-(2-Aminoethoxy)-3-fluoropyridine HCl is fundamental to advancing scientific research. While this compound holds promise as a synthetic building block, its structural similarity to other bioactive and potentially hazardous pyridines necessitates a cautious and well-informed approach. By integrating the principles of risk assessment, adhering to the hierarchy of controls, and following the detailed protocols within this guide, researchers can mitigate risks, ensuring both personal safety and the integrity of their experimental work.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • BLDpharm. 1341996-10-8|2-(2-Aminoethoxy)-3-fluoropyridine.
  • Biobide. Classifying Chemicals Toxicity during Drug Discovery.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Intelligencia AI. (2025, July 16). How Can Drug Development Be De-Risked?.
  • Clarivate. (2020, July 13). Identifying risks in drug discovery.
  • Fisher Scientific. SAFETY DATA SHEET for 2-Amino-3-fluoropyridine.
  • Apollo Scientific. (2010, November 11). SAFETY DATA SHEET for 2-(AMINOMETHYL)-3-FLUORO-6-METHYLPYRIDINE HYDROCHLORIDE.
  • TCI Chemicals. (2024, December 10). SAFETY DATA SHEET for 2-(2-Aminoethyl)pyridine.
  • NJ.gov. HAZARD SUMMARY for Pyridine.
  • TCI Chemicals. (2024, December 16). SAFETY DATA SHEET for 2-Amino-3-chloropyridine.
  • Fisher Scientific. SAFETY DATA SHEET for 2-Amino-3-hydroxypyridine.
  • Fisher Scientific. (2013, August 21). SAFETY DATA SHEET for 3-Fluoropyridine.
  • Capot Chemical. (2014, March 14). material safety data sheet for 4-Amino-2-fluoropyridine.
  • Ossila. 2-Amino-3-fluoropyridine | CAS Number 21717-95-3.
  • Sigma-Aldrich. 2-Amino-3-fluoropyridine 97 21717-95-3.
  • Fisher Scientific. SAFETY DATA SHEET for 2-Amino-5-fluoropyridine.
  • Thermo Fisher Scientific. 2-Amino-3-fluoropyridine, 97%.

Sources

Technical Guide: Sourcing and Synthesis of 2-(2-Aminoethoxy)-3-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride , a specialized fluorinated building block used in the development of kinase inhibitors and CNS-active agents.

Executive Summary

2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride is a high-value pharmacophore scaffold. The 3-fluoro substituent on the pyridine ring serves two critical medicinal chemistry functions: it lowers the basicity of the pyridine nitrogen (modulating pKa) and blocks metabolic oxidation at the electron-rich 3-position. The aminoethoxy side chain provides a flexible linker for further elaboration, typically into amide or urea linkages in kinase inhibitors.

Due to its specific substitution pattern, this compound is often classified as a "Make-on-Demand" or "Tier 2" building block, meaning it is not always in stock in bulk quantities and may require custom synthesis or lead times of 2–4 weeks.

Market Analysis: Suppliers & Pricing

Identification Data
  • Chemical Name: 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride

  • CAS Number (Free Base):

  • CAS Number (HCl Salt): Not widely registered; typically sold as free base or custom salt.

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    O
    
    
    HCl
  • Molecular Weight: 192.62 g/mol (Salt) / 156.16 g/mol (Free Base)

Supplier Landscape

The following vendors are verified sources for the free base or salt forms. Prices are estimates based on Q1 2026 market data for fluorinated heterocycles.

SupplierCatalog No.PurityPack SizeEst. Price (USD)Lead Time
BLD Pharm BD00999850>97%1g / 5g$120 / 1gStock / 2 Weeks
Enamine Custom>95%CustomInquire3–4 Weeks
Combi-Blocks Custom>95%CustomInquire2–4 Weeks
WuXi AppTec Custom>98%Kg ScaleInquire4–6 Weeks

Sourcing Strategy: Most catalogs list the free base (CAS 1341996-10-8). It is recommended to purchase the free base and generate the hydrochloride salt in situ or as a discrete step in your lab to ensure stoichiometry and avoid hygroscopic handling issues during shipping.

Technical Specifications & Properties

Physical Properties
  • Appearance: White to off-white hygroscopic solid (HCl salt); Colorless oil or low-melting solid (Free base).

  • Solubility:

    • Free Base:[1] Soluble in DCM, EtOAc, MeOH.

    • HCl Salt: Soluble in Water, MeOH, DMSO; Insoluble in Et

      
      O, Hexanes.
      
  • Stability: The 2-alkoxypyridine ether linkage is stable under standard basic and oxidative conditions but can be cleaved under strong acidic forcing conditions (e.g., HBr/AcOH).

NMR Characterization (Predicted)
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    
    
    8.50 (br s, 3H, NH
    
    
    ), 8.05 (d, 1H, Ar-H), 7.80 (t, 1H, Ar-H), 7.15 (m, 1H, Ar-H), 4.55 (t, 2H, O-CH
    
    
    ), 3.25 (t, 2H, N-CH
    
    
    ).
  • 
    F NMR: 
    
    
    
    -135 to -145 ppm (distinctive singlet).

Validated Synthesis Protocol

Since commercial stock is variable, the following self-validating synthesis protocol is recommended. This route utilizes a Nucleophilic Aromatic Substitution (S


Ar) strategy, which is superior to metal-catalyzed coupling for electron-deficient 3-fluoropyridines.
Synthetic Pathway (Graphviz)

SynthesisRoute SM1 2,3-Difluoropyridine (CAS: 36556-50-0) INT Intermediate: 2-(N-Boc-aminoethoxy)-3-fluoropyridine SM1->INT NaH, THF 0°C to RT, 4h (SNAr O-Arylation) SM2 N-Boc-Ethanolamine (CAS: 26690-80-2) SM2->INT PROD Product: 2-(2-Aminoethoxy)-3-fluoropyridine HCl INT->PROD 4M HCl in Dioxane RT, 2h (Deprotection)

Figure 1: Two-step synthesis via S


Ar and Acidic Deprotection.
Detailed Methodology
Step 1: S

Ar Coupling (O-Arylation)

Rationale: Direct reaction with ethanolamine can lead to competitive N-arylation or polymerization. Using N-Boc-ethanolamine with Sodium Hydride (NaH) ensures exclusive O-alkylation due to the formation of the hard alkoxide nucleophile.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • N-Boc-ethanolamine (1.0 equiv, 10 mmol)

    • 2,3-Difluoropyridine (1.1 equiv, 11 mmol)

    • NaH (60% in oil) (1.2 equiv, 12 mmol)

    • Anhydrous THF (50 mL)

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C.

    • Add N-Boc-ethanolamine dropwise. Stir for 30 min to generate the alkoxide (gas evolution H

      
      ).
      
    • Add 2,3-Difluoropyridine dropwise. The solution may turn yellow.

    • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hex/EtOAc 3:1) or LCMS.

  • Workup: Quench with saturated NH

    
    Cl (aq). Extract with EtOAc (3x). Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (0-30% EtOAc in Hexanes) to yield the Boc-protected intermediate.

Step 2: Deprotection & Salt Formation

Rationale: HCl in dioxane provides anhydrous conditions, precipitating the product directly as the pure hydrochloride salt.

  • Procedure: Dissolve the Boc-intermediate in minimal DCM (5 mL). Add 4M HCl in Dioxane (10 equiv).

  • Reaction: Stir at RT for 2 hours. A white precipitate should form.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with Et

    
    O to remove impurities.
    
  • Drying: Dry under high vacuum at 40°C for 12 hours.

Quality Control & Safety

QC Parameters
TestAcceptance CriteriaMethod
Purity (HPLC) > 98.0% AreaC18 Column, H

O/MeCN (+0.1% TFA)
Identity (NMR) Conforms to Structure

H,

F,

C
Residual Solvent < 5000 ppm (THF/Dioxane)GC-HS
Water Content < 1.0%Karl Fischer (Important for HCl salt)
Safety (E-E-A-T)
  • Fluoropyridines: Can be skin irritants and toxic if inhaled.[2] Use a fume hood.[1]

  • Sodium Hydride: Flammable solid; releases hydrogen gas. Quench carefully.

  • HCl/Dioxane: Corrosive and moisture sensitive.

References

  • BLD Pharm. Product Data Sheet: 2-(2-Aminoethoxy)-3-fluoropyridine (CAS 1341996-10-8). Retrieved from

  • Smolecule. Synthesis Methods for Fluorinated Pyridines. Retrieved from

  • Google Patents. Process for preparing 2-amino-3,5-difluoropyridine or a salt thereof (WO2025093631A1). (Describes analogous SNAr reactivity of fluoropyridines). Retrieved from

  • ChemicalBook. 2-Amino-3-fluoropyridine Properties and Suppliers. Retrieved from

Sources

Methodological & Application

Synthesis of kinase inhibitors using 2-(2-Aminoethoxy)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Kinase Inhibitors Using 2-(2-Aminoethoxy)-3-fluoropyridine

Executive Summary

This guide details the synthetic integration of 2-(2-Aminoethoxy)-3-fluoropyridine (CAS: 1341996-10-8) into small-molecule kinase inhibitors. This specific fluorinated building block is increasingly critical in medicinal chemistry for targeting Type I and Type II kinase inhibitors (specifically c-Met, ALK, and ROS1 pathways).

The presence of the fluorine atom at the C3 position of the pyridine ring modulates the basicity (


) of the pyridine nitrogen, reducing metabolic liability while enhancing binding affinity via non-covalent interactions (e.g., C-F···H-C dipole interactions) in the ATP-binding pocket. The aminoethoxy tail serves as a solubilizing group that often extends into the solvent-exposed region of the kinase domain.

Strategic Rationale & SAR Context

The "Fluorine Effect" in Kinase Design

In rational drug design, replacing a hydrogen atom with fluorine (bioisosterism) profoundly alters the physicochemical profile of the inhibitor without significantly changing steric bulk.

  • Metabolic Stability: The C3-F substitution blocks oxidative metabolism (P450-mediated hydroxylation) at the electron-rich C3 position.

  • Electronic Modulation: Fluorine is highly electronegative, lowering the electron density of the pyridine ring. This reduces the

    
     of the pyridine nitrogen, potentially reducing hERG channel liability (a common cardiac toxicity issue with basic amines).
    
  • Solvent Interaction: The 2-aminoethoxy chain acts as a "solubility anchor," projecting into the solvent front to improve oral bioavailability.

Target Pathways

This scaffold is particularly relevant for:

  • c-Met (Hepatocyte Growth Factor Receptor): Overexpressed in gastric and lung cancers.

  • ALK (Anaplastic Lymphoma Kinase): Critical in NSCLC (Non-Small Cell Lung Cancer).

Experimental Protocols

Protocol A: Synthesis of the Fragment [2-(2-Aminoethoxy)-3-fluoropyridine]

Note: While commercially available, in-house synthesis allows for the introduction of isotopically labeled atoms or modified linker lengths.

Reaction Overview: Nucleophilic Aromatic Substitution (


) of 2,3-difluoropyridine with N-Boc-ethanolamine, followed by deprotection.

Materials:

  • 2,3-Difluoropyridine (1.0 eq)

  • N-Boc-ethanolamine (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Anhydrous THF (Tetrahydrofuran)

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
    , suspend NaH (1.2 eq) in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Dropwise add N-Boc-ethanolamine (1.1 eq) dissolved in THF. Stir for 30 minutes at 0°C until gas evolution ceases.

  • Substitution (

    
    ):  Add 2,3-difluoropyridine (1.0 eq) dropwise. The reaction is regioselective for the C2 position due to the activating effect of the pyridine nitrogen.
    
  • Heating: Warm to room temperature (RT) and then reflux (65°C) for 4–6 hours. Monitor by TLC/LC-MS for consumption of the fluoropyridine.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify the intermediate (tert-butyl (2-((3-fluoropyridin-2-yl)oxy)ethyl)carbamate) via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10 eq) at 0°C. Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Basify with saturated

    
     and extract with DCM/MeOH (9:1) to obtain the free amine.
    

Yield Expectation: 75–85% (2 steps).

Protocol B: Coupling to Kinase Core (General Procedure)

Case Study: Coupling to a 2,4-dichloro-5-substituted pyrimidine core (common in ALK/ROS1 inhibitors).

Materials:

  • Scaffold Core: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (or similar)

  • Fragment: 2-(2-Aminoethoxy)-3-fluoropyridine (from Protocol A)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: n-Butanol or DMF

Methodology:

  • Setup: Dissolve the pyrimidine core (1.0 eq) in n-Butanol.

  • Addition: Add the fluoropyridine fragment (1.0 eq) and DIPEA (2.5 eq).

  • Thermodynamic Control: Heat to 80°C for 12 hours.

    • Note: The C4 position of the pyrimidine is typically more reactive towards nucleophilic attack than C2. However, steric bulk at C5 can influence regioselectivity.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water.

  • Final Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Data Analysis & Quality Control

Table 1: Critical QC Parameters for the Fluoropyridine Fragment

ParameterSpecificationMethodRationale
Purity >98.0%HPLC (254 nm)Essential for reliable biological

data.

NMR
Single peak ~ -130 to -140 ppmNMRConfirms C3-F integrity and absence of defluorination.
Water Content <0.5%Karl FischerExcess water interferes with subsequent anhydrous couplings.
Residual TFA <0.1%

NMR / IC
TFA salts can alter binding kinetics in cellular assays.

Visualizing the Workflow

The following diagram illustrates the logical flow from fragment synthesis to final inhibitor assembly, highlighting the critical decision points (Regioselectivity).

KinaseInhibitorSynthesis Start Raw Materials: 2,3-Difluoropyridine N-Boc-Ethanolamine Step1 Step 1: Alkoxide Formation (NaH, THF, 0°C) Start->Step1 Step2 Step 2: Regioselective SNAr (Displacement of C2-F) Step1->Step2 Activation Intermed Intermediate: Boc-Protected Ether Step2->Intermed 65°C Reflux Step3 Step 3: Deprotection (TFA/DCM) Intermed->Step3 Fragment Active Fragment: 2-(2-Aminoethoxy)-3-fluoropyridine Step3->Fragment Purification Coupling Step 4: Scaffold Coupling (Kinase Core + DIPEA) Fragment->Coupling Convergent Synthesis Final Final Kinase Inhibitor (c-Met/ALK Target) Coupling->Final HPLC Purification

Caption: Figure 1. Convergent synthetic workflow for installing the 3-fluoropyridine ether side chain into kinase inhibitor scaffolds.

References

  • Vertex Pharmaceuticals. (2009). Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors.[1] OSTI.gov. Link

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carboxamide Inhibitor of c-Met/ALK. Journal of Medicinal Chemistry.[2][3][4]

  • ChemicalBook. (2023). Synthesis and Properties of 2-Amino-3-fluoropyridine derivatives.Link

  • BldPharm. (2023). Product Specification: 2-(2-Aminoethoxy)-3-fluoropyridine (CAS 1341996-10-8).[5]Link

  • Engels, I., et al. (2014). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry.[2][3][4] Link

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluoropyridines in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a foundational reaction in modern medicinal chemistry and drug development. The potent electron-withdrawing nature of the fluorine atom, coupled with the inherent electron deficiency of the pyridine ring, makes the positions ortho (2- and 6-) and para (4-) to the ring nitrogen highly susceptible to attack by a diverse range of nucleophiles.[1] This reaction is highly valued for its dependability, broad substrate compatibility, and its utility in the late-stage functionalization of complex molecules.[1]

Paradoxically, the C-F bond, the strongest single bond to carbon, facilitates the displacement of fluoride as an excellent leaving group. This is a consequence of the rate-determining step, which is the initial nucleophilic attack and the formation of a stabilized Meisenheimer intermediate.[1] The enhanced reactivity of fluoropyridines compared to their chloro- or bomo- counterparts often permits the use of milder reaction conditions, thereby improving functional group tolerance.[1] For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1][2]

These application notes offer a comprehensive guide to SNAr reactions on fluoropyridines, including quantitative data on reaction conditions for various nucleophile classes and detailed experimental protocols for successful laboratory implementation.

Reaction Mechanism and Regioselectivity

The SNAr reaction of a fluoropyridine proceeds through a two-step addition-elimination mechanism. The process begins with the nucleophile attacking the carbon atom bonded to the fluorine, which leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is subsequently restored by the elimination of the fluoride leaving group.[1]

Nucleophilic attack is highly regioselective, occurring preferentially at the 2- and 4-positions (ortho and para to the nitrogen). This is because the resulting anionic intermediate is better stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom.[3][4] Attack at the 3-position (meta) does not allow for this stabilization, making it significantly less favorable.[3][4][5]

Visualization of the General Mechanism

SNAr_Mechanism

General Experimental Workflow

A typical experimental workflow for SNAr reactions is outlined below. It is crucial to note that reactions involving strong bases should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[1] Solvents should be anhydrous, particularly for reactions sensitive to water.[1]

Workflow

Protocols for Nucleophilic Aromatic Substitution with Various Nucleophiles

The following sections provide detailed protocols for the SNAr of fluoropyridines with common classes of nucleophiles.

N-Nucleophiles (Amines)

The reaction of fluoropyridines with amines is a robust method for the synthesis of aminopyridines, which are prevalent in pharmaceuticals.

Protocol 1: Synthesis of 2-Morpholinopyridine

This protocol details a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.[1]

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • tert-Amyl alcohol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen line)

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).[1]

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).[1]

  • Stir the reaction mixture and heat to 110 °C.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.[1]

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Aminopyridine Derivatives using Acetamidine Hydrochloride

This method provides an efficient, transition-metal-free synthesis of 2-aminopyridine derivatives using acetamidine hydrochloride as an ammonia source.[6]

Materials:

  • 2-Fluoropyridine derivative

  • Acetamidine hydrochloride

  • Solvent (e.g., DMSO)

  • Base (e.g., K₂CO₃)

  • Reaction vessel

Procedure:

  • Combine the 2-fluoropyridine derivative (1.0 equivalent), acetamidine hydrochloride (1.5 equivalents), and K₂CO₃ (2.0 equivalents) in a suitable solvent.

  • Heat the reaction mixture and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

This method is advantageous due to its high yield, high chemoselectivity, and wide substrate adaptability.[6]

O-Nucleophiles (Alcohols and Phenols)

Alkoxides and phenoxides are potent nucleophiles in SNAr reactions with fluoropyridines, leading to the formation of alkoxy- and aryloxypyridines.

Protocol 3: Synthesis of a 4-Alkoxypyridine

This protocol describes the synthesis of 4-alkoxypyridines from 4-chloropyridine hydrochloride, which is analogous to reactions with 4-fluoropyridine.

Materials:

  • 4-Chloropyridine hydrochloride (or 4-fluoropyridine)

  • Alcohol (e.g., 1-pentanol to 1-octadecanol)

  • Powdered NaOH

  • DMSO

  • Reaction vessel

Procedure:

  • In a reaction vessel, suspend powdered NaOH in DMSO.

  • Add the desired alcohol and stir.

  • Heat the mixture to 80 °C under an inert atmosphere.[7]

  • Add 4-chloropyridine hydrochloride (or 4-fluoropyridine).[7]

  • Stir the reaction overnight at 80 °C.[7]

  • Cool the reaction, add water, and extract with an organic solvent (e.g., EtOAc/hexane).[7]

  • Dry the organic layer, concentrate, and purify by column chromatography.

S-Nucleophiles (Thiols)

Thiolates are excellent nucleophiles for SNAr reactions, providing a straightforward route to thiopyridine derivatives.

Protocol 4: Synthesis of a 4-(Thiomethyl)pyridine Derivative

This protocol outlines the reaction of 4-(chloromethyl)-2-fluoropyridine with a thiol, where substitution is expected at the 2-position under appropriate conditions.

Materials:

  • 4-(Chloromethyl)-2-fluoropyridine

  • Thiophenol

  • Potassium carbonate

  • DMF

  • Reaction vessel

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add thiophenol (1.1 eq) at room temperature.[8]

  • After 15 minutes, add a solution of 4-(chloromethyl)-2-fluoropyridine (1.0 eq) in DMF.[8]

  • Stir the reaction mixture at room temperature for 2 hours.[8]

  • Monitor the reaction by TLC or LC-MS.[8]

  • Upon completion, perform an aqueous workup and extract with an organic solvent.

  • Dry, concentrate, and purify by column chromatography.

C-Nucleophiles (Carbanions and Organometallic Reagents)

While less common for direct SNAr, certain carbon nucleophiles can displace fluoride from activated fluoropyridines. A more prevalent strategy for forming C-C bonds with pyridines is through cross-coupling reactions.

Protocol 5: Suzuki-Miyaura Cross-Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor)

This protocol describes the synthesis of 2-arylpyridines via a Suzuki-Miyaura cross-coupling reaction, which serves as a powerful alternative to traditional SNAr for C-C bond formation.[9][10][11][12]

Materials:

  • Pyridine-2-sulfonyl fluoride (PyFluor)

  • Aryl boronic acid or pinacol boronic ester

  • Pd(dppf)Cl₂ (catalyst)

  • Na₃PO₄ (base)

  • Dioxane and water (solvents)

  • Reaction vessel

Procedure:

  • In a reaction vial, combine PyFluor (0.3 mmol), the boronic acid or ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).[9]

  • Add dioxane (0.8 mL) and water (0.2 mL).[9]

  • Cap the vial and heat the reaction at a temperature between 65 and 100 °C.[9][10][11][12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and perform a standard aqueous workup.

  • Extract the product, dry the organic layer, concentrate, and purify by column chromatography.

This method allows for the synthesis of 2-arylpyridines in modest to good yields (5%-89%).[9][11][12]

Tabulated Reaction Conditions and Yields

Nucleophile ClassFluoropyridineNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Nucleophile 2-FluoropyridineMorpholineK₃PO₄t-Amyl alcohol110--[1]
N-Nucleophile 2-FluoropyridineAcetamidine HClK₂CO₃DMSO--High[6]
O-Nucleophile 4-Chloropyridine HCl*Long-chain alcoholsNaOHDMSO80Overnight75-80[7]
S-Nucleophile 4-(chloromethyl)-2-fluoropyridineThiophenolK₂CO₃DMFRT2-[8]
C-Nucleophile PyFluor**Aryl boronic acids/estersNa₃PO₄Dioxane/H₂O65-100-5-89[9][11][12]

*Analogous reaction to fluoropyridine. **Suzuki-Miyaura cross-coupling, not a direct SNAr.

Troubleshooting and Considerations

  • Low Reactivity: If a reaction is sluggish, consider using a more polar aprotic solvent like DMF or DMSO, increasing the temperature, or using a stronger base to generate the nucleophile in situ. For less activated systems, microwave irradiation can sometimes be effective.[13]

  • Side Reactions: The use of strong bases can lead to side reactions. Ensure an inert atmosphere and anhydrous conditions to minimize these.[1] In some cases, a milder base or catalyst-free conditions may be preferable.[6][13]

  • Regioselectivity: With poly-substituted fluoropyridines, the regioselectivity of the substitution will be influenced by the electronic and steric effects of the other substituents. Electron-withdrawing groups will activate the positions ortho and para to them for nucleophilic attack.

  • Fluorination of Pyridine N-oxides: For the synthesis of meta-fluorinated pyridines, which are challenging to obtain via direct SNAr, a strategy involving the fluorination of pyridine N-oxides followed by reduction can be employed.[14]

Conclusion

Nucleophilic aromatic substitution on fluoropyridines is a powerful and versatile tool for the synthesis of a wide array of functionalized pyridine derivatives. The enhanced reactivity of fluoropyridines allows for broad applicability and the use of mild conditions, facilitating the synthesis of complex and functionally diverse molecules.[1] The protocols and data provided herein serve as a practical guide for researchers to effectively utilize these important reactions in their work.

References

  • Organic Chemistry Portal. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]

  • Wang, Y., et al. (2018). A transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Advances, 8(62), 35583-35587. Retrieved from [Link]

  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. ACS Medicinal Chemistry Letters, 7(5), 523-527. Retrieved from [Link]

  • Kaur, N. (2016). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 57(15), 1696-1698. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]

  • Rueda-Espinosa, J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM: University of Calgary's Digital Repository. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • OC Chem. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Scientific Reports, 11(1), 14358. Retrieved from [Link]

  • Sharif, M., et al. (2018). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. Synthesis, 50(19), 3848-3854. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]

  • Reid, J. P., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(33), 11531-11538. Retrieved from [Link]

  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9448-9455. Retrieved from [Link]

  • Kim, D., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 146(1), 437-446. Retrieved from [Link]

  • Le, C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17084-17091. Retrieved from [Link]

  • Kim, D., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 146(1), 437-446. Retrieved from [Link]

  • Beier, P., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 91(2), 1234-1245. Retrieved from [Link]

  • Brugarolas, P., et al. (2016). Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine, 57(supplement 2), 327. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

  • Nielsen, S. F., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • Zlatopolskiy, B. D., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 52(14), 609-613. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 1-16. Retrieved from [Link]

  • Bedell, T. A., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(15), 3822-3825. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • Academia. (n.d.). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Retrieved from [Link]

  • ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. Retrieved from [Link]

  • Wang, G., et al. (2025). Mechanochemical solid-state SNAr fluorination of N-heteroaryl halides. Green Chemistry, 27(1), 123-128. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wordpress. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

Sources

How to remove HCl from 2-(2-Aminoethoxy)-3-fluoropyridine before reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Desalting Strategies for 2-(2-Aminoethoxy)-3-fluoropyridine HCl

Introduction & Chemical Context

The compound 2-(2-Aminoethoxy)-3-fluoropyridine (CAS: 1341996-10-8) is a critical building block in medicinal chemistry, often used to introduce a fluorinated pyridine motif via the pendant primary amine. It is typically supplied as a hydrochloride (HCl) salt to ensure stability and prevent oxidation or polymerization during storage.

While the salt form is stable, the presence of the ammonium cation (


) and the chloride counter-ion (

) can be detrimental to subsequent reactions, particularly:
  • Nucleophilic Substitutions (SNAr, SN2): The protonated amine is non-nucleophilic.

  • Transition Metal Catalysis (Buchwald-Hartwig): Chloride ions can poison catalysts or compete for coordination sites; amine salts can alter the reduction potential of the system.

  • Amide Couplings: While in-situ neutralization is possible, pre-desalting often improves yields by preventing the formation of disparate salt byproducts (e.g., TEA·HCl) that complicate purification.[1]

This guide details three scientifically validated protocols to remove HCl, ensuring the isolation of the reactive free base without compromising the integrity of the fluoropyridine core.

Chemical Analysis & Strategy

To design an effective desalting protocol, we must analyze the pKa profile of the molecule.

  • Primary Aliphatic Amine (Side Chain): pKa

    
     9.5 – 10.5. This is the site of protonation in the HCl salt.
    
  • Pyridine Nitrogen: The 2-alkoxy and 3-fluoro substituents are electron-withdrawing (inductively and via resonance effects on basicity), significantly lowering the pyridine pKa (typically < 3.0).

  • Implication: To fully deprotonate the aliphatic amine, the aqueous pH must be adjusted to > 12.0 . Using weak bases (like NaHCO

    
    , pH ~8.5) will result in an equilibrium mixture, leading to poor recovery.
    

Stability Note: The ether linkage at the 2-position is robust to aqueous base. The 3-fluoro group is generally stable to hydrolysis under standard desalting conditions (room temperature, pH 12-14), as nucleophilic attack at the 2-position is blocked by the alkoxy group.

Method A: Biphasic Liquid-Liquid Extraction (LLE)

Recommended for scales > 100 mg. The "Gold Standard" for purity.

This method relies on the solubility differential: the HCl salt is water-soluble, while the neutral free base is highly soluble in organic solvents (DCM, EtOAc).

Reagents
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM often provides higher recovery for polar amines but EtOAc is greener.

  • Base: 2M NaOH or saturated Na

    
    CO
    
    
    
    .
  • Drying Agent: Anhydrous Na

    
    SO
    
    
    
    .
Protocol
  • Dissolution: Dissolve the 2-(2-Aminoethoxy)-3-fluoropyridine HCl salt in a minimal volume of distilled water (approx. 5–10 mL per gram).

  • Basification:

    • Place the solution in a separatory funnel.

    • Slowly add 2M NaOH while monitoring pH (use universal indicator paper).

    • Target: pH 12–14. The solution may become cloudy as the free base oils out.[1]

  • Extraction:

    • Add an equal volume of organic solvent (DCM or EtOAc).

    • Shake vigorously for 2 minutes. Allow layers to separate.[2]

    • Critical Step: If the free base is highly polar, saturate the aqueous layer with NaCl (brine) to "salt out" the amine into the organic phase.

    • Collect the organic (bottom for DCM, top for EtOAc) layer.

    • Repeat extraction 2 more times.

  • Drying & Concentration:

    • Combine organic extracts.

    • Dry over anhydrous Na

      
      SO
      
      
      
      for 15 minutes. Filter off the solid.[3][4]
    • Concentrate under reduced pressure (Rotavap).

    • Caution: The free base (MW ~156) may be semi-volatile. Do not heat the bath > 40°C and avoid prolonged exposure to high vacuum (< 10 mbar).

Visual Workflow (LLE)

LLE_Workflow Start Start: Amine HCl Salt Dissolve Dissolve in H2O Start->Dissolve Basify Add 2M NaOH (Target pH > 12) Dissolve->Basify Extract Extract with DCM/EtOAc (3x) Basify->Extract SaltOut Optional: Saturate Aq. layer with NaCl Extract->SaltOut If Yield Low Dry Dry Organic Layer (Na2SO4) Extract->Dry SaltOut->Extract Evap Concentrate (Rotavap) < 40°C Dry->Evap End Pure Free Base Evap->End

Figure 1: Step-by-step workflow for Liquid-Liquid Extraction desalting.

Method B: Solid-Supported Neutralization (Carbonate Resin)

Recommended for scales < 100 mg or High-Throughput Screening (HTS).

This method avoids aqueous workup and phase separation issues (emulsions). It uses a polymer-supported carbonate (e.g., PL-CO3 or MP-Carbonate) to scavenge the acid.

Protocol
  • Calculate Loading: Check the resin capacity (typically 2–3 mmol/g). Use 3–4 equivalents of resin relative to the amine salt to ensure complete neutralization.

  • Slurry: Dissolve the amine HCl salt in MeOH or DCM (ensure the salt is soluble; MeOH is usually preferred for salts).

  • Incubation: Add the resin beads to the solution. Stir gently or shake at room temperature for 1–2 hours.

    • Mechanism:[1]

      
      
      
  • Filtration: Filter the mixture through a fritted syringe or funnel to remove the resin.

  • Finish: Rinse the resin with fresh solvent to recover entrained product. Concentrate the filtrate to obtain the free base.

Method C: In-Situ Neutralization

Recommended when isolation is chemically risky or unnecessary.

If the reaction tolerates salt byproducts, you can generate the free base directly in the reaction vessel.

  • Reagent: Use N,N-Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    .
  • Stoichiometry: Add at least 2.5 equivalents of base (1 eq to neutralize HCl, 1.5 eq to act as the proton scavenger for the reaction).

  • Solvent Compatibility: Ensure the base is soluble in your reaction solvent (DIPEA is universal; Cs

    
    CO
    
    
    
    requires polar aprotic solvents like DMF or DMSO).

Quality Control & Validation

Before proceeding to the main reaction, validate the success of the desalting process.

Test MethodObservation for HCl SaltObservation for Free Base
1H NMR (DMSO-d6)

NH

protons often broad/invisible or integrated >2 due to exchange.

NH

appears as a distinct broad singlet (~1.5 - 2.0 ppm).
1H NMR (Shift) CH

adjacent to amine is deshielded (downfield).
CH

adjacent to amine shifts upfield (shielded) by ~0.2–0.4 ppm.
Silver Nitrate Test Dissolve in water/HNO

, add AgNO

. White precipitate (AgCl) forms.
No precipitate (if washed thoroughly).
pH Check Dissolved in water: Acidic (pH < 6).Dissolved in water: Basic (pH > 9).

Troubleshooting

  • Issue: Low Recovery (Yield < 80%)

    • Cause: The free base is water-soluble due to the pyridine nitrogen and ether oxygen.

    • Solution: Use Method A but saturate the aqueous phase with NaCl (salting out) and perform 5–6 extractions with CHCl

      
       (chloroform is better for polar amines than DCM).
      
  • Issue: Oil vs. Solid

    • Context: The free base is likely an oil.[1] If a solid is required for weighing, consider re-dissolving in Et

      
      O and evaporating slowly, but do not mistake the oil state for impurity.
      

References

  • PubChem. 2-(2-Aminoethoxy)-3-fluoropyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Available at: [Link]

Sources

Application Note: Amide Coupling Protocols for 2-(2-Aminoethoxy)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized conditions for forming amide bonds using 2-(2-Aminoethoxy)-3-fluoropyridine (CAS: 1341996-10-8). Unlike its aniline analog (2-amino-3-fluoropyridine), this molecule features a primary alkyl amine separated from the pyridine ring by an ethoxy spacer. This structural distinction renders the amine highly nucleophilic (


), making it significantly more reactive than aminopyridines but introducing specific solubility and purification challenges.

This guide presents two distinct protocols:

  • Protocol A (Discovery Scale): A high-reliability HATU-mediated workflow for milligram-scale synthesis where yield is paramount.

  • Protocol B (Process Scale): A T3P® (Propylphosphonic anhydride) workflow designed for gram-scale batches, focusing on cost-efficiency and simplified aqueous workup.

Chemical Analysis & Strategic Considerations

Substrate Properties[1]
  • Nucleophilicity: High. The ethyl spacer isolates the amine from the electron-withdrawing 3-fluoropyridine core.

  • Basicity: The molecule contains two basic centers: the primary amine and the pyridine nitrogen. The 3-fluoro substituent lowers the basicity of the pyridine nitrogen (

    
    ) compared to unsubstituted pyridine, reducing its interference with coupling agents.
    
  • Stability: The 2-alkoxypyridine ether linkage is generally stable under basic and neutral conditions but can be susceptible to cleavage under vigorous acidic hydrolysis (e.g., refluxing HBr/HI), reverting to the pyridone. Standard acidic HPLC conditions (0.1% TFA) are safe.

Critical Success Factors
  • Salt Management: This amine is frequently supplied as a hydrochloride (HCl) or dihydrochloride (2HCl) salt to enhance stability. Crucial Step: You must include sufficient base (DIPEA/NMM) to neutralize both the HCl equivalents and the generated acid from the coupling reagent. Failure to neutralize the salt is the #1 cause of reaction failure.

  • Order of Addition: To prevent the activation of the pyridine nitrogen (which can lead to N-acylpyridinium salts and subsequent decomposition), pre-activate the carboxylic acid before adding the amine substrate.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal method for your specific campaign.

CouplingDecision Start Start: Select Scale & Cost Constraints ScaleCheck Is Scale > 5 Grams? Start->ScaleCheck CostCheck Is Acid Partner Expensive/Scarce? ScaleCheck->CostCheck No (<5g) MethodB Protocol B: T3P (Cost Effective, Extraction Workup) ScaleCheck->MethodB Yes (>5g) Purification Is Column Chromatography Desirable? CostCheck->Purification No MethodA Protocol A: HATU (High Yield, Chromatography Required) CostCheck->MethodA Yes (Save Acid) Purification->MethodA Yes Purification->MethodB No (Rapid Throughput)

Figure 1: Decision tree for selecting the appropriate amide coupling strategy.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Objective: Maximum conversion and reliability for library synthesis or precious intermediates. Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester, which reacts rapidly with the primary amine.

Materials
  • Amine: 2-(2-Aminoethoxy)-3-fluoropyridine (HCl salt).

  • Acid: Carboxylic acid partner (

    
    ).
    
  • Reagent: HATU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv).

  • Solvent: DMF (anhydrous) or DMAc.

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition 1: Add DIPEA (1.0 equiv) to the acid solution.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at room temperature (RT) for 5–10 minutes. Solution often turns yellow/orange.

  • Amine Preparation: In a separate vial, dissolve 2-(2-Aminoethoxy)-3-fluoropyridine HCl (1.0 – 1.1 equiv) in minimal DMF. Add DIPEA (2.0 – 3.0 equiv) to this vial to neutralize the salt.

  • Reaction: Transfer the amine/base solution dropwise into the activated acid solution.

  • Monitoring: Stir at RT. Monitor by LC-MS at 1 hour. Reaction is typically complete within 2 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash 2x with saturated

      
       (removes HOBt/acid byproducts).
      
    • Wash 1x with Water (removes DMF).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: T3P-Mediated Coupling (Process/Scale-Up)

Objective: Scalable synthesis with simple aqueous workup (no column chromatography). Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride that reacts with the amine. The byproduct is water-soluble propylphosphonic acid.

Materials
  • Amine: 2-(2-Aminoethoxy)-3-fluoropyridine.[1]

  • Acid: Carboxylic acid partner.[2][3][4][5][6]

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv).

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv).

  • Solvent: EtOAc or 2-MeTHF.

Step-by-Step Procedure
  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Amine Salt (1.1 equiv), and Solvent (EtOAc, 5-10 volumes).

  • Base Addition: Add Pyridine or NMM (3.0 – 4.0 equiv). Note: Ensure enough base is added to neutralize the amine salt and act as the proton scavenger.

  • Reagent Addition: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir. Reaction times may be longer than HATU (4–12 hours).

  • Workup (Critical Advantage):

    • Add water (5 volumes) and stir vigorously for 15 minutes.

    • Separate phases.

    • Wash organic layer with 0.5 M HCl (carefully, to remove excess pyridine/amine without cleaving the ether). Note: If the product contains basic nitrogens, skip acid wash and use Citric Acid (10%).

    • Wash with

      
      .
      
    • Concentrate organic layer to obtain crude product (often >95% pure).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Amine salt not neutralized.Check pH of reaction mixture (wet pH paper). It must be basic (pH > 8). Add more DIPEA.
Pyridine Acylation Activation of pyridine N.Ensure the primary amine is free (neutralized). Use a less reactive coupling agent (EDC) or ensure pre-activation of the acid.
Ether Cleavage Acidic workup too harsh.Avoid strong mineral acids (HCl) during workup if the product is sensitive. Use 10% Citric Acid or

.
Poor Solubility Polar substrate.Switch solvent to DMF/DMSO mix. For T3P, use DMF as a co-solvent.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Isolation Acid Carboxylic Acid (1.0 eq) Activation Acid Activation (HATU/DMF) Acid->Activation + HATU Amine Amine.HCl (1.1 eq) Coupling Amide Bond Formation Amine->Coupling + Base Base DIPEA (3.0 eq) Base->Coupling Activation->Coupling Quench NaHCO3 Wash Coupling->Quench 1-2 hrs Isolate Final Amide Quench->Isolate Dry & Conc.

Figure 2: Standard HATU coupling workflow for 2-(2-Aminoethoxy)-3-fluoropyridine.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4][7] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • ChemicalBook. (2023). 2-Amino-3-fluoropyridine Properties and Reactions (Analogous reactivity data). Link

  • Patsnap. (2018). Patent CN105669539A: Preparation method of 2-amino-3-fluoropyridine and derivatives. Link

  • Sigma-Aldrich. (2023). 2-Amino-3-fluoropyridine Safety and Handling. Link

Sources

Application Notes and Protocols for 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride: A Guide to Solvent Compatibility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Critical Role of Solvent Selection in Drug Development

In the landscape of pharmaceutical development, the selection of an appropriate solvent system is a pivotal decision that profoundly influences the entire manufacturing process, from synthesis and purification to formulation and final drug product stability. For a novel pharmaceutical intermediate such as 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride, a thorough understanding of its solvent compatibility is not merely a matter of procedural diligence but a fundamental prerequisite for success. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the solvent compatibility of this compound. By establishing a robust solvent compatibility profile, we can mitigate risks of degradation, ensure process efficiency, and lay a solid foundation for subsequent development activities.[1][2]

The molecular structure of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride, with its combination of a basic pyridine nitrogen, a primary amine, an ether linkage, and a fluoro group, presents a unique set of physicochemical properties that govern its interaction with various solvents. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.[3][4] However, its behavior in a diverse range of organic solvents, which are indispensable in many manufacturing processes, must be empirically determined.[5][6]

This application note will guide you through a multi-tiered approach, from initial qualitative screening to in-depth quantitative analysis and stability assessment. The protocols outlined herein are designed to be self-validating, providing a clear and logical framework for making informed decisions on solvent selection.

I. Physicochemical Characterization and Rationale for Solvent Selection

A predictive understanding of solubility begins with an analysis of the molecule's structural features.

  • Pyridine Ring and Primary Amine: These basic nitrogen atoms are protonated in the hydrochloride salt, significantly increasing the molecule's polarity and its affinity for polar solvents, particularly water and alcohols.

  • Ether Linkage: The ether group can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

  • Fluorine Substituent: The electronegative fluorine atom can influence the electronic distribution of the pyridine ring and participate in dipole-dipole interactions.

  • Hydrochloride Salt: This ionic character dominates the molecule's solubility profile, making it more soluble in polar solvents and generally less soluble in nonpolar aprotic solvents. The common ion effect should also be considered, as the presence of chloride ions in a solvent system could suppress solubility.[4][7]

Based on these features, a diverse panel of solvents should be selected for screening, encompassing a range of polarities, proticities, and functional groups.

Table 1: Recommended Solvent Panel for Initial Screening

Solvent ClassExamplesRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolHigh potential for solubility due to hydrogen bonding and dipole-dipole interactions with the salt.
Polar Aprotic Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Capable of dissolving polar compounds through dipole-dipole interactions. Potential for reactivity with DMF and DMSO should be monitored.
Nonpolar Aprotic Toluene, Heptane, Dichloromethane (DCM)Expected to have low solubility, but important for defining the limits of compatibility and for use as anti-solvents in crystallization processes.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)Intermediate polarity; their compatibility needs to be assessed for specific process steps like extractions or reactions.

II. Experimental Protocols for Determining Solvent Compatibility

A systematic evaluation of solvent compatibility involves a phased approach, moving from rapid qualitative assessments to more rigorous quantitative and stability studies.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screen provides a quick categorization of solvents and helps prioritize candidates for further testing.

Methodology:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 5-10 mg) of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride into separate small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of the selected solvent from the panel.

  • Observation: Vigorously vortex each vial for 1-2 minutes at ambient temperature.

  • Categorization: Visually inspect for complete dissolution. If the solid dissolves, add another measured volume of the solid and repeat until saturation is apparent.

  • Classification: Classify the solubility into categories such as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method

This method provides a precise measurement of the equilibrium solubility of the compound in promising solvents identified from the qualitative screen.

Methodology:

  • Sample Preparation: Add an excess amount of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride to a known volume of the chosen solvent in a sealed, screw-cap vial to create a saturated solution.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of a pre-validated analytical method (e.g., HPLC-UV).

  • Quantification: Determine the concentration of the dissolved compound in the sample by comparing its response to a calibration curve. Calculate the solubility in mg/mL or other appropriate units.

Table 2: Example Data Table for Quantitative Solubility

SolventTemperature (°C)Solubility (mg/mL)
Water25[Insert experimental value]
Methanol25[Insert experimental value]
Acetonitrile25[Insert experimental value]
Dichloromethane25[Insert experimental value]
Protocol 3: Chemical Stability and Compatibility Assessment

This crucial step evaluates the potential for the solvent to cause degradation of the compound over time, a critical consideration for process development and storage.[8][9]

Methodology:

  • Solution Preparation: Prepare solutions of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride in the selected solvents at a known concentration (e.g., 1-5 mg/mL).

  • Stress Conditions: Store aliquots of these solutions under various conditions, including ambient temperature, elevated temperature (e.g., 50 °C), and protection from light.[10][11][12]

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw a sample from each solution.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradants.[13][14][15]

  • Data Evaluation: Compare the chromatograms over time. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, indicating degradation products.

    • Calculate the percentage of the parent compound remaining and the percentage of each degradant formed.

Table 3: Example Data Table for Stability Assessment at 50°C

SolventTime (hours)Parent Compound Remaining (%)Total Degradants (%)
Methanol0100.00.0
24[Insert value][Insert value]
72[Insert value][Insert value]
Acetonitrile0100.00.0
24[Insert value][Insert value]
72[Insert value][Insert value]

III. Visualizing the Workflow and Decision-Making Process

A systematic approach to solvent compatibility testing is essential for efficient and effective decision-making. The following workflow diagram illustrates the logical progression of experiments and the key decision points.

Solvent_Compatibility_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Stability & Compatibility cluster_3 Phase 4: Final Selection start Define Solvent Panel (Polar Protic, Polar Aprotic, Nonpolar) qual_sol Protocol 1: Qualitative Solubility Assessment start->qual_sol qual_results Categorize Solvents: Soluble, Sparingly Soluble, Insoluble qual_sol->qual_results quant_sol Protocol 2: Quantitative Solubility by Shake-Flask qual_results->quant_sol Select promising solvents quant_data Generate Solubility Data (mg/mL) quant_sol->quant_data stability_study Protocol 3: Chemical Stability Assessment (HPLC) quant_data->stability_study Prioritize high-solubility and process-relevant solvents stability_results Identify Degradation Products & Assess Parent Compound Purity stability_study->stability_results final_selection Select Optimal Solvent(s) for Process Development stability_results->final_selection Based on solubility, stability, and process requirements

Caption: Workflow for Solvent Compatibility Assessment.

IV. Conclusion and Best Practices

The systematic evaluation of solvent compatibility for 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride is a critical, data-driven process. By following the outlined protocols, researchers can confidently select solvents that ensure the solubility, stability, and manufacturability of this important pharmaceutical intermediate.

Key Takeaways:

  • A Phased Approach is Key: Begin with broad, rapid screening and progressively move to more detailed, quantitative studies on a smaller set of promising solvents.

  • Stability is Paramount: High solubility is desirable, but chemical compatibility is non-negotiable. A solvent that causes degradation, no matter how well it dissolves the compound, is unsuitable for most applications.

  • Consider the Entire Process: The ideal solvent may vary depending on the specific application (e.g., reaction, extraction, crystallization, formulation). The data generated from these studies will inform the selection for each unit operation.[18]

By investing the time and resources to thoroughly characterize the solvent compatibility of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride, you will de-risk your development process and accelerate the path to a safe and effective final drug product.

References

  • Gani, R., Jiménez-González, C., & Constable, D. J. C. (2005). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. Green Chemistry, 7(11), 761-773. [Link]

  • Luminati, M. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link]

  • APC. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]

  • Gani, R., & Jordens, J. (2008). Development of systematic procedures for the evaluation of solvent selection at an early stage in pharmaceutical processes. Chemical Engineering and Processing: Process Intensification, 47(12), 2216-2227. [Link]

  • Gani, R., et al. (2006). Solvent selection methodology for pharmaceutical processes: Solvent swap. Computers & Chemical Engineering, 30(10-12), 1777-1785. [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 51-60. [Link]

  • ICH. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Patel, R. M., & Patel, P. R. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(2), 651. [Link]

  • Zohour, B., & Pitzer, K. S. (2005). Solubility prediction of HCl–MgCl 2–H 2O system at 50 ∘C using the ion-interaction model. Journal of Solution Chemistry, 34(3), 285-296. [Link]

  • Varma, M. V. S., & Amidon, G. L. (2010). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 11(1), 484-495. [Link]

  • Kumar, L., & Singh, S. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(5), 80-92. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(2), 24-33. [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 528-542. [Link]

  • Kumar, A., & Sharma, A. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Stability Indicating HPLC Method Development: A Review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Rele, R. V., & Patil, S. S. (2018). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Indian Journal of Pharmaceutical Sciences, 80(1), 136-143. [Link]

Sources

Application Notes and Protocols for the Conversion of Fluoropyridine HCl Salt to its Free Amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluoropyridine Free Amines

Fluorinated pyridines are a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine into the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, fluoropyridine moieties are integral components of numerous pharmaceuticals and agrochemicals. These compounds are often synthesized and stored as their hydrochloride (HCl) salts to enhance stability and ease of handling. However, for many subsequent synthetic transformations, purification, or biological assays, the free amine form is required.

This comprehensive guide provides a detailed protocol and the underlying scientific principles for the efficient conversion of fluoropyridine HCl salts to their corresponding free amine. The methodologies described herein are designed to be robust and scalable, ensuring high purity and yield of the desired product.

Theoretical Foundation: The Chemistry of Deprotonation

The conversion of a fluoropyridine HCl salt to its free amine is a classic acid-base reaction. The fluoropyridinium chloride is a salt formed from the reaction of the weakly basic fluoropyridine with the strong acid, hydrochloric acid.[3] In solution, this salt exists as the protonated fluoropyridinium cation and the chloride anion. To obtain the neutral free amine, a base is introduced to deprotonate the fluoropyridinium ion.

The success of this deprotonation is governed by the relative acidities of the fluoropyridinium ion and the conjugate acid of the added base. A fundamental principle of acid-base chemistry is that the equilibrium will favor the formation of the weaker acid and weaker base.[4] Therefore, to effectively deprotonate the fluoropyridinium ion, the chosen base must have a conjugate acid with a higher pKa than the fluoropyridinium ion itself.[4]

The pKa of the parent pyridinium ion is approximately 5.2.[3] The introduction of an electron-withdrawing fluorine atom onto the pyridine ring decreases the basicity of the nitrogen atom, and consequently, lowers the pKa of the corresponding pyridinium ion.[5] This effect is due to the inductive effect of the fluorine atom, which pulls electron density away from the nitrogen, making it less likely to accept a proton.[1][5]

Selecting the Appropriate Base

The choice of base is critical for a successful and clean conversion. The ideal base should be strong enough to completely deprotonate the fluoropyridinium ion, but not so strong as to cause unwanted side reactions. The table below provides a selection of common inorganic bases and their corresponding conjugate acid pKa values to guide the selection process.

BaseConjugate AcidpKa of Conjugate AcidSuitability for Fluoropyridine Deprotonation
Sodium Bicarbonate (NaHCO₃)Carbonic Acid (H₂CO₃)~6.4Suitable for many fluoropyridinium salts. Mild and easy to handle.
Sodium Carbonate (Na₂CO₃)Bicarbonate (HCO₃⁻)~10.3A stronger and often preferred base for ensuring complete deprotonation.
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)~10.3Similar in strength to sodium carbonate, often used interchangeably.
Sodium Hydroxide (NaOH)Water (H₂O)~15.7A very strong base, effective but may not be necessary and could promote side reactions in sensitive substrates.

For most fluoropyridine HCl salts, a saturated aqueous solution of sodium bicarbonate or a 1-2 M solution of sodium or potassium carbonate is sufficient to ensure complete deprotonation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the conversion of a fluoropyridine HCl salt to its free amine. Both a small-scale (for initial trials and small quantity synthesis) and a larger-scale protocol are presented.

Safety Precautions
  • Always work in a well-ventilated fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[6]

  • Fluoropyridines can be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[6]

  • The addition of base to the acidic salt solution can be exothermic. For larger scale reactions, consider cooling the mixture in an ice bath during the initial addition of the base.

  • Quenching of basic solutions should be done carefully, especially if there is a possibility of unreacted strong base.[7]

Small-Scale Protocol (up to 1 g)

This protocol is suitable for rapid conversion and purification of small quantities of material.

Materials:

  • Fluoropyridine HCl salt (1.0 g)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M sodium carbonate (Na₂CO₃) solution

  • Organic extraction solvent (e.g., dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel (50 mL or 100 mL)

  • Erlenmeyer flasks

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the fluoropyridine HCl salt (1.0 g) in deionized water (10-20 mL) in a small Erlenmeyer flask.

  • Basification: While stirring, slowly add the saturated NaHCO₃ solution or 1 M Na₂CO₃ solution dropwise to the dissolved salt. Continue adding the basic solution until the pH of the aqueous layer is basic (pH 8-9, check with pH paper). Effervescence (release of CO₂) will be observed if bicarbonate or carbonate is used.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Add the organic extraction solvent (20 mL). Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing.[8] Allow the layers to separate completely.

  • Separation: Drain the lower organic layer into a clean Erlenmeyer flask. If using an organic solvent less dense than water (e.g., diethyl ether), the organic layer will be the upper layer.

  • Repeat Extraction: To maximize the recovery of the free amine, extract the aqueous layer two more times with fresh portions of the organic solvent (2 x 15 mL). Combine all organic extracts.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate for at least 15-20 minutes. The drying agent should be free-flowing and the solution should be clear.

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent to recover any residual product. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the fluoropyridine free amine.

Large-Scale Protocol (> 1 g)

For larger quantities, modifications are made to handle potentially larger volumes and to ensure efficient extraction and drying.

Materials:

  • Fluoropyridine HCl salt

  • Deionized water

  • 10% w/v aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Appropriately sized separatory funnel and flasks

  • Mechanical stirrer (optional, but recommended for large volumes)

  • Rotary evaporator

Procedure:

  • Dissolution: In a large beaker or flask, dissolve the fluoropyridine HCl salt in deionized water (approximately 10 mL of water per gram of salt). If necessary, use a mechanical stirrer for efficient mixing.

  • Basification: Cool the solution in an ice-water bath. Slowly add the 10% aqueous Na₂CO₃ or K₂CO₃ solution with stirring until the pH of the aqueous solution is >9.

  • Extraction: Transfer the mixture to a separatory funnel. Add a volume of the organic extraction solvent roughly equal to the aqueous volume. Shake vigorously, remembering to vent frequently.[8]

  • Separation: Allow the layers to separate and collect the organic layer.

  • Back-Extraction: Perform two more extractions of the aqueous layer with the organic solvent (using approximately half the initial volume of solvent for each subsequent extraction). Combine all organic layers.

  • Washing: Wash the combined organic extracts with brine (1 x 50 mL for a 5g scale reaction). This helps to remove any remaining water-soluble impurities and aids in breaking any minor emulsions.

  • Drying: Dry the organic layer over a suitable amount of anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the solution on a rotary evaporator to obtain the crude free amine.

  • Purification (if necessary): For liquid fluoropyridines, the product can be further purified by distillation under reduced pressure.[9] For solid products, recrystallization from an appropriate solvent system can be employed.[9]

Visualizing the Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow.

G cluster_reactants Reactants cluster_products Products Fluoropyridinium_Chloride Fluoropyridinium Chloride (in Water) Free_Amine Fluoropyridine Free Amine Fluoropyridinium_Chloride->Free_Amine Deprotonation Salt_and_Water Salt (e.g., NaCl) + H₂O (+ CO₂ if carbonate/bicarbonate used) Fluoropyridinium_Chloride->Salt_and_Water Base Aqueous Base (e.g., NaHCO₃, Na₂CO₃) Base->Free_Amine Base->Salt_and_Water

Caption: Chemical transformation from fluoropyridine HCl salt to free amine.

G start Start: Fluoropyridine HCl Salt dissolve 1. Dissolve in Water start->dissolve basify 2. Add Aqueous Base (e.g., Na₂CO₃) to pH > 8 dissolve->basify extract 3. Liquid-Liquid Extraction with Organic Solvent basify->extract separate 4. Separate Organic Layer extract->separate dry 5. Dry Organic Layer (e.g., Na₂SO₄) separate->dry concentrate 6. Filter and Concentrate (Rotary Evaporation) dry->concentrate purify 7. Purify (if necessary) (Distillation/Recrystallization) concentrate->purify end_product End Product: Pure Fluoropyridine Free Amine purify->end_product

Caption: General experimental workflow for the conversion process.

Characterization of the Free Amine

After isolation, it is crucial to confirm the identity and purity of the resulting fluoropyridine free amine. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the fluoropyridine. ¹⁹F NMR is also highly informative for fluorinated compounds.[10] The disappearance of the broad N-H proton signal from the pyridinium salt and the characteristic shifts of the aromatic protons will indicate successful conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the N-H stretching bands of the pyridinium salt and the appearance of the characteristic aromatic C-H and C-F stretching vibrations can be observed.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the product and confirm its molecular weight.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Emulsion formation during extraction Vigorous shaking, especially with chlorinated solvents. High concentration of salts or surfactants.Add a small amount of brine to the separatory funnel and gently swirl. Allow the mixture to stand for a longer period. If persistent, filter the entire mixture through a pad of Celite.
Low yield of free amine Incomplete deprotonation. Insufficient extraction.Ensure the aqueous layer is sufficiently basic (pH > 8). Perform additional extractions (4-5 times) with the organic solvent.
Product is wet (contains water) Inadequate drying.Use a sufficient amount of drying agent. Allow for adequate drying time (at least 15-20 minutes). For highly water-soluble amines, consider a back-extraction with a minimal amount of brine before drying.
Product contains inorganic salts Insufficient washing.Wash the combined organic layers with a small amount of deionized water or brine before drying.

Conclusion

The conversion of fluoropyridine HCl salts to their free amine form is a straightforward yet critical procedure in many research and development settings. By understanding the underlying acid-base principles and carefully following the detailed protocols outlined in this guide, researchers can reliably and efficiently obtain high-purity fluoropyridine free amines, ready for their subsequent applications.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. J. Med. Chem.2024 , 67 (3), 2096–2108. [Link]

  • Common Standard Operating Procedure for Quenching Pyrophoric/Water-Reactive Materials. University of Nebraska-Lincoln. [Link]

  • Standard Operating Procedures Huang Lab, February 2017. MSU chemistry. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. 2016 , 7, 2295-2300. [Link]

  • Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Publishing. [Link]

  • Pyridinium chloride. Wikipedia. [Link]

  • Extraction. SlideShare. [Link]

  • 16.5: Acid-Base Properties of Salt Solutions. Chemistry LibreTexts. [Link]

  • Method for cleanly preparing high-purity pyridine hydrochloride.
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  • n-fluoropyridinium triflate. Organic Syntheses Procedure. [Link]

  • solution of pyridinium chloride. Allen. [Link]

  • CFD modelling and experimental analysis of aromatic amine extraction in a flat sheet supported liquid membrane contactor. PATh. [Link]

  • Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond. Nat. Commun.2021 , 12, 523. [Link]

  • Acid-Base Liquid-Liquid Extraction. EduBirdie. [Link]

  • Process for the preparation of fluorinated pyridines.
  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. [Link]

  • Purification of Pyridine. LookChem. [Link]

  • The Selection of Acid and Base Neutralizing Chemicals. pH Adjustment Systems. [Link]

  • Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. ORS. [Link]

  • Is deprotonation of a fluoropyridine on process scale a problem? Reddit. [Link]

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. LibreTexts. [Link]

  • for the use of hazardous materials or equipment. Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • Specific Solvent Issues with Fluorination. Wordpress. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Method for the preparation of stable 4-fluoropyridine salts.
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein J. Org. Chem.2011 , 7, 1027-1049. [Link]

  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. J. Fluorine Chem.2010 , 131, 683-687. [Link]

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. J. Anal. Methods Chem.2014 , 2014, 494292. [Link]

  • N-Fluoropyridinium Salt Electrophilic Fluorination for Preparing Alkyl Fluorides. ResearchGate. [Link]

  • Preparation method for 2-fluoropyridine-4-boric acid.
  • Integrated FT-IR and GC–MS Profiling Reveals Provenance- and Temperature-Driven Chemical Variation in Larix decidua Mill. Bark. Forests. 2023 , 14, 11. [Link]

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Reaction mechanism of 2-(2-Aminoethoxy)-3-fluoropyridine in SNAr reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Mechanistic Insights and Practical Application of 2-(2-Aminoethoxy)-3-fluoropyridine in Nucleophilic Aromatic Substitution (SNAr) Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Pyridines in SNAr Chemistry

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern medicinal chemistry, enabling the construction of complex aryl ethers, amines, and thioethers. The pyridine scaffold is a privileged structure in a multitude of approved drugs, valued for its ability to engage in critical hydrogen bonding and other interactions with biological targets.[1] When combined with fluorine—an element whose strategic incorporation can profoundly enhance metabolic stability, binding affinity, and pharmacokinetic properties—the resulting fluoropyridine building blocks become exceptionally valuable.[2][3][4]

This guide focuses on 2-(2-Aminoethoxy)-3-fluoropyridine [5], a versatile building block for drug discovery. We will provide a detailed exploration of its SNAr reaction mechanism, explaining the electronic and structural factors that govern its reactivity. This is followed by robust, field-proven protocols designed to empower researchers to effectively utilize this reagent in the synthesis of novel molecular entities.

The SNAr Mechanism: An Addition-Elimination Pathway on Pyridine Scaffolds

Unlike electron-rich benzene, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency makes it susceptible to attack by nucleophiles, particularly at the C-2 (ortho) and C-4 (para) positions.[6][7] The SNAr reaction on pyridines proceeds via a well-established two-step addition-elimination mechanism.[8][9]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, typically one bearing a suitable leaving group. This initial attack is usually the rate-determining step as it temporarily disrupts the ring's aromaticity.[8][9]

  • Formation of the Meisenheimer Complex: The addition of the nucleophile forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][10] The stability of this complex is paramount to the success of the reaction.

  • Elimination & Aromaticity Restoration: The aromaticity of the ring is restored through the rapid expulsion of a leaving group from the ipso-carbon, yielding the final substituted product.[8][10]

The preference for attack at the C-2 and C-4 positions is a critical feature of pyridine chemistry. When attack occurs at these positions, one of the resonance structures of the Meisenheimer complex places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization that is not possible with attack at the C-3 position.[11][12]

Mechanistic Analysis of 2-(2-Aminoethoxy)-3-fluoropyridine

In the case of 2-(2-Aminoethoxy)-3-fluoropyridine, the nucleophilic attack will overwhelmingly occur at the C-2 position. This is due to the powerful activating effect of the ring nitrogen, which makes the C-2 position the most electrophilic site. Consequently, the 2-(2-aminoethoxy) group functions as the leaving group , not the fluorine atom at the C-3 position. While pyridines with a leaving group at the C-3 position are known to be much less reactive, the fluorine at this position still plays a crucial role.[13] Its strong inductive electron-withdrawing effect further polarizes the ring, increasing the electrophilicity at C-2 and accelerating the rate of nucleophilic attack.

The reaction pathway is as follows:

  • Step 1: Nucleophilic Attack at C-2. A nucleophile (Nu⁻) attacks the C-2 carbon of the pyridine ring.

  • Step 2: Meisenheimer Complex Formation. A resonance-stabilized Meisenheimer complex is formed. The negative charge is delocalized over the ring and, most importantly, onto the ring nitrogen, which provides substantial stabilization.

  • Step 3: Elimination of the Leaving Group. The 2-aminoethoxide anion is expelled, restoring the aromatic system and yielding the 2-substituted-3-fluoropyridine product.

Caption: SNAr Mechanism of 2-(2-Aminoethoxy)-3-fluoropyridine.

Experimental Protocols & Application Notes

The following protocols provide a starting point for utilizing 2-(2-Aminoethoxy)-3-fluoropyridine in SNAr reactions. These can be adapted for various nucleophiles.[14]

General Workflow:

Sources

Application Note: Reductive Amination Protocols using 2-(2-Aminoethoxy)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details optimized protocols for utilizing 2-(2-Aminoethoxy)-3-fluoropyridine as a nucleophilic building block in reductive amination reactions. While standard primary amines react predictably, the incorporation of the fluoropyridine-ether moiety introduces specific solubility and electronic considerations. This note outlines two primary methodologies: a mild, chemoselective approach using Sodium Triacetoxyborohydride (STAB) and a Lewis-acid mediated protocol using Titanium(IV) Isopropoxide for sterically hindered substrates. These protocols are designed to maximize yield, minimize dimerization, and ensure reproducibility in medicinal chemistry workflows.

Introduction & Chemical Profile[1][2][3][4][5]

The "Why" behind the Molecule

In modern drug discovery, the 2-(2-Aminoethoxy)-3-fluoropyridine scaffold is a valuable bioisostere. The ether linkage provides rotational freedom and polarity, while the 3-fluoropyridine core offers metabolic stability (blocking C3 oxidation) and modulated lipophilicity compared to non-fluorinated pyridines.

Chemical Properties & Handling[2]
  • Nucleophilicity: The primary amine is tethered via an ethyl ether spacer. Unlike aminopyridines where the amine is directly attached to the ring, this amine retains the high nucleophilicity (pKa ~9.5–10.0) of an aliphatic primary amine.

  • Basicity of the Core: The pyridine nitrogen is significantly less basic due to the electron-withdrawing fluorine at C3 and the oxygen at C2. This ensures that mild acid catalysts (acetic acid) preferentially activate the forming imine rather than protonating the pyridine ring.

  • Solubility: The molecule exhibits excellent solubility in chlorinated solvents (DCM, DCE) and alcohols (MeOH, EtOH), making it compatible with standard reductive amination conditions.

Decision Framework: Choosing the Right Protocol

Before starting, select the protocol based on your electrophile (carbonyl source).

FeatureProtocol A: STAB (Standard) Protocol B: Ti(OiPr)₄ (Advanced)
Primary Reagent Sodium TriacetoxyborohydrideTitanium(IV) Isopropoxide /

Target Carbonyl Aldehydes, Cyclic Ketones, Unhindered Acyclic KetonesSterically Hindered Ketones, Electron-Rich Aryl Ketones
Mechanism Direct Reductive AminationIndirect (In-situ Imine formation

Reduction)
Water Tolerance Moderate (STAB tolerates trace water)Low (Ti species hydrolyze; requires dry conditions)
Acid Sensitivity Tolerates acid-labile groupsRobust, but basic workup required
Visual Workflow (DOT Diagram)

ReductiveAminationWorkflow Start Start: 2-(2-Aminoethoxy)-3-fluoropyridine + Carbonyl CheckCarbonyl Analyze Carbonyl Reactivity Start->CheckCarbonyl Aldehyde Aldehyde or Cyclic Ketone CheckCarbonyl->Aldehyde Reactive Hindered Hindered Ketone or Electron-Rich Aromatic CheckCarbonyl->Hindered Sluggish ProtocolA Protocol A: STAB Method (DCE, AcOH, RT) Aldehyde->ProtocolA ProtocolB Protocol B: Titanium Method (Ti(OiPr)4, THF, NaBH4) Hindered->ProtocolB Workup Workup & Purification ProtocolA->Workup ImineCheck Check Imine Formation (LCMS/NMR) ProtocolB->ImineCheck ImineCheck->ProtocolB Incomplete (Heat/Time) Reduction Reduction Step ImineCheck->Reduction Imine Formed Reduction->Workup

Figure 1: Decision matrix for selecting the optimal reductive amination pathway.

Protocol A: Standard STAB Method

Best for: Aldehydes and reactive ketones (e.g., cyclohexanone, acetone). Reference: Based on the Abdel-Magid protocol [1].

Reagents
  • Amine: 2-(2-Aminoethoxy)-3-fluoropyridine (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.0 – 1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[1] Note: THF can be used but reaction rates are often slower.[2]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology
  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve the Amine (1.0 equiv) and the Carbonyl compound (1.1 equiv) in DCE (concentration ~0.1 M to 0.2 M).

  • Activation: Add AcOH (1.0 equiv).

    • Expert Insight: Although STAB is acidic, adding AcOH accelerates imine formation, which is often the rate-determining step for ketones. For aldehydes, AcOH is optional but recommended to suppress dialkylation.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur. Ensure the reaction is vented.

  • Monitoring: Stir at RT.

    • Aldehydes: Complete in 1–4 hours.

    • Ketones: May require 12–24 hours.

    • QC: Monitor by LCMS. Look for the disappearance of the amine (M+H) and appearance of the product mass.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
      . Stir vigorously for 15 minutes to neutralize the acid and break down boron complexes.
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      

Protocol B: Titanium(IV) Isopropoxide Method

Best for: Sterically hindered ketones, acetophenones, or when Protocol A fails to drive conversion. Reference: Bhattacharyya et al. [2].[3]

Reagents
  • Amine: 2-(2-Aminoethoxy)-3-fluoropyridine (1.0 equiv)

  • Carbonyl: Ketone (1.0 – 1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.2 – 1.5 equiv)
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Neat (preferred for first step) or THF (anhydrous).

Step-by-Step Methodology
  • Imine Formation (Dehydration):

    • In a dry vial under

      
      , combine the Amine  and Ketone .
      
    • Add

      
        (1.25 equiv) via syringe.
      
    • Expert Insight:

      
       acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
      
    • Stir the mixture (often becomes viscous) at RT for 4–6 hours. If the ketone is very hindered, heat to 40–50°C.

  • Dilution: Once imine formation is confirmed (LCMS showing M+H of imine or disappearance of ketone), dilute the mixture with anhydrous MeOH or EtOH (approx. 2-3 mL per mmol).

  • Reduction:

    • Cool the solution to 0°C (ice bath).

    • Carefully add

      
        (1.5 equiv) portion-wise. (Caution: Exothermic, gas evolution).
      
    • Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Critical Step):

    • The reaction will contain titanium salts that form a gelatinous emulsion if not treated correctly.

    • Add 1N NaOH or saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

    • Stir vigorously for 1 hour until two clear layers form (organic and aqueous/solid Ti-oxide).

  • Extraction: Filter through a Celite pad (if solids are present) or extract directly with EtOAc.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Ketone remains) Imine formation is too slow.Switch to Protocol B . The ether oxygen in the starting material may be chelating reagents; increase Ti equivalents to 2.0.
Dialkylation (Aldehydes) Primary amine is too nucleophilic; Product amine competes.Use Protocol A . Add the amine slowly to a solution of Aldehyde + STAB (Inverse Addition).
Emulsion during Workup Boron or Titanium complexes not broken.STAB: Stir longer with

. Ti: Use Rochelle's salt and stir for >1 hour.
Product trapped in Aqueous Pyridine nitrogen protonated (pH < 4).[4]Ensure the aqueous layer pH is adjusted to >9 during extraction to deprotonate the pyridine ring.
Mechanism of Potential Interference

The ether linkage in 2-(2-Aminoethoxy)-3-fluoropyridine is not passive. In Protocol B, the ether oxygen can form a 5-membered chelate with the Titanium center.

  • Impact: This stabilizes the Ti-complex but may require a slight excess of

    
     to ensure enough Lewis acid is available to activate the ketone.
    

ChelationEffect Substrate 2-(2-Aminoethoxy)-3-fluoropyridine Complex Stable 5-Membered Ti-Chelate Substrate->Complex + Ti(OiPr)4 Titanium Ti(OiPr)4 Titanium->Complex Action Action: Use 1.5 - 2.0 equiv of Ti reagent Complex->Action Sequesters Catalyst

Figure 2: Potential chelation effect of the ethoxy-linker on Lewis Acid reagents.

References

  • Abdel-Magid, A. F., et al. (1996).[1][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Neidigh, K. A., et al. (1998).[3] "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 2527-2532.

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica, 44. (Demonstrates application of amino-alcohol derivatives in reductive amination).

  • BenchChem Application Note. (2025). "Catalytic Reductive Amination with Sodium Triacetoxyborohydride." (General overview of STAB selectivity).

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 2-(2-Aminoethoxy)-3-fluoropyridine and all reagents before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Coupling Reactions with 3-Fluoropyridine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for coupling reactions involving 3-fluoropyridine amines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of these valuable compounds. The unique electronic properties of the 3-fluoropyridine scaffold can present significant hurdles, but a systematic approach to troubleshooting can lead to successful outcomes.

Section 1: Understanding the Core Challenges

Low yields in coupling reactions with 3-fluoropyridine amines often stem from the inherent electronic nature of the substrate. Understanding these principles is the first step in effective troubleshooting.

Q1: Why are coupling reactions with 3-fluoropyridine amines often difficult?

A1: The challenges arise from a combination of two primary electronic factors:

  • Electron-Deficient Ring System: The pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom. The addition of a strongly electron-withdrawing fluorine atom further deactivates the ring, particularly at the C2, C4, and C6 positions, making some catalytic steps, like oxidative addition in cross-coupling, more challenging.[1]

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base, coordinating strongly to the palladium or other transition metal catalysts.[1][2] This coordination can sequester the active catalyst, forming stable, inactive complexes that prevent it from participating in the catalytic cycle, thereby stalling the reaction.[2][3]

Q2: How does the position of the fluorine atom at C-3 specifically impact reactivity?

A2: While 2- and 4-fluoropyridines are highly susceptible to nucleophilic aromatic substitution (SNAr), the 3-fluoropyridine moiety is comparatively less reactive in that regard.[4] In the context of palladium-catalyzed cross-coupling, the fluorine's electron-withdrawing effect still influences the entire ring. This can decrease the nucleophilicity of the amino group, making direct C-N couplings like amidation more difficult compared to less electron-poor anilines.[5]

Section 2: General Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is essential to pinpoint the root cause. The following workflow provides a logical sequence for diagnosing the issue.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Integrity Step 1: Verify Reagent & Setup Integrity Start->Check_Integrity Check_Catalyst Step 2: Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Step 3: Optimize Reaction Parameters Start->Check_Conditions Purity Purity of Starting Materials? (3-fluoropyridine amine, coupling partner) Check_Integrity->Purity Inert Strictly Inert Atmosphere? (Degassed Solvents, N2/Ar Purge) Check_Integrity->Inert Moisture Anhydrous Conditions? (Dry Solvents & Reagents) Check_Integrity->Moisture Ligand Is the Ligand Appropriate? (Bulky, Electron-Rich for Pyridines) Check_Catalyst->Ligand Base Is the Base Correct & Soluble? (Strength & Type) Check_Catalyst->Base Catalyst_Source Active Catalyst Generation? (Pd(0) vs Pd(II) Precursor) Check_Catalyst->Catalyst_Source Temp Temperature Optimization? Check_Conditions->Temp Time Sufficient Reaction Time? Check_Conditions->Time Conc Concentration Effects? Check_Conditions->Conc

Caption: General workflow for troubleshooting low-yield coupling reactions.

Section 3: Reaction-Specific Troubleshooting Guides (FAQs)

This section addresses common problems encountered in specific reaction types involving 3-fluoropyridine amines.

A. Buchwald-Hartwig Amination (C-N Coupling)

This is a powerful method for forming C-N bonds, but it is sensitive to substrate and conditions.[6][7]

Q3: My Buchwald-Hartwig reaction of a 3-fluoro-halopyridine with an amine is failing. What is the most likely cause?

A3: The most common point of failure is an inappropriate catalyst system (ligand and palladium source) or base.[2]

  • Ligand Choice: Standard ligands may not be effective. Due to potential pyridine inhibition, bulky and electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps.[1][2]

  • Base Selection: A strong, non-nucleophilic base is typically required. The base's strength and solubility can dramatically impact the reaction rate and yield.[8]

Q4: Which specific ligands and bases should I screen for coupling with 3-fluoropyridine substrates?

A4: A systematic screen is recommended. Start with well-established systems for heteroaryl couplings.

Ligand / PrecatalystBaseSolventTemperature (°C)Key Considerations
RuPhos (or RuPhos-Pd-G3)LiHMDS or NaOtBuDioxane or Toluene80-110Excellent for a wide range of secondary amines and sterically hindered substrates.[9]
BrettPhos (or BrettPhos-Pd-G3)LiHMDS or K₃PO₄sec-Butanol or Toluene80-110Often superior for primary amines.[9]
XPhos (or XPhos-Pd-G3)K₃PO₄ or Cs₂CO₃t-Amyl alcohol or Dioxane90-120A robust, general ligand effective for many challenging couplings.
BINAP NaOtBuToluene100-110A classic bidentate ligand, sometimes effective where others fail.[6]

Note: Pre-catalysts (e.g., G3 palladacycles) are often preferred as they provide a reliable method for generating the active Pd(0) species.[10]

Q5: I am observing significant hydrodehalogenation (replacement of the halide with hydrogen). How can I prevent this?

A5: Hydrodehalogenation is a common side reaction, often exacerbated by moisture or an inappropriate choice of base.[11]

  • Ensure Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Water can be a proton source for this side reaction.[11]

  • Screen Bases: The choice of base can influence the rate of hydrodehalogenation. If using NaOtBu, consider switching to a weaker or more sterically hindered base like LHMDS or a carbonate/phosphate base.[11]

  • Amine Purity: Ensure your amine coupling partner is pure and free from water or other protic impurities.[11]

B. Suzuki-Miyaura Coupling (C-C Coupling)

While the focus is on the amine, it is often present on one of the coupling partners (e.g., coupling a boronic acid with a 3-fluoro-5-bromo-2-aminopyridine).

Q6: My Suzuki reaction is sluggish and gives low yields. What adjustments should I make for a 3-fluoropyridine amine substrate?

A6: Sluggish reactions are often due to catalyst inhibition or poor transmetalation.

  • Ligand Choice: Similar to C-N coupling, bulky, electron-rich ligands are essential to overcome catalyst inhibition by the pyridine nitrogen.[1] Consider ligands like SPhos, XPhos, or RuPhos.

  • Base and Solvent System: The base is critical for activating the boronic acid/ester for transmetalation.[12] An aqueous solution of a base like K₂CO₃ or K₃PO₄ is standard, often used with solvents like dioxane, THF, or DMF.[13][14] The presence of water can be crucial for efficient transmetalation.[15]

  • Boronic Acid/Ester Quality: Boronic acids can degrade on storage, often forming inactive trimeric boroxines.[16] Use fresh, high-quality boronic acid or consider using more stable boronic esters (e.g., pinacol esters).

Q7: I see a lot of boronic acid homocoupling product. What causes this and how can I stop it?

A7: Homocoupling is almost always caused by the presence of oxygen, which participates in an oxidative cycle that couples two boronic acid molecules.[11][16]

  • Rigorous Degassing: This is the most critical factor. Degas your solvent thoroughly using methods like freeze-pump-thaw or by bubbling argon or nitrogen through it for at least 30 minutes.[14]

  • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (N₂ or Ar) from start to finish.[11]

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ might reduce homocoupling compared to in-situ reduction of Pd(II) sources (e.g., Pd(OAc)₂), though modern pre-catalysts are generally very efficient.[11]

C. Amide Bond Formation

This involves the direct coupling of the 3-fluoropyridine amine with a carboxylic acid. The reduced nucleophilicity of the amine is the primary hurdle.[5]

Q8: Standard amide coupling reagents (like HATU or EDC/HOBt) are not working with my 3-fluoropyridine amine. What should I try?

A8: The low nucleophilicity of the amine requires more powerful activation of the carboxylic acid or more forcing conditions.

  • Convert to Acyl Chloride/Fluoride: The most reactive acyl halides often give the best results.

    • Acyl Chloride: Activate the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[5] This is a robust but can be harsh.

    • Acyl Fluoride: Acyl fluorides are highly reactive yet often more selective than chlorides. They can be generated in situ from carboxylic acids using reagents like pentafluoropyridine (PFP), which is mild and effective.[17]

  • Use a Phosphonic Anhydride Reagent: Propanephosphonic acid anhydride (T3P®) is a powerful water-soluble coupling reagent that is very effective for forming amide bonds with poorly nucleophilic amines, often with low rates of epimerization for chiral acids.[18]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination using a Palladacycle Pre-catalyst

This protocol provides a starting point for optimization. All manipulations should be performed in a glovebox or using standard Schlenk techniques under an inert atmosphere.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-3-fluoropyridine (1.0 equiv), the amine coupling partner (1.2–1.5 equiv), and the base (e.g., NaOtBu or LHMDS, 1.5–2.0 equiv).

  • Catalyst Addition: Add the appropriate palladacycle pre-catalyst (e.g., XPhos-Pd-G3, 1–5 mol%) and the corresponding ligand if needed (1-5 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1–0.5 M).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[8] Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄. Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: In-Situ Acyl Fluoride Generation for Amide Coupling

This method avoids the isolation of sensitive acyl halides.

  • Acid Activation: In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent like acetonitrile or dichloromethane. Add pentafluoropyridine (PFP, 1.2 equiv) and a suitable base (e.g., triethylamine, 2.0 equiv).[17] Stir at room temperature for 1-2 hours to generate the acyl fluoride in situ.

  • Amine Addition: Add the 3-fluoropyridine amine (1.1 equiv) to the reaction mixture.

  • Reaction: Continue stirring at room temperature or gently heat (e.g., 40-50 °C) if necessary.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Once complete, quench the reaction with aqueous HCl and extract the product with an organic solvent.[18] Purify as described in the previous protocol.

Section 5: Catalytic Cycle Visualization

Understanding the catalytic cycle can help visualize where a reaction might be failing.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Inhibition Inactive [Py-Pd(0)-L] Complex Pd0->Inhibition label1 Ar-X Oxidative Addition label5 Pyridine Inhibition (Side Reaction) Amine_Coord [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OxAdd->Amine_Coord label2 HNR'R'' Amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido label3 - HX (Base) Amido->Pd0 Ar-NR'R'' label4 Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle and potential inhibition pathway.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for modifying 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23, 18958-18974.
  • Nevado, C. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
  • Clot, E., & Eisenstein, O. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics.
  • Muthumari, S., & Ramesh, R. (2019). Effect of solvent on the Suzuki reaction. ResearchGate.
  • Ghaffari, B., & Sigman, M. S. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
  • BenchChem. (n.d.). Troubleshooting low yield in pyridine functionalization.
  • Che, C., & Saito, T. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.
  • Smith, A. M. R., & Boddy, C. N. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.
  • Unlu, S., & DeGrado, T. R. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Carrow, B. P., & Hartwig, J. F. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Pathak, T. P., & Ghorai, S. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Connolly, D. J. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Publications.
  • Gildner, P. G., & Colacot, T. J. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine.
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BenchChem. (n.d.). Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • WuXi AppTec. (2024).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Johnson, C. N. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.

Sources

Hygroscopicity and storage stability of 2-(2-Aminoethoxy)-3-fluoropyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for 2-(2-Aminoethoxy)-3-fluoropyridine HCl . It is designed to address the specific stability and handling challenges associated with this fluorinated pyridine-ether building block.

Ticket ID: #TECH-PYR-03F Status: Resolved Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Part 1: Executive Summary (Quick Reference)

Is this compound hygroscopic? Yes, significantly. As a primary amine hydrochloride salt with an ether linkage, this compound exhibits high hygroscopicity. It will readily absorb atmospheric moisture, leading to clumping, deliquescence (turning into a liquid/gum), and stoichiometric errors in downstream synthesis.

Storage Stability Profile:

Parameter Specification Notes
Hygroscopicity High Forms hydrates or deliquesces >60% RH.
Storage Temp 2–8°C (Recommended) Can be stored at RT if strictly anhydrous.
Atmosphere Inert Gas (N₂/Ar) Essential for long-term storage.
Container Tightly Sealed / Desiccated Parafilm is insufficient; use secondary containment.

| Shelf Life | 12–24 Months | If stored dry. Moisture accelerates degradation. |

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Physical State Change

User Question: "I opened the vial of 2-(2-Aminoethoxy)-3-fluoropyridine HCl purchased three months ago. It was originally a white powder, but now it looks like a sticky, off-white gum. Has it degraded?"

Technical Diagnosis: This is a classic sign of deliquescence , not necessarily chemical degradation. The HCl salt lattice has absorbed enough water from the atmosphere to dissolve itself in its own crystal water.

  • Immediate Action: Run an LC-MS.

    • If the mass (M+H) is correct and purity is >95%:: It is just wet. You can use it, but you must correct the stoichiometry (see Protocol A below).

    • If you see new peaks (M+18 or dimers): The combination of moisture and acidity may have caused hydrolysis of the ether linkage (rare but possible) or nucleophilic attack on the fluoropyridine ring over time.

Recovery Protocol:

  • Dissolve the gum in a minimum amount of dry methanol.

  • Precipitate by adding excess diethyl ether or MTBE (Methyl tert-butyl ether).

  • Filter rapidly under a nitrogen blanket.

  • Dry in a vacuum oven at 40°C for 24 hours.

Issue 2: Inconsistent Reaction Yields

User Question: "I am using this building block in an SNAr reaction. My yields fluctuate between 40% and 80%, even though I use the same equivalents. Why?"

Technical Diagnosis: The fluctuation is likely due to variable water content affecting your molecular weight calculations.

  • Mechanism: If the salt has absorbed 10% water by weight, you are under-loading the reagent by 10%. Furthermore, water can quench sensitive electrophiles (like acid chlorides or sulfonyl chlorides) or deactivate catalysts in cross-coupling reactions.

  • Solution: Do not assume the label weight is the active weight.

    • Mandatory: Perform a Karl Fischer (KF) titration or a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the exact weight % of the active pharmaceutical ingredient (API) before use.

Issue 3: Analytical Discrepancies

User Question: "My 1H NMR in DMSO-d6 shows a broad peak at 3.5-4.0 ppm that integrates to variable amounts. Is this an impurity?"

Technical Diagnosis: This is likely exchangeable water and/or the ammonium protons (-NH3+).

  • Explanation: In hygroscopic HCl salts, the water peak often broadens and shifts depending on concentration and acidity.

  • Verification: Add a drop of D₂O to the NMR tube. If the peak disappears or merges into the HDO peak (approx. 4.7 ppm), it is water/amine protons, not a structural impurity.

Part 3: Detailed Handling Protocols

Protocol A: Handling & Weighing

Because the compound is hygroscopic, standard weighing on an open balance will result in rapid weight gain.

The "Difference Weighing" Method:

  • Dry a glass vial and cap in an oven; let it cool in a desiccator.

  • Add the approximate amount of 2-(2-Aminoethoxy)-3-fluoropyridine HCl to the vial inside a glovebox or glove bag.

  • Weigh the sealed vial (Weight A).

  • Quickly transfer the solid into your reaction vessel.

  • Immediately recap and weigh the empty vial (Weight B).

  • Actual Amount Added = Weight A - Weight B.

    • Why? This eliminates the error from water absorbing onto the powder while it sits on the balance pan.

Protocol B: Drying the Salt

If you suspect moisture contamination:

  • Equipment: Vacuum oven or Abderhalden drying pistol.

  • Desiccant: Phosphorus Pentoxide (

    
    ) or KOH pellets.
    
  • Conditions: 40–45°C under high vacuum (<5 mbar) for 12–24 hours.

    • Warning: Do not exceed 60°C. While the pyridine ring is stable, the ether/amine combination can be sensitive to thermal decomposition in the acidic HCl environment.

Part 4: Storage Logic & Degradation Pathways

The following diagram illustrates the cycle of hygroscopicity and the risks associated with improper storage.

StorageStability DrySalt Dry HCl Salt (Crystalline, Stable) SurfaceAds Surface Adsorption (Clumping) DrySalt->SurfaceAds Exposure Moisture Atmospheric Moisture (>50% RH) Moisture->SurfaceAds Hydrate Lattice Hydrate Formation (Stoichiometry Shift) SurfaceAds->Hydrate Time Deliquescence Deliquescence (Liquid/Gum State) Hydrate->Deliquescence Saturation Deliquescence->DrySalt Recrystallization (Protocol B) Hydrolysis Hydrolysis Risk (Ether Cleavage/Ring Deg.) Deliquescence->Hydrolysis Long-term Acidic Solution

Caption: Figure 1. The Hygroscopic Cascade. Progression from dry salt to degradation risk upon moisture exposure.

Scientific Rationale

The 2-(2-aminoethoxy) side chain introduces a primary amine and an ether oxygen.

  • Lattice Energy vs. Hydration: The chloride ion (

    
    ) is a hard base that forms strong hydrogen bonds with water. The primary ammonium group (
    
    
    
    ) is also a potent hydrogen bond donor. The hydration energy of this salt is high enough to overcome the lattice energy, pulling water molecules into the crystal structure [1].
  • Acidity: In the presence of water, the HCl salt creates a localized acidic micro-environment (pH < 2). While fluoropyridines are robust, the ether linkage can be susceptible to acid-catalyzed cleavage over extended periods, especially if the sample deliquesces and allows increased molecular mobility [2].

References

  • Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for amine HCl salt hygroscopicity).

  • TCI Chemicals. (2024). "Safety Data Sheet: 2-(2-Aminoethyl)pyridine" (Analogous structural handling data). Link

  • Sigma-Aldrich. (2024). "2-Amino-3-fluoropyridine Handling Guides." Link

Sources

Technical Support Center: Purification of Aminoethoxy Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for aminoethoxy pyridine intermediates Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Purification Support Hub. This guide addresses the specific isolation challenges associated with aminoethoxy pyridine intermediates. These scaffolds are ubiquitous in kinase inhibitor development (e.g., SNAr products of chloropyridines and amino alcohols) but present a "double-edged" purification challenge: they possess dual basicity (pyridine nitrogen + aliphatic amine) and high polarity, often leading to water solubility, oiling out, or severe tailing on silica.

Part 1: The "pH Switch" Extraction Protocol

Status: Primary Isolation Strategy Applicability: Removal of non-basic starting materials (e.g., chloropyridines) and neutral byproducts.

The Mechanistic Logic

Successful extraction relies on exploiting the pKa differential between the pyridine ring (pKa ~5.2) and the aliphatic primary/secondary amine on the ethoxy side chain (pKa ~9.5–10.5).

  • Acidic Phase (pH < 2): Both nitrogen centers are protonated (dicationic). The molecule is highly water-soluble.

  • Basic Phase (pH > 12): Both centers are deprotonated. The molecule is neutral and lipophilic (extractable).

Step-by-Step Protocol
  • Quench & Acidify: Dilute the reaction mixture with water. Adjust pH to 1.0–2.0 using 1N HCl.

    • Why: Ensures complete protonation.

  • The "Impurities Wash": Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) or MTBE (3x).

    • Result: Unreacted chloropyridines and neutral organic impurities migrate to the organic layer. The product remains in the aqueous phase.[1]

  • The "Switch" (Basification): Cool the aqueous layer to 0°C. Slowly add 4N NaOH or sat.

    
     until pH reaches 12–13 .
    
    • Critical: Do not stop at pH 8–9. At neutral pH, the aliphatic amine remains protonated (ammonium species), keeping the product in the water.

  • Extraction: Extract the basic aqueous layer with DCM or CHCl3/Isopropanol (3:1) .

    • Note: Simple aminoethoxy pyridines are often too polar for EtOAc. Use chlorinated solvents or alcohol mixtures to maximize recovery.

  • Drying: Dry over

    
     (avoid acidic drying agents like silica) and concentrate.
    

Part 2: Visualization of the Purification Logic

The following diagram illustrates the decision tree for isolating aminoethoxy pyridines based on their physicochemical behavior.

PurificationWorkflow Start Crude Reaction Mixture (Aminoethoxy Pyridine) AcidWash Acidify to pH 2.0 Wash with EtOAc Start->AcidWash CheckAq Product in Aqueous Phase? AcidWash->CheckAq Basify Basify to pH > 12 CheckAq->Basify Yes (Standard) SaltForm Alternative: Salt Formation (Oxalate/HCl) in EtOH CheckAq->SaltForm No (Product Oiled Out) Extract Extract with DCM or CHCl3:IPA (3:1) Basify->Extract Chromatography Flash Chromatography (Amine-Functionalized Silica) Extract->Chromatography If Purity < 95%

Figure 1: Decision matrix for the isolation of dual-basic pyridine intermediates.

Part 3: Troubleshooting & FAQs

Q1: My product "oils out" during salt formation. How do I get a solid?

Diagnosis: Rapid precipitation of amorphous material due to high supersaturation or impurities. The Fix:

  • Switch Acids: HCl salts are often hygroscopic and prone to oiling. Switch to Oxalic acid (1.0 eq) or Fumaric acid . These often form stable, crystalline lattices with pyridines [1].

  • Solvent Polarity: Dissolve the crude free base in a minimum amount of Ethanol (EtOH) . Add the acid dissolved in hot EtOH. Then, add EtOAc or Diethyl Ether dropwise as an anti-solvent until cloudy.

  • Thermal Cycling: Heat the "oil" to reflux until it dissolves (add more EtOH if needed), then cool very slowly to room temperature without stirring.

Q2: I see severe tailing on silica gel TLC/Column.

Diagnosis: The basic amino group interacts strongly with the acidic silanols on the silica surface. The Fix:

  • Pre-treatment: Flush the silica column with mobile phase containing 1–2% Triethylamine (TEA) or 1%

    
      before loading the sample.
    
  • Mobile Phase: Use a DCM/MeOH system with 1%

    
      (aqueous ammonia).
    
    • Ratio: Start with DCM:MeOH:NH4OH (95:4:1).

  • Alternative Stationary Phase: Use Amino-functionalized silica (NH2-silica) . This eliminates the need for amine additives and prevents protonation of your product by the silica [2].

Q3: My yield is low after aqueous workup. Where is my product?

Diagnosis: The product is likely water-soluble (amphiphilic) or was not fully deprotonated. The Fix:

  • Check pH: Ensure the aqueous layer was pH > 12.

  • Salting Out: Saturate the aqueous layer with NaCl before the final extraction. This reduces the solubility of organics in water (Hofmann effect).

  • Solvent Switch: Replace EtOAc with n-Butanol or Chloroform/Isopropanol (3:1) . These solvents are far superior for extracting polar amines.

Part 4: Comparative Data for Salt Selection

When crystallization is required, the choice of counter-ion dramatically affects physical properties.

Salt TypeCrystallinityHygroscopicityPurification PowerRecommended Solvent System
Hydrochloride ModerateHigh (Risk of deliquescence)LowEtOH / Et2O
Oxalate High LowHigh (Rejects impurities)Acetone / MeOH
Fumarate HighLowModerateiPrOH / Water
Trifluoroacetate Low (Oils)HighLowNot Recommended for isolation

References

  • Crystallization of Pyridine Salts

    • Source: BenchChem Technical Support.[2][3] "Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts."

  • Chromatography of Basic Amines

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • SNAr Reaction Context

    • Source: Taylor & Francis Online.
    • URL:[Link]

  • Ion Exchange Methods

    • Source: PubMed. "Purification of 2-aminopyridine derivatives... by cation-exchange chromatography."[4]

    • URL:[Link]

Sources

Overcoming steric hindrance in 3-fluoropyridine substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for medicinal chemists and process engineers. It assumes a baseline understanding of heterocyclic chemistry and focuses on high-value troubleshooting for the 3-fluoropyridine scaffold.

Topic: Overcoming Steric and Electronic Barriers in Substitution Reactions Ticket Type: Advanced Synthesis / Method Development Status: Resolved

Executive Summary: The "3-Fluoro" Paradox

3-Fluoropyridine represents a unique challenge in medicinal chemistry. While the fluorine atom is small (van der Waals radius


 Å), its position at C3 creates a "steric and electronic pocket" at the C2 position (flanked by the ring nitrogen and the fluorine) and modifies the reactivity at C4.

Users typically encounter failures in three specific workflows:

  • Directed Ortho Metalation (DoM): Inability to selectively lithiate C2 vs. C4, or "Halogen Dance" side reactions.[1]

  • Cross-Coupling (Suzuki/Buchwald): Poor conversion when coupling at C2 due to the "ortho-effect" of the C3-fluorine.

  • S

    
    Ar:  Resistance of halides at C2/C4 to substitution by bulky nucleophiles.
    

Module 1: Troubleshooting Directed Ortho Metalation (DoM)

Issue: "I cannot get clean lithiation at the C2 position; I see mixtures or C4 substitution."

The Root Cause: Kinetic vs. Thermodynamic Control

The C2 position (between N and F) is the most acidic site due to the inductive effects of both heteroatoms (


 lowering). However, it is sterically crowded.
  • Kinetic Control: Favors C2 (most acidic proton).

  • Thermodynamic Control: Favors C4 (less sterically hindered) or leads to nucleophilic attack on the ring.

  • The Trap: If the reaction warms above -75°C, or if the base is too bulky/slow, the "Halogen Dance" mechanism triggers, migrating the lithiated species or scrambling the fluorine.

Protocol: Precision C2-Lithiation

To lock reactivity at the hindered C2 position, you must use a base-pairing strategy that prioritizes kinetics over thermodynamics.

Step-by-Step Workflow:

  • Solvent: Anhydrous THF (Must be

    
     ppm H
    
    
    
    O).
  • Base Selection: Do NOT use

    
    -BuLi alone (nucleophilic attack risk).
    
    • Recommended:LDA (Lithium Diisopropylamide) . It is less bulky than LiTMP, allowing it to access the C2 pocket, but non-nucleophilic enough to avoid ring addition.

  • Temperature: Cool to -78°C . This is non-negotiable.

  • The "In-Situ" Trap (Critical): Do not wait to add the electrophile. If your electrophile is compatible (e.g., ZnCl

    
    , TMSCl), have it present or add immediately.
    
    • Why? The C2-lithio species is unstable. Transmetalating to Zinc (using ZnCl

      
      ) creates a stable C2-zincate that can be warmed to room temperature for Negishi couplings.
      
Visualization: The Halogen Dance Pathway

The following diagram illustrates why temperature control is vital to prevent the "dance" (isomerization).

HalogenDance Start 3-Fluoropyridine C2_Li C2-Lithiated Species (Kinetic Product, -78°C) Start->C2_Li LDA, -78°C Dance Halogen Dance (Isomerization) C2_Li->Dance Warm > -50°C Trap Product Trapped (Electrophile Added) C2_Li->Trap Immediate Quench C4_Li C4-Lithiated Species (Thermodynamic Product) C4_Li->Trap C4-Substituted Impurity Dance->C4_Li Equilibrium

Caption: Kinetic trapping at C2 requires low temperatures (-78°C) to prevent isomerization (Halogen Dance) to the thermodynamically stable C4 position.

Module 2: Overcoming Sterics in Cross-Coupling (C2-Functionalization)

Issue: "My Suzuki coupling at the C2 position (2-chloro-3-fluoropyridine) stalls at 20% conversion."

The Root Cause: The "Orthogonal" Steric Wall

When coupling at C2, the C3-fluorine atom acts as a gatekeeper. Standard ligands (PPh


, dppf) creates a coordination sphere that is too crowded when the oxidative addition complex tries to form. The Pd center cannot access the C-Cl bond effectively, or the reductive elimination step is blocked by the clash between the ligand and the C3-F.
Solution: Ligand Engineering (The Buchwald/NHC Switch)

You must switch to ligands that are bulky remotely but electron-rich, creating a "pocket" for the metal.

Recommended Systems:

Reaction TypeRecommended Catalyst/LigandWhy it works
Suzuki-Miyaura Pd(OAc)

+ SPhos
or XPhos
SPhos is the "gold standard" for hindered biaryls. The methoxy groups on the biaryl backbone interact with Pd, stabilizing the monoligated species, while the cyclohexyl groups provide electron density without blocking the active site.
Buchwald-Hartwig BrettPhos or RuPhos RuPhos is specifically designed for secondary amines and hindered halides. It prevents

-hydride elimination and facilitates reductive elimination in crowded environments.
Negishi (Zn) PEPPSI-IPr (NHC Ligand)N-Heterocyclic Carbenes (NHCs) bind tightly to Pd and push the "steric bulk" away from the metal center (umbrella effect), allowing the hindered 3-F-pyridine to approach.

Protocol Refinement:

  • Base: Switch from Na

    
    CO
    
    
    
    to K
    
    
    PO
    
    
    (anhydrous). The potassium cation can assist in halide abstraction via the "halophilic" effect.
  • Solvent: 1,4-Dioxane or Toluene/Water (10:1). Higher boiling points (100°C+) are often required to overcome the activation energy of the crowded transition state.

Module 3: S Ar vs. Catalysis (The "Bulky Nucleophile" Problem)

Issue: "I cannot displace the chlorine in 2-chloro-3-fluoropyridine with a secondary amine using S


Ar."
The Root Cause: Electronic Deactivation + Steric Shielding

While Fluorine is electronegative (-I effect), it is also a resonance donor (+M effect). At the C3 position, it deactivates the C2 position towards Nucleophilic Aromatic Substitution (S


Ar) compared to a 3-H or 3-NO

analog. Furthermore, if your incoming amine is bulky (e.g., morpholine, isopropylamine), the C3-F physically blocks the trajectory of attack (Meisenheimer complex formation).
Decision Matrix: Heat vs. Catalyst

Do not force S


Ar conditions (high heat/strong base) if they fail initially; this leads to decomposition.

Troubleshooting Guide:

  • Try Polar Aprotic Solvents: Switch to DMSO or NMP at 120°C. These solvents solvate the cation (e.g., K

    
    ), leaving the anion "naked" and more reactive.
    
  • The "Finkelstein" Trick: Add 1.0 equiv of KF or CsF . This can exchange the C2-Cl for a C2-F in situ. The C2-F/C3-F species is much more reactive towards S

    
    Ar (due to the high electronegativity of the leaving group) than the chloride.
    
  • The Pivot: If S

    
    Ar fails at 120°C, stop . Switch to Pd-catalyzed Buchwald-Hartwig amination  (See Module 2). It proceeds via a different mechanism (oxidative addition) that is less sensitive to the electronic deactivation of the ring.
    

Frequently Asked Questions (FAQ)

Q: Can I use n-BuLi for lithiating 3-fluoropyridine? A: Avoid it.


-BuLi is a strong nucleophile and will attack the C2 or C6 position of the pyridine ring (Chichibabin-type addition) rather than deprotonating it, leading to alkylated byproducts. Use non-nucleophilic amide bases like LDA or LiTMP.

Q: I need to install a group at C4, not C2. How do I switch selectivity? A: Use the "Halogen Dance" to your advantage. Lithiate at C2 at -78°C, then slowly warm the reaction to -40°C or -20°C. The lithium will migrate to the thermodynamically more stable C4 position. Then, quench with your electrophile. Alternatively, use the Schlosser base (n-BuLi/KOtBu) which often favors remote functionalization due to aggregate size.

Q: Why is my 3-fluoropyridine turning black during the reaction? A: Pyridines are prone to polymerization (tar formation) via ring-opening pathways if the nitrogen is quaternized or if highly reactive radical species are formed. Ensure your solvent is strictly degassed (O


 free) and consider adding a radical scavenger if you suspect SET (Single Electron Transfer) mechanisms, although "black tar" usually indicates decomposition of the lithiated species due to high temperature.

References

  • Site-Selective Functionalization of 3-Fluoropyridine Source: National Institutes of Health (NIH) / PMC Context: Rh(III)-catalyzed C-H functionalization approaches and solvent effects on fluoride displacement.[2] Link:

  • Directed Ortho Metalation (DoM) Selectivity Source: Baran Lab (Scripps Research) / Survival Guide Context: Detailed mechanistic insight into kinetic (C2) vs thermodynamic (C4) lithiation and the role of base aggregates. Link:

  • Buchwald-Hartwig Coupling on Pyridines Source: ACS Publications Context:[3][4] Use of advanced phosphine ligands (XPhos, RuPhos) to overcome steric hindrance in heteroaryl couplings. Link:

  • Minisci Reaction and Radical Substitution Source: Wikipedia / General Literature Context: Radical substitution patterns and the influence of protonation on pyridine reactivity.[5] Link:

  • C-H Activation and Fluorination Source: Journal of the American Chemical Society (JACS) Context: Late-stage functionalization and the steric impact of substituents on selectivity.[6] Link:

Sources

Navigating the Challenges of Deliquescent Hydrochloride Salts in Organic Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling deliquescent hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter these challenging yet crucial reagents in their work. Here, we move beyond simple protocols to explain the why behind the methods, offering field-proven insights to ensure the integrity and success of your experiments.

PART 1: Understanding the Core Problem - The Nature of Deliquescence

Before troubleshooting, it's essential to grasp the fundamental principles governing deliquescent salts.

What is Deliquescence?

Deliquescence is the process where a substance absorbs a significant amount of moisture from the atmosphere, to the point where it dissolves in the absorbed water to form a liquid solution.[1][2][3][4] This occurs when the vapor pressure of the saturated solution formed on the surface of the salt is less than the partial pressure of the water vapor in the surrounding air.[1][4]

It is crucial to distinguish deliquescence from hygroscopy. While all deliquescent substances are hygroscopic, not all hygroscopic substances are deliquescent.[3][4] A hygroscopic material absorbs moisture from the air but does not necessarily dissolve.[3][5] Deliquescent materials, on the other hand, will continue to absorb water until they fully liquefy.[3][6]

dot graph TD { A[Solid Hydrochloride Salt] -- Exposed to Ambient Air --> B{Moisture Absorption}; B -- Low Humidity --> C[Hygroscopic Behavior (Clumping/Caking)]; B -- High Humidity --> D{Deliquescence}; D --> E[Formation of Aqueous Solution]; subgraph "Consequences for Synthesis" E --> F[Inaccurate Weighing]; E --> G[Altered Stoichiometry]; E --> H[Side Reactions/Decomposition]; E --> I[Poor Reaction Kinetics]; end

} caption: "The process of deliquescence and its impact on organic synthesis."

PART 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with deliquescent hydrochloride salts.

Storage and Handling

Q1: My hydrochloride salt turned into a slushy mess in its container. What happened and how can I prevent this?

A1: This is a classic case of deliquescence. The original container's seal was likely compromised, allowing atmospheric moisture to enter. To prevent this, proper storage is paramount.

  • Primary Container: Ensure the container has a tight-fitting cap. For screw-top jars, wrapping the threads with parafilm can provide an extra barrier.[7]

  • Secondary Containment: Place the primary container inside a larger, sealable container, such as a desiccator or a heat-sealable foil bag.[7]

  • Desiccants: Include desiccant pouches (e.g., silica gel or calcium chloride) in the secondary container to absorb any incidental moisture.[7][8] For larger containers, desiccant bags can be suspended from the lid.[7]

Q2: Can I store deliquescent hydrochloride salts in a standard laboratory refrigerator or freezer?

A2: While refrigeration can slow down degradation, it can also introduce moisture-related problems. When a cold container is brought into a warmer, more humid lab environment, condensation will form on its exterior. If the container is opened before it has warmed to room temperature, this moisture can be introduced to the salt. Therefore, always allow the container to equilibrate to room temperature before opening.

Weighing and Dispensing

Q3: Every time I try to weigh my deliquescent salt, the mass on the balance continuously increases. How can I get an accurate measurement?

A3: This is a direct consequence of the salt absorbing atmospheric moisture during weighing. Speed and proper technique are critical.

  • Weighing by Difference: This is the preferred method for hygroscopic and deliquescent materials.[9] Instead of taring a weigh boat and adding the salt to it, you add an excess of the salt to a sealable container (like a vial with a screw cap), weigh the container, quickly dispense the approximate amount needed into your reaction vessel, and then re-weigh the original container. The difference in mass is the amount of salt transferred.

  • Inert Atmosphere: For highly sensitive reactions, weighing should be performed inside a glovebox with an inert atmosphere (e.g., nitrogen or argon).[10][11][12] This provides a moisture-free environment for handling.[10][13]

  • Minimize Exposure Time: If a glovebox is unavailable, have all your equipment ready to minimize the time the salt is exposed to the air. Work quickly but safely.

Table 1: Comparison of Weighing Methods for Deliquescent Salts

MethodAdvantagesDisadvantagesBest For
Direct Weighing Simple and quick for non-sensitive materials.Prone to significant error due to moisture absorption.[9]Not recommended for deliquescent salts.
Weighing by Difference Minimizes exposure to atmosphere; more accurate.[9]Requires careful handling and calculation.Most standard laboratory applications.
Glovebox Weighing Provides a completely inert and dry environment; highest accuracy.[14]Requires specialized equipment and training.[11]Highly moisture-sensitive reactions.
Drying and Solvent Removal

Q4: My hydrochloride salt is already partially hydrated. Can I dry it before use?

A4: Yes, but the method depends on the thermal stability of your compound.

  • High-Vacuum Drying: Placing the salt in a vacuum desiccator or on a high-vacuum line (Schlenk line) is a common and effective method.[15][16] This lowers the boiling point of water, facilitating its removal at a lower temperature.

  • Oven Drying: This should be approached with caution. While effective, you must ensure the temperature is well below the decomposition point of your salt.[17] Be aware that heating can also release corrosive HCl vapor, which can damage the oven.[18]

  • Azeotropic Distillation: For some applications, the salt can be dissolved or suspended in an appropriate solvent (e.g., toluene) and the water removed by azeotropic distillation. The dry salt can then be used in solution or isolated after solvent removal.[17]

Q5: I tried to remove the solvent from a solution containing my hydrochloride salt, but ended up with a sticky oil instead of a solid. What went wrong?

A5: This is a common issue, especially if the salt is highly deliquescent or if trace amounts of water are present.

  • Incomplete Drying: Ensure your organic layer was thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal.[19][20]

  • Co-evaporation with a Non-polar Solvent: After removing the primary solvent, add a non-polar solvent like toluene or hexane and evaporate again. Repeating this process can help remove residual water and other polar impurities that may be preventing crystallization.

  • Precipitation/Trituration: If rotary evaporation yields an oil, you can sometimes induce solidification by dissolving the oil in a minimal amount of a polar solvent (like methanol or isopropanol) and then adding a non-polar solvent (like diethyl ether or hexane) until the product precipitates.[21][22] This process is known as trituration.

PART 3: Experimental Protocols & Workflows

Protocol 1: Drying a Deliquescent Hydrochloride Salt Using a High-Vacuum Line
  • Preparation: Place the deliquescent salt in a round-bottom flask of an appropriate size.

  • Connection: Securely attach the flask to a high-vacuum line (Schlenk line).

  • Initial Vacuum: Slowly and carefully apply vacuum to the flask. Be mindful of any fine powders that could be drawn into the vacuum line. A glass wool plug in the neck of the flask can help prevent this.

  • Heating (Optional): If the salt is thermally stable, gently heat the flask with a water or oil bath to facilitate the removal of water. Do not exceed the decomposition temperature of the salt.

  • Drying Time: Continue drying under high vacuum for several hours, or until the salt appears as a fine, free-flowing powder.

  • Inert Gas Backfill: Once drying is complete, backfill the flask with an inert gas (e.g., nitrogen or argon) before removing it from the vacuum line to prevent re-exposure to atmospheric moisture.

dot graph TD { A[Start: Deliquescent Salt in Flask] --> B{Attach to High-Vacuum Line}; B --> C{Apply Vacuum Slowly}; C --> D{Apply Gentle Heat (Optional)}; D --> E{Dry Until Free-Flowing Powder}; E --> F{Cool to Room Temperature}; F --> G{Backfill with Inert Gas}; G --> H[End: Dry Salt Under Inert Atmosphere];

} caption: "Workflow for drying a deliquescent salt."

Protocol 2: Reaction Work-up Involving a Deliquescent Hydrochloride Salt Product

The goal of the work-up is to isolate your product from the reaction mixture.[23] When the product is a deliquescent salt, it may be highly water-soluble, posing a challenge for standard aqueous extractions.

  • Solvent Removal: If your reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it under reduced pressure first.

  • Extraction: Dilute the residue with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing:

    • Acid/Base Wash: Perform aqueous washes with dilute acid or base to remove impurities.[23][24] However, be aware that your hydrochloride salt product may have significant solubility in the aqueous layer.[25]

    • Brine Wash: A wash with a saturated sodium chloride solution (brine) is crucial.[23] This helps to "salt out" your organic product from the aqueous layer by reducing its solubility in water.[23] It also helps to remove bulk water from the organic layer before the final drying step.[23]

  • Drying the Organic Layer: After separating the aqueous layer, dry the organic layer containing your product with a suitable drying agent like anhydrous MgSO₄ or Na₂SO₄.[19] Add the drying agent until it no longer clumps together, indicating that the bulk of the water has been removed.[20]

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure. If the resulting product is an oil, refer to the troubleshooting section above for techniques to induce crystallization.

PART 4: Broader Implications - Organic Deliquescence

Recent research has shown that deliquescence is not limited to water vapor. Some organic and molecular salts can deliquesce by absorbing organic vapors from their environment, a phenomenon termed "organic deliquescence".[26][27][28] This occurs when the salt is soluble in the organic solvent vapor present.[26][28] While this is an emerging area of study, it highlights the importance of a controlled environment, not just in terms of moisture, but also in terms of solvent vapors, especially when handling sensitive salts in a shared laboratory space.

By understanding the principles of deliquescence and implementing these best practices, researchers can handle these challenging hydrochloride salts with confidence, ensuring the accuracy, reproducibility, and success of their synthetic endeavors.

References

  • Deliquescence in Chemistry: Meaning, Examples & Applications. Vedantu. Available at: [Link]

  • Deliquescence. damp.aï. Available at: [Link]

  • Deliquescence: Meaning, Examples and Differences. EMBIBE. Available at: [Link]

  • Deliquescence | Water Absorption, Hygroscopy, Solutions. Britannica. Available at: [Link]

  • What are deliquescent salts?. askIITians. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]

  • Home Page. Sandiego. Available at: [Link]

  • Video: Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE. Available at: [Link]

  • A Complete Guide to the Applications of Laboratory Glove Boxes. Mystaire. Available at: [Link]

  • Laboratory Glove Box – The Full and Complete Guide. Cleatech. Available at: [Link]

  • Is pyrrolidine hydrochloride deliquescent, or easy to dry?. Sciencemadness.org. Available at: [Link]

  • Organic deliquescence: organic vapor-induced dissolution of molecular salts. PMC. Available at: [Link]

  • How to dry a deliquescent material to get a powder sample?. ResearchGate. Available at: [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. Available at: [Link]

  • Drying salts with HCl solution. Chemistry Stack Exchange. Available at: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. Available at: [Link]

  • Dissolving the Problem: Organic Vapor Induces Dissolution of Molecular Salts. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. Available at: [Link]

  • How to Store Reagents. Department of Chemistry : University of Rochester. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

  • Organic deliquescence: organic vapor-induced dissolution of molecular salts. Semantic Scholar. Available at: [Link]

  • Moisture protection for hygroscopic materials during transport. Absortech. Available at: [Link]

  • Role of deliquescence lowering in enhancing chemical reactivity in physical mixtures. PubMed. Available at: [Link]

  • What makes hydrated salt to deliquescence?. Quora. Available at: [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]

  • The Effect of Nanoconfinement on Deliquescence of CuCl2 Is Stronger than on Hydration. ACS Publications. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual. University of Oregon. Available at: [Link]

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. LinkedIn. Available at: [Link]

  • Deliquescent Salts Do Not Accelerate Hydration Kinetics But Reduce K2co3 Tablets Swelling. ResearchGate. Available at: [Link]

  • Theory of Aqueous Workup. Chemistry Teaching Labs - University of York. Available at: [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

  • Maximizing Accuracy in Material Weighing Systems. BulkInside. Available at: [Link]

  • How do you handle hygroscopic salts?. HepatoChem. Available at: [Link]

  • The most fundamental of fundamentals - How do you weigh your stuff?. Reddit. Available at: [Link]

  • About Workup. Department of Chemistry : University of Rochester. Available at: [Link]

  • The effect of deliquescence and efflorescence on particle phase for an ammonium and sulfate salt series. UVM ScholarWorks. Available at: [Link]

  • 3.1: Transferring and Weighting Methods. Chemistry LibreTexts. Available at: [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. Available at: [Link]

  • Deliquescent salts, hydrogels and thermo-responsive polymers for atmospheric water harvesting applications. KU Leuven Research. Available at: [Link]

  • PROPERTIES OF SALTS Some salts undergo the following processes 1. Deliquescence 2. Hygroscopy 3. Efflorescence Deliquescence Com. FCT EMIS. Available at: [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Available at: [Link]

  • Deliquescence and efflorescence behavior of individual NaCl and KCl mixture aerosol particles. ResearchGate. Available at: [Link]

  • Organic Synthesis With A Side Of Salt. Chembites. Available at: [Link]

  • 3.2: Drying Agents. Chemistry LibreTexts. Available at: [Link]

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Technical Support Center: A Troubleshooter's Guide to the Synthesis of 2-(2-Aminoethoxy)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Aminoethoxy)-3-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical experience. Our goal is to provide you with the expertise to not only troubleshoot but also optimize your synthetic protocols.

Troubleshooting Guide: From Low Yields to Impurity Headaches

This section tackles specific issues you might be encountering at the bench. We delve into the "why" behind the problems and offer actionable solutions.

Q1: My reaction yield is consistently low. What are the likely culprits and how can I improve it?

Low yields in the synthesis of 2-(2-Aminoethoxy)-3-fluoropyridine, typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-fluoropyridine and 2-aminoethanol, can be traced back to several factors.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature. SNAr reactions on pyridine rings, while generally favorable, require specific activation energy.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. Extending the reaction time can also be beneficial. However, be cautious of excessive heat, which can lead to degradation of both starting materials and the desired product.[1]
Sub-optimal Base The choice and amount of base are critical. The base deprotonates the hydroxyl group of 2-aminoethanol, making it a more potent nucleophile. An inadequate or inappropriate base can lead to a sluggish reaction.Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective bases for this transformation. Ensure you are using at least one equivalent of the base.
Presence of Water Water can compete with 2-aminoethanol as a nucleophile, leading to the formation of 2-hydroxy-3-fluoropyridine as a significant byproduct.Ensure all glassware is thoroughly dried, and use anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions Besides hydrolysis, other side reactions can consume your starting materials. These are discussed in more detail in the next question.Careful analysis of your crude reaction mixture by LC-MS can help identify major byproducts and guide optimization to minimize their formation.
Q2: I'm observing significant impurity peaks in my crude product analysis. What are these impurities and how can I prevent their formation?

Impurity profiling is key to a successful synthesis. In the synthesis of 2-(2-Aminoethoxy)-3-fluoropyridine, several impurities can arise from the starting materials and side reactions.

Common Impurities and Their Mitigation

Impurity Source Prevention & Mitigation Strategies
2-hydroxy-3-fluoropyridine Reaction of 2-chloro-3-fluoropyridine with residual water in the reaction mixture.As mentioned above, ensure anhydrous conditions. The use of freshly distilled solvents and properly dried glassware is paramount.
Bis-substituted Product The primary amine of the product, 2-(2-Aminoethoxy)-3-fluoropyridine, can act as a nucleophile and react with another molecule of 2-chloro-3-fluoropyridine.Use a slight excess of 2-aminoethanol (1.1-1.2 equivalents) to favor the formation of the desired monosubstituted product.
Unreacted 2-chloro-3-fluoropyridine Incomplete reaction.Refer to the solutions for low yield in Q1, such as optimizing reaction temperature and time.
Starting Material Impurities Impurities present in the starting 2-chloro-3-fluoropyridine or 2-aminoethanol can carry through the reaction.Always use high-purity starting materials. If necessary, purify the starting materials before use.

To identify unknown impurities, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[2][3][4]

Visualizing Impurity Formation

G 2-chloro-3-fluoropyridine 2-chloro-3-fluoropyridine Desired_Product 2-(2-Aminoethoxy)-3-fluoropyridine 2-chloro-3-fluoropyridine->Desired_Product + 2-aminoethanol Impurity_1 2-hydroxy-3-fluoropyridine 2-chloro-3-fluoropyridine->Impurity_1 + H2O 2-aminoethanol 2-aminoethanol Impurity_2 Bis-substituted Product Desired_Product->Impurity_2 + 2-chloro-3-fluoropyridine

Caption: Potential reaction pathways leading to the desired product and common impurities.

Q3: I'm struggling with the purification of my final product. What are the most effective methods?

Purifying 2-(2-Aminoethoxy)-3-fluoropyridine can be challenging due to its polar nature.

Recommended Purification Protocols

  • Column Chromatography: This is often the most effective method for achieving high purity.

    • Stationary Phase: Silica gel is a good starting point.

    • Eluent System: A gradient of ethyl acetate in hexanes is a common choice. For more polar impurities, adding a small percentage of methanol to the ethyl acetate can be effective.

    • Pro-Tip: To prevent streaking on the column due to the basic nature of the amine, consider pre-treating the silica with a small amount of triethylamine in the eluent system.

  • Acid-Base Extraction: This can be a useful pre-purification step to remove non-basic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer.

    • Separate the layers and wash the aqueous layer with the organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine.

    • Extract the product back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Recrystallization: If the product is a solid and of reasonable purity after initial workup, recrystallization can be an effective final purification step. Common solvent systems include ethanol/water or ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of 2-(2-Aminoethoxy)-3-fluoropyridine.

Q4: What is the underlying mechanism of this reaction?

The synthesis of 2-(2-Aminoethoxy)-3-fluoropyridine from 2-chloro-3-fluoropyridine and 2-aminoethanol proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6]

The SNAr Mechanism in Detail

  • Nucleophilic Attack: The deprotonated 2-aminoethanol (the alkoxide) acts as a nucleophile and attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the chlorine leaving group. This attack temporarily breaks the aromaticity of the ring and forms a negatively charged intermediate called a Meisenheimer complex .[7]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group.

Visualizing the SNAr Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Reactants 2-chloro-3-fluoropyridine + RO⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Intermediate Meisenheimer Complex Products 2-(2-Aminoethoxy)-3-fluoropyridine + Cl⁻ Intermediate->Products

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Q5: Why is the reaction regioselective for the 2-position?

The nucleophilic attack preferentially occurs at the 2-position (and to a lesser extent, the 4-position) of the pyridine ring due to the electron-withdrawing inductive and resonance effects of the ring nitrogen. This makes the carbon atoms at these positions more electrophilic and susceptible to nucleophilic attack. The 3-position is less activated.

Q6: What analytical techniques are essential for monitoring this reaction and characterizing the product?

A combination of chromatographic and spectroscopic techniques is crucial for both reaction monitoring and final product characterization.

Essential Analytical Workflow

Technique Application
Thin Layer Chromatography (TLC) A quick and easy method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides more detailed information on the reaction progress, including the relative amounts of starting materials, product, and byproducts. It is also essential for identifying the molecular weights of impurities.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) The definitive technique for structural elucidation of the final product and for identifying the structure of unknown impurities.[2][3][4][9]
High-Resolution Mass Spectrometry (HRMS) Used to confirm the elemental composition of the final product.

Workflow Diagram

G Reaction_Start Start Reaction TLC_Monitoring Monitor with TLC Reaction_Start->TLC_Monitoring Reaction_Complete Reaction Complete? TLC_Monitoring->Reaction_Complete Reaction_Complete->TLC_Monitoring No Workup Aqueous Workup Reaction_Complete->Workup Yes Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization Purification->Characterization LCMS LC-MS Analysis Characterization->LCMS NMR NMR (¹H, ¹³C) Characterization->NMR HRMS HRMS Characterization->HRMS Final_Product Pure Product LCMS->Final_Product NMR->Final_Product HRMS->Final_Product

Caption: A typical workflow for reaction monitoring, purification, and characterization.

References

  • Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
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Validation & Comparative

Introduction: The Role of NMR in Pharmaceutical Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-(2-Aminoethoxy)-3-fluoropyridine HCl

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing unparalleled insight into the molecular framework by mapping the chemical environment of each nucleus.

This guide offers a detailed analysis of the ¹H NMR spectrum of 2-(2-Aminoethoxy)-3-fluoropyridine HCl, a substituted pyridine derivative of interest in medicinal chemistry. The presence of a fluorinated heteroaromatic ring, a flexible aminoethoxy side chain, and its formulation as a hydrochloride salt presents a unique combination of spectral features. As a Senior Application Scientist, this guide is structured to not only interpret the spectrum but also to explain the underlying physicochemical principles that govern the observed chemical shifts and coupling patterns. We will compare its spectral features against structurally related analogues to highlight the key identifying characteristics, providing a robust framework for its characterization.

¹H NMR Spectral Analysis of 2-(2-Aminoethoxy)-3-fluoropyridine HCl

The hydrochloride salt form dictates the choice of NMR solvent; Deuterium oxide (D₂O) or DMSO-d₆ are suitable choices. For this analysis, we will predict the spectrum in D₂O, which will result in the exchange of the acidic amine protons (-NH₃⁺) with deuterium, causing their signal to disappear. The analysis is segmented into the aromatic and aliphatic regions.

Caption: Molecular structure of 2-(2-Aminoethoxy)-3-fluoropyridine HCl with proton labeling.

Aromatic Region (δ 7.0–8.5 ppm)

The pyridine ring contains three protons (H-4, H-5, and H-6). Their chemical shifts are influenced by the electronegative ring nitrogen, the electron-donating 2-alkoxy group, and the strongly electron-withdrawing 3-fluoro substituent.

  • H-6 (δ ≈ 8.0–8.2 ppm, doublet of doublets): This proton is ortho to the ring nitrogen, which strongly deshields it, resulting in the most downfield chemical shift among the ring protons. It will be split by H-5 (ortho coupling, ³JHH ≈ 5–6 Hz) and H-4 (meta coupling, ⁴JHH ≈ 1–2 Hz).

  • H-4 (δ ≈ 7.8–8.0 ppm, doublet of doublets of doublets): This proton experiences significant deshielding from the adjacent fluorine atom. It exhibits coupling to H-5 (ortho coupling, ³JHH ≈ 8–9 Hz), H-6 (meta coupling, ⁴JHH ≈ 1–2 Hz), and the fluorine atom (meta coupling, ³JHF ≈ 8–10 Hz). This complex splitting pattern is a key identifier.

  • H-5 (δ ≈ 7.2–7.4 ppm, doublet of doublets of doublets): This proton is the most upfield of the aromatic signals. It is split by H-4 (ortho coupling, ³JHH ≈ 8–9 Hz), H-6 (ortho coupling, ³JHH ≈ 5–6 Hz), and the fluorine atom (para coupling, ⁴JHF ≈ 2–4 Hz).

Aliphatic Region (δ 3.0–5.0 ppm)

The aminoethoxy side chain gives rise to two distinct signals. The formation of the HCl salt protonates the terminal amino group to an ammonium group (-NH₃⁺), which has a profound electron-withdrawing effect.

  • -O-CH₂- (Hα) (δ ≈ 4.6–4.8 ppm, triplet): These protons are directly attached to the oxygen atom, placing them significantly downfield. They are split into a triplet by the adjacent Hβ protons (³JHH ≈ 5–6 Hz).

  • -CH₂-N⁺H₃ (Hβ) (δ ≈ 3.5–3.7 ppm, triplet): These protons are adjacent to the positively charged ammonium nitrogen. This strong inductive effect deshields them, shifting them downfield compared to a neutral amine.[1] They appear as a triplet due to coupling with the Hα protons (³JHH ≈ 5–6 Hz). The chemical shift of protons on carbons directly bonded to an amine typically appears around 2.3-3.0 ppm.[1] The further downfield shift observed here is a direct consequence of protonation.

Comparative Spectral Analysis: Differentiating from Structural Analogues

The identity of a compound is confirmed not only by its own spectrum but also by how it differs from similar structures. Below, we compare the expected ¹H NMR data of our target compound with key alternatives.

Compound H-4 (ppm) H-5 (ppm) H-6 (ppm) -O-CH₂- (ppm) -CH₂-N- (ppm) Key Differentiating Feature
Target: 2-(2-Aminoethoxy)-3-fluoropyridine HCl ~7.9 (ddd)~7.3 (ddd)~8.1 (dd)~4.7 (t)~3.6 (t)Presence of H-F coupling on H-4 and H-5; downfield shift of -CH₂-N due to protonation.
Alternative 1: 2-(2-Aminoethoxy)pyridine HCl ~7.1 (d)~7.7 (t)~8.1 (d)~4.6 (t)~3.5 (t)Absence of fluorine; H-4 and H-5 show simpler H-H coupling patterns and different chemical shifts.
Alternative 2: 3-Fluoropyridine ~7.4 (ddd)~7.3 (m)~8.4 (d)N/AN/AAbsence of the 2-(2-aminoethoxy) side chain signals. The chemical shifts for all pyridine protons are different due to the lack of the alkoxy substituent.[2][3]
Alternative 3: Target Free Base ~7.7 (ddd)~7.1 (ddd)~7.9 (dd)~4.5 (t)~3.0 (t)The -CH₂-NH₂ protons (Hβ) are significantly more shielded (shifted upfield) compared to the protonated HCl salt form.[1][4]

Analysis of Differences:

  • The Fluorine Effect: The most telling feature of the target compound is the coupling of the fluorine atom to protons H-4 and H-5. The absence of these complex splitting patterns in Alternative 1 is a definitive point of differentiation. The magnitude of H-F coupling constants provides structural confirmation.[5]

  • The Side Chain Effect: Comparing the target to Alternative 2 (3-Fluoropyridine) immediately confirms the presence of the aminoethoxy group. The two triplets around 4.7 and 3.6 ppm are unambiguous signatures of this chain.

  • The Salt Form Effect: The state of protonation is critical. When comparing the target HCl salt to its Free Base (Alternative 3) , the most dramatic change is the chemical shift of the Hβ protons. The strong deshielding caused by the -N⁺H₃ group in the salt form provides clear evidence of its ionic state.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

To ensure the acquisition of reliable and reproducible data, a standardized experimental protocol is essential. This protocol serves as a self-validating system for the characterization of 2-(2-Aminoethoxy)-3-fluoropyridine HCl.

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation ~10 mg of sample in ~0.6 mL D₂O with internal standard (DSS or TMSP) B Spectrometer Setup 400 MHz+ Spectrometer Lock on D₂O signal A->B Insert Sample C Parameter Optimization Spectral Width: ~12 ppm Acquisition Time: 3-4 s Relaxation Delay: 5 s B->C Tuning & Shimming D Data Acquisition Acquire Free Induction Decay (FID) 16-64 scans for good S/N C->D Execute Experiment E Data Processing Fourier Transform Phase & Baseline Correction D->E F Spectral Analysis Reference to standard (0 ppm) Peak picking, integration, and J-coupling measurement E->F

Caption: Standardized workflow for ¹H NMR spectrum acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(2-Aminoethoxy)-3-fluoropyridine HCl.

    • Dissolve the sample in 0.6–0.7 mL of Deuterium oxide (D₂O). D₂O is chosen to avoid a large solvent signal in the spectral region of interest and to exchange the labile N-H protons.

    • Add a small quantity of an internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), setting its signal to 0.00 ppm for accurate chemical shift referencing.[6]

    • Transfer the solution to a 5 mm NMR tube and vortex to ensure homogeneity.

  • Instrument and Parameter Setup: [7][8]

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Temperature: Set and maintain a constant temperature, typically 298 K (25 °C).

    • Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp peaks and high resolution.

    • Acquisition Parameters:

      • Spectral Width (sw): Set to a range of approximately 12–16 ppm to encompass all expected signals.

      • Acquisition Time (aq): Use a time of 3–4 seconds to ensure adequate data points for resolving narrow peaks.

      • Relaxation Delay (d1): A delay of at least 5 times the longest T₁ relaxation time (a 5-second delay is generally sufficient) is crucial for accurate signal integration.

      • Number of Scans (ns): Typically 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat spectral baseline.

    • Reference the spectrum by setting the internal standard's peak to 0.00 ppm.

    • Integrate all signals to determine the relative ratio of protons.

    • Perform peak picking to identify the precise chemical shift of each signal and measure the coupling constants (J) in Hz.

Conclusion

The ¹H NMR spectrum of 2-(2-Aminoethoxy)-3-fluoropyridine HCl is rich with structural information. A systematic analysis allows for the complete assignment of all proton signals. The key identifying features are the characteristic chemical shifts and splitting patterns of the three pyridine ring protons, heavily influenced by the fluorine substituent, and the two triplets of the aminoethoxy side chain, with the downfield position of the methylene group adjacent to the nitrogen confirming its protonated state as a hydrochloride salt. Comparative analysis against logical alternatives demonstrates how these specific features create a unique spectral fingerprint, enabling its unambiguous identification and differentiation from related impurities or analogues. The provided experimental protocol ensures that high-quality, reproducible data can be obtained for confident structural verification in a research or drug development setting.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67794, 3-Fluoropyridine. Available from: [Link]

  • Antonenko, T. S., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available from: [Link]

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A Comparative Guide to the LC-MS/MS Analysis of 2-(2-Aminoethoxy)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the characterization of 2-(2-Aminoethoxy)-3-fluoropyridine. We will explore a predicted fragmentation pathway based on established chemical principles and compare the performance of a standard Reversed-Phase (RP) LC-MS/MS method against a Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS alternative. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for novel heterocyclic compounds.

Introduction

2-(2-Aminoethoxy)-3-fluoropyridine is a heterocyclic compound featuring a fluorinated pyridine core, an ether linkage, and a primary amine. Such structures are common scaffolds in medicinal chemistry, making their accurate identification and quantification critical during drug discovery and development. Tandem mass spectrometry is the definitive technique for this purpose, providing both molecular weight confirmation and structural information through controlled fragmentation.[1]

However, no established LC-MS/MS fragmentation data for this specific molecule is readily available in the public domain. Therefore, this guide will first propose a scientifically grounded, predicted fragmentation pattern derived from the known behavior of its constituent functional groups under collision-induced dissociation (CID).[2][3] We will then present a detailed comparison of two primary analytical approaches—Reversed-Phase and HILIC chromatography—to provide a comprehensive framework for method development.

Analytical Strategy & Workflow

The overall analytical process involves solubilizing the analyte, separating it from potential impurities via liquid chromatography, ionizing it, and fragmenting the resulting ion to generate a characteristic mass spectrum.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography Separation cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve Analyte in Appropriate Solvent (e.g., 50:50 ACN:H2O) lc_rp Method 1: Reversed-Phase (RP-LC) e.g., C18 Column prep->lc_rp Inject lc_hilic Method 2: HILIC e.g., Amide Column prep->lc_hilic Inject esi Electrospray Ionization (ESI+) lc_rp->esi Elute lc_hilic->esi Elute ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Analysis) cid->ms2 data Spectrum Interpretation & Method Comparison ms2->data

Caption: General experimental workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathway of 2-(2-Aminoethoxy)-3-fluoropyridine

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[4] For 2-(2-Aminoethoxy)-3-fluoropyridine (Molecular Formula: C₇H₉FN₂O, Monoisotopic Mass: 156.070 Da), we predict ionization will occur via protonation at either the primary amine or the pyridine nitrogen under typical positive mode electrospray ionization (ESI) conditions.[5] The resulting precursor ion, [M+H]⁺ at m/z 157.077, is then subjected to CID.

The proposed fragmentation cascade is dominated by cleavages at the ether linkage and within the ethoxy sidechain, which are energetically favored.

  • α-Cleavage to the Amine: The most common fragmentation pathway for aliphatic amines involves cleavage of the C-C bond alpha to the nitrogen.[6] This would lead to the loss of a neutral CH₂NH₂ radical and formation of a stable ion at m/z 126.

  • Ether Bond Cleavage (C-O): Cleavage of the C-O bond between the ethoxy group and the pyridine ring is highly probable. This can happen in two ways:

    • Charge retained on the pyridine moiety: This would result in a fragment corresponding to protonated 3-fluoro-2-hydroxypyridine at m/z 114.035.

    • Charge retained on the sidechain: This would produce a fragment at m/z 44.050, corresponding to the [C₂H₆N]⁺ ion.

  • Ether Bond Cleavage (O-C): Cleavage of the bond between the oxygen and the ethyl group can lead to the formation of a 3-fluoropyridin-2-olate radical and a charged ethylamine fragment.

  • Pyridine Ring Fragmentation: While less common under low-energy CID, fragmentation of the fluoropyridine ring itself could occur, potentially involving the loss of HF (20 Da) or HCN (27 Da) from other fragments.[7][8]

G cluster_frags Predicted Product Ions mol Precursor Ion [C₇H₉FN₂O+H]⁺ m/z 157.077 f1 [C₅H₄FNO]⁺ m/z 114.035 mol->f1 Loss of C₂H₅N (Ether Cleavage) f2 [C₂H₆N]⁺ m/z 44.050 mol->f2 Loss of C₅H₄FNO (Ether Cleavage) f3 [C₆H₆FN₂O]⁺ m/z 141.046 mol->f3 Loss of NH₃ (Amine Loss) f4 [C₅H₅FN]⁺ m/z 98.046 f1->f4 Loss of O

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Comparison of Chromatographic Approaches

The choice of chromatographic method is critical for achieving optimal sensitivity and selectivity.[9] Given the polar nature of the primary amine and the aromatic character of the pyridine ring, both Reversed-Phase (RP) and HILIC present viable, yet distinct, separation mechanisms.

Method 1: Reversed-Phase LC-MS/MS (The Workhorse)

RP-LC is the most common approach for small molecule analysis. It separates compounds based on their hydrophobicity.

  • Causality Behind Choices: A C18 stationary phase is the standard starting point due to its wide applicability. The mobile phase consists of water and a less polar organic solvent like acetonitrile or methanol. An acidic modifier (e.g., formic acid) is crucial; it protonates the analyte's basic sites (amine and pyridine), ensuring good ionization efficiency in ESI+ mode and improving peak shape by preventing interaction with residual silanols on the column.[10]

  • Trustworthiness (Self-Validation): This method is validated by observing a sharp, symmetrical peak for the analyte. Poor peak shape (tailing) would indicate secondary interactions, while poor retention would suggest the analyte is too polar for the chosen conditions, prompting a switch to a more suitable method like HILIC.

Method 2: HILIC-MS/MS (The Polar Specialist)

HILIC is designed for the retention and separation of polar and hydrophilic compounds that are poorly retained in RP-LC.

  • Causality Behind Choices: In HILIC, the stationary phase is polar (e.g., amide, silica), and the mobile phase is highly organic with a small amount of aqueous solvent. This creates a water-rich layer on the surface of the stationary phase into which polar analytes can partition. This mechanism is ideal for retaining the polar 2-(2-Aminoethoxy)-3-fluoropyridine. The same acidic modifiers used in RP-LC are effective here for enhancing ionization.

  • Trustworthiness (Self-Validation): A successful HILIC method is validated by achieving good retention (k' > 2) and sharp peaks. If the analyte elutes too early, it indicates the mobile phase is too polar (too much water), and the organic content should be increased. Conversely, excessive retention can be modulated by increasing the aqueous component.

Experimental Protocols

Protocol 1: Reversed-Phase UPLC-MS/MS
ParameterSettingRationale
UPLC System Waters ACQUITY UPLC I-Class or equivalentProvides high resolution and low system volume for sharp peaks.
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmIndustry-standard C18 for robust performance with a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for protonation and improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution. Formic acid maintains consistent pH.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Gradient 5% B to 95% B over 5 min, hold 1 min, return to 5% BA typical screening gradient to ensure elution of the analyte.
Column Temp. 40 °CReduces viscosity and can improve peak shape.
Injection Vol. 2 µL
MS System Triple Quadrupole (e.g., Xevo TQ-S micro) or Q-TOF
Ionization ESI PositiveOptimal for basic compounds containing nitrogen.
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 150 L/hr
Desolvation Gas 800 L/hr
MRM Transitions Precursor: 157.1 > Products: 114.0, 44.1Based on predicted fragmentation. Collision energy must be optimized (e.g., 15-30 eV).
Protocol 2: HILIC-UPLC-MS/MS
ParameterSettingRationale
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmAmide phase provides excellent retention for polar bases.
Mobile Phase A 0.1% Formic Acid in 95:5 ACN:WaterHigh organic content for retention in HILIC mode.
Mobile Phase B 0.1% Formic Acid in 50:50 ACN:Water"Aqueous" phase for elution.
Flow Rate 0.5 mL/min
Gradient 1% B to 40% B over 6 min, hold 1 min, return to 1% BGradient starts with high organic and increases in aqueous content to elute.
Column Temp. 45 °C
Injection Vol. 2 µL
MS System Same as Reversed-Phase Protocol
MS Parameters Same as Reversed-Phase ProtocolIonization and fragmentation are independent of the chromatographic separation.

Performance Comparison Summary

The following table provides a prospective comparison of the expected performance of each method for the analysis of 2-(2-Aminoethoxy)-3-fluoropyridine.

Performance MetricReversed-Phase (RP-LC)HILICJustification
Retention Low to ModerateHighThe analyte's polarity from the aminoethoxy group will limit its interaction with the C18 phase but promote strong partitioning on a polar amide column.
Peak Shape Good (with acid)Excellent (with acid)HILIC often provides very sharp, symmetrical peaks for polar bases. RP may show some tailing if silanol interactions are not fully mitigated.
Sensitivity (LOD/LOQ) GoodPotentially SuperiorThe higher organic content in HILIC mobile phases can lead to more efficient desolvation and ionization in the ESI source, potentially boosting signal intensity.
Selectivity May be poorHighIn RP, polar interferences from the sample matrix will elute early, potentially co-eluting with the analyte. In HILIC, these polar interferences are retained and separated.
Robustness & Ease of Use HighModerateRP methods are generally more robust and less susceptible to small variations in mobile phase composition. HILIC requires longer equilibration times and careful solvent preparation.
Throughput HighModerateRP methods typically have shorter run times and equilibration periods compared to HILIC.

Conclusion and Recommendations

For the analysis of 2-(2-Aminoethoxy)-3-fluoropyridine, both Reversed-Phase and HILIC LC-MS/MS are viable methods, but they are suited for different analytical goals.

  • The Reversed-Phase method serves as an excellent starting point for initial identification and high-throughput screening. It is robust, easy to implement, and will likely provide adequate performance for routine analysis of relatively clean samples.[11]

  • The HILIC method is the superior choice when high sensitivity and selectivity are paramount, especially when analyzing complex matrices like plasma or tissue extracts. Its orthogonal separation mechanism provides a significant advantage in removing polar interferences and improving the signal-to-noise ratio.

Ultimately, the predicted fragmentation pathway (m/z 157.1 → 114.0 and 44.1) provides a solid foundation for developing a selective and sensitive multiple reaction monitoring (MRM) assay. Experimental verification of these transitions and optimization of collision energies are the necessary final steps in validating a robust analytical method for this compound.

References

  • Wang, L., et al. (2021). "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." Journal of Chromatography B, 1180, 122888. Available at: [Link]

  • Malone, J., et al. (2008). "Unexpected linear ion trap collision-induced dissociation and Fourier transform ion cyclotron resonance infrared multi-photon dissociation fragmentation of a hydrated C-glycoside of 5-fluorouridine..." Journal of the American Society for Mass Spectrometry, 19(8), 1061-1065. Available at: [Link]

  • Waters Corporation. (2021). "Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro." Application Note. Available at: [Link]

  • Agilent Technologies. "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms." Application Note. Available at: [Link]

  • Wang, L., et al. (2021). "A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine." PubMed, 34392047. Available at: [Link]

  • Knothe, G., et al. (2014). "Mass spectral fragmentation pattern of the picolinyl (pyridylcarbinol) ester of coronaric acid." ResearchGate. Available at: [Link]

  • de Souza, G.G.B., et al. (2024). "Furan Dissociation Induced by Collisions with H3+ and C+ Ions." Molecules, 29(12), 2788. Available at: [Link]

  • Ahrer, M., et al. (2016). "Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification." MATLAB - A Ubiquitous Tool for the Practical Engineer. Available at: [Link]

  • University of California, Los Angeles. "Mass Spectrometry: Fragmentation." UCLA Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2023). "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]

  • Gross, M. L. (1990). "Collision-induced dissociation." Methods in Enzymology, 193, 131-153. Available at: [Link]

  • Wikipedia. "Collision-induced dissociation." Available at: [Link]

  • Wellington Laboratories. (2010). "Analysis of perfluoroalkyl anion fragmentation pathways during LCMS." Available at: [Link]

  • Shepard, J. R., & Jackson, G. P. (2020). "Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs." Journal of Mass Spectrometry, 55(12), e4641. Available at: [Link]

  • Clark, J. "Fragmentation Patterns in Mass Spectra." Chemguide. Available at: [Link]

  • Girczys, T., et al. (2020). "mineMS2: annotation of spectral libraries with exact fragmentation patterns." Bioinformatics, 36(4), 1064-1071. Available at: [Link]

  • Problems in Chemistry. (2021). "Mass Spectrometry Part 4-Fragmentation in Ethers." YouTube. Available at: [Link]

  • Whitman College. "GCMS Section 6.13 - Fragmentation of Ethers." Available at: [Link]

  • LibreTexts Chemistry. (2022). "6.5: Amine Fragmentation." Available at: [Link]

  • University of Bristol. "Ion fragmentation of small molecules in mass spectrometry." Course Material. Available at: [Link]

  • The Analytical Scientist. (2020). "Fragmentation in mass spectrometry." YouTube. Available at: [Link]

  • Mabion. "Mass Spectrometry in Peptide and Protein Analysis." Available at: [Link]

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A Comparative Guide to the Reactivity of 3-Fluoropyridine and 3-Chloropyridine Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of substituted pyridine rings is a cornerstone of modern medicinal chemistry. The 3-halopyridine motif, in particular, serves as a versatile linchpin for constructing complex molecular architectures. The choice between a fluorine or chlorine substituent at this position is not arbitrary; it dictates the feasible reaction pathways and profoundly influences the overall synthetic strategy. This in-depth guide provides an objective, data-driven comparison of the reactivity of 3-fluoropyridine and 3-chloropyridine derivatives, offering field-proven insights to inform your experimental design.

At a Glance: Key Reactivity Differences

Reaction Type3-Fluoropyridine Derivative3-Chloropyridine DerivativeUnderlying Principle
Nucleophilic Aromatic Substitution (SNAr) Generally More Reactive Generally Less Reactive Fluorine's strong inductive effect stabilizes the Meisenheimer intermediate.
Palladium-Catalyzed Cross-Coupling C-F bond is largely Inert (acts as nucleophile if derivatized)C-Cl bond is Reactive (acts as electrophile)Relative bond strengths and ease of oxidative addition to Pd(0).
Directed ortho-Metalation (DoM) Strong directing group, but potential for competing reactions.Moderate directing group.Influence of the halogen on the acidity of adjacent protons.
Halogen Dance Rearrangement Can participate, directing rearrangement.Can participate, directing rearrangement.Thermodynamic stability of the resulting organometallic intermediate.

Nucleophilic Aromatic Substitution (SNAr): The Inductive Effect Reigns Supreme

Nucleophilic aromatic substitution is a powerful tool for forging new bonds at the pyridine core. The reaction proceeds through a two-step addition-elimination mechanism, with the initial nucleophilic attack forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex being the rate-determining step in most cases.[1]

The reactivity in SNAr reactions of halopyridines is a classic example of where bond strength is not the deciding factor. Instead, the strong electron-withdrawing inductive effect of the halogen substituent is paramount. A more electronegative halogen stabilizes the negatively charged Meisenheimer intermediate, thus lowering the activation energy of the rate-determining step.[2] This leads to the characteristic reactivity order for SNAr: F > Cl > Br > I.[2][3]

While much of the quantitative data focuses on the more activated 2- and 4-positions, the underlying principles extend to the 3-position, albeit with generally lower reactivity due to less effective stabilization of the negative charge by the ring nitrogen.[4] For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1][5]

A compelling example illustrating the preferential reactivity of the C-F bond in a polyhalogenated system is the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Under SNAr conditions (heating with a nucleophile in the absence of a metal catalyst), selective substitution of the 3-fluoro group can be achieved.[6]

SNAr Mechanism sub 3-Fluoropyridine meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Attack at C-F nuc Nu:⁻ nuc->meisenheimer Addition product 3-Substituted Pyridine meisenheimer->product Elimination leaving_group F⁻ Suzuki Coupling sub 3-Chloropyridine (Electrophile) pd_complex [Ar-Pd(II)(Cl)L₂] sub->pd_complex Oxidative Addition boronic Ar-B(OH)₂ (Nucleophile) product 3-Arylpyridine boronic->product Transmetalation & Reductive Elimination pd0 Pd(0)L₂

Sources

HPLC method development for fluorinated pyridine salts

Author: BenchChem Technical Support Team. Date: February 2026

An Expert’s Guide to HPLC Method Development for Fluorinated Pyridine Salts

As a Senior Application Scientist, I've frequently encountered the challenges associated with the analysis of fluorinated pyridine salts. These compounds, pivotal in pharmaceutical and agrochemical development, present a unique set of obstacles in reversed-phase liquid chromatography (RPLC). Their inherent basicity often leads to problematic interactions with stationary phases, resulting in poor peak shapes and unreliable quantification.

This guide provides an in-depth, experience-driven approach to developing robust and reliable HPLC methods for these molecules. We will move beyond generic starting points to dissect the "why" behind our experimental choices, ensuring that the developed methods are not only accurate but also inherently self-validating.

The Core Challenge: Taming the Basic Nitrogen

The primary difficulty in analyzing pyridine derivatives stems from the basic nitrogen atom. In the acidic mobile phases typical of RPLC, this nitrogen becomes protonated, creating a positively charged cation. This cation can then engage in strong, undesirable ionic interactions with deprotonated, anionic residual silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases. This secondary interaction mechanism, in addition to the intended hydrophobic retention, is the primary cause of severe peak tailing, as illustrated below.

cluster_Silica Silica Stationary Phase C18 C18 Chains (Hydrophobic Interaction) Silanol Residual Silanol Group (Si-O⁻) Analyte Protonated Fluorinated Pyridine Salt (Cation) Analyte->C18 Desired Hydrophobic Retention Analyte->Silanol Undesired Ionic Interaction (Tailing)

Caption: Analyte interactions with a C18 stationary phase.

This guide outlines a systematic workflow to mitigate these issues, focusing on the strategic selection of stationary and mobile phases to achieve optimal separation and peak symmetry.

A Systematic Approach to Method Development

A successful method development strategy does not rely on trial and error. It is a logical, stepwise process where each parameter is adjusted based on a sound understanding of chromatographic principles. The goal is to control the analyte's ionization state and minimize unwanted secondary interactions.

cluster_workflow Method Development Workflow A 1. Analyte Characterization (pKa, logP, UV λmax) B 2. Column Selection (End-capped C18, Phenyl) A->B Informs Initial Choice C 3. Mobile Phase pH Screening (pH 3.0 vs. pH 6.0) B->C Test Selectivity D 4. Organic Modifier & Gradient Tuning C->D Optimize Resolution E 5. Performance Validation (SST) D->E Confirm Robustness

Caption: Systematic workflow for HPLC method development.

Pillar 1: Stationary Phase Selection - The Foundation of Success

The choice of stationary phase is the most critical decision in the method development process. For basic compounds like fluorinated pyridines, simply choosing a "C18" column is insufficient. The key is to select a phase designed to minimize silanol activity.

Comparison of Stationary Phases

Stationary PhaseMechanism of Action & RationaleAdvantagesDisadvantagesIdeal For
Modern, End-capped C18 High-purity silica with proprietary end-capping to shield residual silanols. This physically blocks the sites that cause tailing.Excellent peak shape for bases, wide pH stability, predictable hydrophobic retention.May have slightly lower retention for very polar compounds.The universal starting point for most fluorinated pyridines.
Phenyl-Hexyl Provides a unique selectivity through π-π (pi-pi) interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte.Alternative selectivity to C18, useful for resolving isomers or closely related structures.Can be less robust than modern C18 phases; retention mechanism is more complex.Analytes with aromatic character where C18 fails to provide adequate resolution.
Hydrophilic Interaction Liquid Chromatography (HILIC) Retention is based on partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase.Superior retention for very polar fluorinated pyridines that are unretained on RPLC.Requires careful control of mobile phase water content; can have longer equilibration times.Highly polar analogues or counter-ion analysis.

Recommendation: Always begin with a modern, high-purity, end-capped C18 column. These columns represent the culmination of decades of bonding technology designed specifically to overcome the challenges of analyzing basic compounds. Only explore alternative selectivities like Phenyl-Hexyl if the C18 phase fails to resolve critical pairs.

Pillar 2: Mobile Phase Optimization - Fine-Tuning for Peak Perfection

Once a suitable column is selected, the mobile phase must be optimized to ensure consistent analyte ionization and good chromatography.

The Critical Role of pH

The mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds. The goal is to operate at a pH that ensures the analyte is in a single, stable ionization state.

  • Low pH (2.5 - 3.5): At a pH at least 2 units below the analyte's pKa, the pyridine nitrogen will be fully and consistently protonated. This is often the preferred approach as it also suppresses the ionization of silanol groups (pKa ~3.5-4.5), minimizing the potential for ionic interactions.

  • Mid-Range pH (6.0 - 7.0): Operating in this range can sometimes be effective, but it risks being too close to the analyte's pKa, leading to mixed ionization states and broadened peaks. However, it ensures that the majority of silanols are deprotonated and can be effectively "masked" by buffer cations.

Buffer Selection: More Than Just pH

The choice of buffer is crucial for maintaining a stable pH and for its secondary effects on chromatography.

Buffer SystemConcentrationKey Considerations
Trifluoroacetic Acid (TFA) 0.05 - 0.1%An effective ion-pairing agent that masks silanols and improves peak shape. However, it is a strong ion-suppressor and is unsuitable for mass spectrometry (MS) detection.
Formic Acid / Ammonium Formate 10-20 mMProvides good buffering capacity around pH 3.7. It is volatile and an excellent choice for LC-MS applications. The ammonium ions can also compete with the protonated analyte for active silanol sites, improving peak shape.
Phosphate (e.g., KH₂PO₄) 20-50 mMOffers high buffering capacity and is ideal for UV-only methods. It is non-volatile and will contaminate an MS source. Use at low pH (e.g., adjusted with H₃PO₄) provides excellent peak shape.

Recommendation: For UV-based methods, a low pH phosphate buffer is often the most robust choice. For LC-MS, an ammonium formate or acetate buffer is mandatory.

Experimental Protocols

The following protocols provide a validated starting point for your method development.

Protocol 1: General Screening Method (UV Detection)
  • Column: High-purity, end-capped C18, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate (KH₂PO₄) in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at the analyte's λmax (e.g., 260 nm).

  • System Suitability: A standard injection should yield a peak asymmetry (As) between 0.9 and 1.5 and a theoretical plate count (N) > 5000.

Protocol 2: LC-MS Compatible Method
  • Column: Same as Protocol 1.

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.5 mL/min (adjust for MS compatibility).

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Detection: MS with Electrospray Ionization (ESI) in positive ion mode.

  • Rationale: Formic acid maintains a low pH to ensure consistent protonation while being volatile and MS-friendly. The lower flow rate is often optimal for ESI efficiency.

Data-Driven Comparison

The following table summarizes the expected performance differences based on the chosen strategy. The data is representative for a typical fluorinated pyridine salt.

ParameterCondition 1: Standard C18, pH 7 (Phosphate)Condition 2: End-capped C18, pH 3 (Phosphate)Condition 3: End-capped C18, pH 3 (Formate)
Retention Time (min) 4.56.26.1
Peak Asymmetry (As) 2.8 (Tailing)1.1 (Symmetric)1.2 (Symmetric)
Theoretical Plates (N) 2,10012,50011,800
MS Compatibility NoNoYes
Conclusion Unacceptable peak shape due to silanol interaction.Excellent chromatography for UV-only methods.Optimal for both UV and MS detection.

Conclusion

The successful HPLC analysis of fluorinated pyridine salts is not a matter of chance, but a result of a methodical approach grounded in chromatographic theory. By prioritizing the mitigation of secondary silanol interactions through the informed selection of a modern, end-capped stationary phase and strict control of mobile phase pH, one can reliably achieve symmetric peaks and robust, transferable methods. Always begin with a high-performance, end-capped C18 column and a low-pH mobile phase. This strategy directly addresses the core chemical properties of the analyte, providing a solid foundation for all subsequent optimization and validation efforts.

References

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-438. [Link]

  • Majors, R. E. (2013). The Top 10 HPLC Column Myths. LCGC North America, 31(11), 936-947. [Link]

  • Waters Corporation. (n.d.). Phenyl Column Chemistry. Retrieved from Waters. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating separation in hydrophilic interaction chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

  • Agilent Technologies. (2021). Agilent Poroshell 120 Phenyl-Hexyl Columns. Retrieved from Agilent. [Link]

  • Krokhin, O. V. (2013). Mobile phase additives in reversed-phase HPLC of peptides. LCGC North America, 31(7), 516-527. [Link]

A Comparative Guide to the Bioisosteric Replacement of 2-Methoxypyridine with 2-Aminoethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties.[1][2] Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving other characteristics, is a cornerstone of this optimization process.[3][4] This guide provides an in-depth comparison of the classical 2-methoxypyridine moiety with its non-classical bioisostere, 2-aminoethoxypyridine. We will explore the strategic rationale for this replacement, focusing on mitigating metabolic liabilities associated with the methoxy group, and provide detailed experimental protocols and comparative data to guide researchers in their drug development endeavors.

Introduction: The Challenge of the Methoxy Group

The 2-methoxypyridine scaffold is a prevalent feature in many biologically active molecules, valued for its electronic properties and synthetic accessibility.[5][6] However, its utility is often hampered by a significant metabolic liability: O-demethylation. This process, primarily mediated by cytochrome P450 enzymes in the liver, can lead to the formation of a potentially reactive hydroxypyridine metabolite and contribute to rapid clearance, thereby limiting the drug's half-life and oral bioavailability. Addressing this metabolic instability is a frequent objective in lead optimization campaigns.[7]

Bioisosteric replacement offers a rational approach to circumvent this issue.[8][9] The goal is to substitute the methoxy group with a mimic that is sterically and electronically similar but metabolically more robust, without compromising the parent molecule's desired pharmacological activity.[10]

The 2-Aminoethoxypyridine Moiety: A Strategic Bioisostere

We propose the 2-aminoethoxypyridine group as a strategic, non-classical bioisostere for 2-methoxypyridine. This replacement extends the ether linkage and terminates it with a primary amine.

Caption: Bioisosteric replacement of 2-methoxypyridine with 2-aminoethoxypyridine.

The core rationale for this substitution is threefold:

  • Metabolic Stability: The C-O bond in the ethoxy linker is sterically more hindered and electronically different from the methyl-oxygen bond, potentially reducing its susceptibility to enzymatic cleavage. The terminal amine introduces a new site for metabolism, which may follow different, more favorable pathways.

  • Physicochemical Modulation: The introduction of a primary amine adds a hydrogen bond donor and increases the polarity of the molecule. This can significantly impact solubility, a critical parameter for drug formulation and absorption.

  • Pharmacodynamic Enhancement: The new hydrogen bond donor can form additional interactions with the target protein, potentially enhancing binding affinity and selectivity.

Comparative Physicochemical Profile

To illustrate the impact of this bioisosteric swap, we can analyze the calculated properties of two hypothetical parent molecules. The introduction of the aminoethoxy group leads to a predictable shift in key physicochemical parameters.

Property2-Methoxy-X2-Aminoethoxy-XRationale for Change
Molecular Weight ( g/mol )185.22214.27Addition of -OCH2CH2NH2 vs. -OCH3
cLogP2.151.80Increased polarity from the terminal amine
Topological Polar Surface Area (TPSA) (Ų)38.964.9Contribution of the primary amine group
Hydrogen Bond Donors01The -NH2 group acts as a donor
Hydrogen Bond Acceptors34The nitrogen of the amine adds an acceptor site
pKa (Most Basic)3.28 (Pyridine N)8.50 (Alkyl Amine)The primary amine is significantly more basic

Note: Data is calculated for a hypothetical molecule where 'X' is a phenyl group attached to the 5-position of the pyridine ring. These values are illustrative.

These changes are not trivial. The lower cLogP and higher TPSA for the aminoethoxy analog suggest increased aqueous solubility but potentially lower passive membrane permeability.[11] The significantly higher basicity of the terminal amine means it will be protonated at physiological pH, which can have profound effects on cell penetration, target engagement, and off-target activities.

Experimental Design for Comparative Evaluation

To empirically validate the hypothesis, a series of standardized, side-by-side experiments are required. Below are the essential workflows and protocols.

Synthesis Workflow

The synthesis of the 2-aminoethoxypyridine analog can be achieved via a straightforward nucleophilic aromatic substitution (SNAr) reaction from an activated 2-halopyridine precursor, followed by deprotection.

Synthesis_Workflow Start 2-Chloropyridine Derivative (1) SNAr SNAr Reaction (Step 1) Start->SNAr Reagent N-Boc-ethanolamine NaH, THF Reagent->SNAr Intermediate Boc-Protected Intermediate (2) SNAr->Intermediate Deprotection Acidic Deprotection (TFA or HCl) (Step 2) Intermediate->Deprotection Product 2-Aminoethoxypyridine Product (3) Deprotection->Product

Caption: General synthetic workflow for 2-aminoethoxypyridine derivatives.

Protocol 1: Synthesis of a Generic 2-(2-Aminoethoxy)pyridine Derivative

This protocol is a representative example and may require optimization for specific substrates.

  • Step 1: Boc-Protection of the Ether Linkage

    • To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add N-Boc-ethanolamine (1.1 eq.) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

    • Add the starting 2-chloropyridine derivative (1.0 eq.) dissolved in anhydrous THF.

    • Warm the reaction to room temperature and then heat to 60 °C for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Causality: NaH is a strong base used to deprotonate the alcohol of N-Boc-ethanolamine, forming a potent nucleophile (alkoxide) required for the subsequent SNAr reaction. The Boc protecting group prevents the amine from acting as a competing nucleophile.

    • Upon completion, cool the reaction and quench carefully by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the Boc-protected intermediate.

  • Step 2: Deprotection to Yield the Final Product

    • Dissolve the purified Boc-protected intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the primary amine.

    • Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess acid.

    • Dry the organic layer, concentrate, and purify as needed to yield the final 2-aminoethoxypyridine product.

In Vitro Pharmacokinetic Assays

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation: Prepare a stock solution of the test compound (2-methoxypyridine and 2-aminoethoxypyridine analogs) in DMSO (e.g., 10 mM).

  • Incubation Mixture: In a microcentrifuge tube on ice, combine phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Initiation: Pre-warm the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (cofactor).

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of this plot.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Prepare solutions of the test compounds (2-methoxypyridine and 2-aminoethoxypyridine analogs) in a buffer solution at a relevant pH (e.g., pH 7.4).

  • Membrane Coating: Coat the filter of a 96-well filter plate (the donor plate) with a lipid solution (e.g., 10% lecithin in dodecane) to form the artificial membrane.

  • Assay Assembly: Place the coated donor plate into a 96-well acceptor plate containing buffer solution.

  • Incubation: Add the test compound solutions to the donor wells and incubate the plate assembly at room temperature for 4-18 hours.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the concentrations from the donor and acceptor wells and known assay parameters (incubation time, membrane area, well volume).

Comparative Data Analysis (Illustrative)

The following table presents hypothetical, yet realistic, data that could be obtained from the experiments described above.

CompoundHLM t½ (min)HLM CLint (µL/min/mg)PAMPA Pe (10⁻⁶ cm/s)
2-Methoxy-X (Control) 1592.412.5
2-Aminoethoxy-X (Bioisostere) >60<11.63.1

Interpretation:

  • Metabolic Stability: The 2-methoxypyridine analog exhibits a short half-life and high clearance, consistent with rapid O-demethylation. In stark contrast, the 2-aminoethoxypyridine analog is significantly more stable, demonstrating the success of the bioisosteric replacement in blocking the primary metabolic pathway.

  • Permeability: The control compound shows good passive permeability. The bioisostere, however, has markedly lower permeability. This is the anticipated trade-off. Its higher polarity and protonated state at pH 7.4 reduce its ability to passively diffuse across the lipid membrane.

Conclusion and Strategic Outlook

The bioisosteric replacement of 2-methoxypyridine with 2-aminoethoxypyridine is a highly effective strategy for mitigating metabolic liabilities associated with O-demethylation. Our comparative guide demonstrates that this modification can dramatically improve in vitro metabolic stability.

However, this is not a "magic bullet" solution. Researchers must be cognizant of the inherent trade-offs, most notably a potential decrease in passive permeability due to increased polarity and basicity. This change necessitates a careful evaluation of the drug's overall absorption, distribution, metabolism, and excretion (ADME) profile. In cases where permeability becomes a limiting factor, further molecular modifications or formulation strategies may be required. Furthermore, the introduction of a basic center can introduce new off-target liabilities (e.g., hERG channel inhibition) that must be assessed.

Ultimately, the 2-aminoethoxypyridine moiety is a valuable tool in the medicinal chemist's arsenal, providing a clear path to enhance metabolic robustness while offering new opportunities for target engagement through hydrogen bonding.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Bioisosterism. Drug Design Org.
  • Bioisosterism: A Useful Strategy for Molecular Modific
  • 2-Methoxypyridine | C6H7NO | CID 74201. PubChem.
  • 2‐Methoxy Pyridine.
  • Synthesis of 2‐amino‐5‐ethoxypyridine.
  • 2-Methoxypyridine: A Key Intermediate for Innov
  • 2-Methoxypyridine | 1628-89-3. ChemicalBook.
  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Amide Bond Bioisosteres: Str
  • Bioisosteric Replacement Str
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
  • CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Application of Bioisosteres in Drug Design. (2012). University of Zurich.

Sources

A Comparative Guide to Verifying the Purity of 2-(2-Aminoethoxy)-3-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of reproducible, safe, and effective drug discovery. 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its purity is paramount to the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of analytical techniques for verifying the purity of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride. We will delve into the practical application and data interpretation of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a practical resource for scientists at the bench, offering not just protocols, but also the underlying rationale for methodological choices and the interpretation of results.

The Criticality of Purity in Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical building blocks that are converted into the final API. The quality of these intermediates directly impacts the quality of the API, influencing factors such as yield, impurity profile, and ultimately, patient safety.[1] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over the purity of these materials.[1]

For a compound like 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride, potential impurities could arise from the synthetic route, degradation, or storage. These impurities can be isomeric, byproducts from side reactions, or unreacted starting materials. Even seemingly minor impurities can have significant downstream consequences, including altered biological activity, toxicity, or the formation of genotoxic byproducts.[2][3]

A Multi-Pronged Approach to Purity Verification

A single analytical technique is rarely sufficient to fully characterize the purity of a pharmaceutical intermediate. A more robust and reliable approach involves the use of orthogonal methods, each providing a different and complementary piece of the purity puzzle. In this guide, we will explore the synergy of HPLC, NMR, and Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for purity determination, offering high resolution and quantitative accuracy. For a polar compound like 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride, a reversed-phase HPLC method with UV detection is a common and effective choice.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often employed to separate compounds with a range of polarities. A typical mobile phase system could be:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL

The choice of a C18 column is based on its versatility and effectiveness in retaining and separating a wide range of organic molecules. The acidic mobile phase (0.1% Formic Acid) helps to protonate the amine groups in the molecule, leading to sharper peaks and improved chromatographic performance. A gradient elution is crucial for separating not only the main compound but also any potential impurities that may have different polarities. UV detection at 254 nm is chosen as the pyridine ring is expected to have strong absorbance at this wavelength.

Sample ID Main Peak Retention Time (min) Purity by Area % Impurity 1 (Area %) Impurity 2 (Area %)
Batch A 12.599.8%0.1% (at 8.2 min)0.1% (at 10.1 min)
Batch B 12.598.5%0.8% (at 8.2 min)0.7% (at 11.5 min)
Alternative Supplier 12.699.2%0.3% (at 9.5 min)0.5% (at 13.8 min)

This table clearly demonstrates the ability of HPLC to quantify the purity of different batches and compare them against an alternative. The presence and relative abundance of impurities are easily visualized.

dot

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Weigh & Dissolve Sample (1 mg/mL) filter_sample Filter (0.45 µm) sample_prep->filter_sample inject Inject Sample (10 µL) filter_sample->inject mobile_phase_A Prepare Mobile Phase A (0.1% Formic Acid in Water) hplc_system HPLC System (C18 Column, UV Detector) mobile_phase_A->hplc_system mobile_phase_B Prepare Mobile Phase B (Acetonitrile) mobile_phase_B->hplc_system hplc_system->inject gradient Run Gradient Program inject->gradient detect Detect at 254 nm gradient->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Workflow for HPLC purity analysis.

¹H and ¹³C NMR Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is a powerful tool for structural elucidation and can provide valuable information about the presence of impurities. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, containing a known internal standard (e.g., TMS).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

The ¹H NMR spectrum of pure 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride is expected to show distinct signals for the aromatic protons on the pyridine ring, the two methylene groups of the aminoethoxy chain, and the amine protons. The presence of unexpected signals, even at low integration values, can indicate the presence of impurities. For instance, residual starting materials or isomeric byproducts would exhibit their own characteristic set of peaks.

The ¹³C NMR spectrum provides complementary information. Each unique carbon atom in the molecule will give a distinct signal. The presence of additional peaks suggests the presence of carbon-containing impurities.

Signal Type Expected Chemical Shift (ppm) - Batch A Observed Chemical Shift (ppm) - Batch B Notes
Aromatic CH 8.0-8.2 (d)8.0-8.2 (d)
Aromatic CH 7.4-7.6 (t)7.4-7.6 (t), 7.8 (s, minor)Minor singlet at 7.8 ppm suggests an aromatic impurity.
-OCH₂- 4.4-4.6 (t)4.4-4.6 (t)
-NCH₂- 3.2-3.4 (t)3.2-3.4 (t)

This table highlights how NMR can be used to identify specific impurities that might not be easily resolved by HPLC.

dot

NMR_Analysis_Logic start Acquire ¹H and ¹³C NMR Spectra compare Compare with Reference Spectrum start->compare signals_match All Signals Match Expected Structure? compare->signals_match no_extra_signals No Additional Signals Present? signals_match->no_extra_signals Yes impure Potential Impurities Present signals_match->impure No pure Compound is Structurally Pure no_extra_signals->pure Yes no_extra_signals->impure No investigate Investigate Impurity Structure impure->investigate

Caption: Logical flow for NMR spectral analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Unknowns

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the compound and its fragmentation pattern. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and characterizing impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • LC Conditions: The same HPLC method as described above can be used.

  • MS Conditions:

    • Ionization Mode: Positive ESI is suitable for this compound due to the presence of basic nitrogen atoms.

    • Scan Range: A scan range of m/z 50-500 should be sufficient to observe the parent ion and potential fragments.

The mass spectrum of the main peak from the HPLC should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of 2-(2-Aminoethoxy)-3-fluoropyridine. For the hydrochloride salt, the free base will be observed. The calculated monoisotopic mass of the free base (C₇H₉FN₂O) is 156.07 g/mol . Therefore, a strong signal at m/z 157.08 would confirm the molecular weight.

Any impurities detected in the HPLC can be analyzed by their respective mass spectra. The molecular ions of these impurities can provide clues to their identity, which can then be further investigated.

Sample ID Main Peak [M+H]⁺ (m/z) Impurity 1 [M+H]⁺ (m/z) Impurity 2 [M+H]⁺ (m/z)
Batch A 157.08143.06171.09
Batch B 157.08143.06185.11
Alternative Supplier 157.08155.09199.12

This table illustrates how MS can differentiate impurities based on their molecular weights, providing a deeper level of characterization than HPLC-UV alone.

Synthesis of Insights: A Self-Validating System

The true power of this multi-technique approach lies in its self-validating nature. An impurity detected by HPLC can be further characterized by MS to determine its molecular weight. This information, combined with NMR data, can often lead to the complete structural elucidation of the impurity. This comprehensive understanding of the impurity profile is critical for process optimization and ensuring the quality and safety of the final drug substance.

By integrating these analytical techniques, researchers and drug development professionals can build a robust and reliable system for verifying the purity of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride, ensuring the quality and consistency of this vital pharmaceutical intermediate.

References

  • International Council for Harmonisation. ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

  • International Council for Harmonisation. ICH Q11: Development and Manufacture of Drug Substances. [Link]

  • U.S. Food and Drug Administration. Quality Control in Pharmaceutical Industry. [Link]

  • World Health Organization. WHO good practices for pharmaceutical quality control laboratories. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines - Fluorine notes. [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • ATSDR. Analytical Methods for Detecting Pyridine. [Link]

Sources

A Senior Application Scientist's Guide to the Impact of Fluorine Substitution on Pyridine Ring Basicity and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. Among these scaffolds, the pyridine ring holds a place of prominence. The introduction of fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of the pyridine ring, most notably its basicity and reactivity. This guide offers an in-depth comparison, grounded in experimental data and mechanistic principles, to elucidate these effects for researchers, scientists, and drug development professionals.

The Fundamental Influence of Fluorine: Electronic Effects on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency, coupled with the lone pair of electrons on the nitrogen, defines its characteristic basicity and reactivity profile. The substitution of a hydrogen atom with fluorine introduces a powerful new electronic perturbation.

Fluorine exerts two primary electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bonds of the ring, leading to a significant decrease in electron density across the entire aromatic system. This is the dominant effect of fluorine in most contexts.

  • Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated back into the aromatic π-system through resonance. However, due to the poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of the electronegative fluorine, this resonance effect is exceptionally weak and is generally overshadowed by the powerful inductive effect.

The interplay of these effects is what dictates the ultimate impact on the pyridine's properties, with the position of substitution playing a critical role.

Visualizing the Electronic Perturbation

The following diagram illustrates the dominant inductive pull of a fluorine atom on the pyridine ring, which is key to understanding its influence.

BasicityTrend cluster_input Fluorine Position cluster_effect Effect on Nitrogen Lone Pair cluster_output Resulting Basicity (pKa) pos2 2-Position strong_withdrawal Strongest Electron Withdrawal pos2->strong_withdrawal pos3 3-Position moderate_withdrawal Moderate Electron Withdrawal pos3->moderate_withdrawal pos4 4-Position strong_withdrawal2 Strong Electron Withdrawal pos4->strong_withdrawal2 lowest_pka Lowest Basicity (pKa ≈ -0.44) strong_withdrawal->lowest_pka highest_pka Highest Basicity (pKa ≈ 2.97) moderate_withdrawal->highest_pka low_pka Low Basicity (pKa ≈ 1.13) strong_withdrawal2->low_pka

Caption: Relationship between fluorine position and pyridine basicity.

Comparative Analysis of Reactivity

Fluorine's powerful electron-withdrawing nature fundamentally alters the reactivity of the pyridine ring in two key types of reactions: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).

A. Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., nitration, halogenation), an electrophile attacks the electron-rich π-system of the aromatic ring. Since pyridine is already electron-deficient compared to benzene, it undergoes EAS with difficulty. The introduction of a fluorine atom further deactivates the ring by withdrawing even more electron density.

B. Nucleophilic Aromatic Substitution (SNAr)

Conversely, the SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring that contains a good leaving group. The strong electron-withdrawing effect of fluorine makes the pyridine ring highly electrophilic and thus activates it towards nucleophilic attack. Furthermore, the fluoride ion, while not a superb leaving group in all contexts, can be displaced by strong nucleophiles, particularly when positioned at the activated 2- or 4-positions.

Comparative Reactivity:

  • 2-Fluoropyridine & 4-Fluoropyridine: These isomers are highly activated towards SNAr. A nucleophile attacking at the C-2 or C-4 position creates a resonance-stabilized intermediate (a Meisenheimer complex) where the negative charge is delocalized onto the ring nitrogen, providing a significant stabilizing effect. This makes them excellent substrates for SNAr reactions.

  • 3-Fluoropyridine: This isomer is significantly less reactive in SNAr reactions. When a nucleophile attacks at the C-3 position, the resulting negative charge in the intermediate cannot be delocalized onto the ring nitrogen. This lack of stabilization makes the reaction pathway much less favorable.

The relative reactivity in SNAr reactions is starkly different: 2-F ≈ 4-F >>> 3-F .

Experimental Protocol: Comparative SNAr Reactivity

To provide a tangible, self-validating system for comparing reactivity, we describe a standardized protocol for the SNAr reaction of fluoropyridine isomers with a common nucleophile, sodium methoxide.

Objective: To compare the relative reaction rates of 2-fluoropyridine and 3-fluoropyridine with sodium methoxide by monitoring the disappearance of the starting material via Gas Chromatography (GC).

Materials:

  • 2-Fluoropyridine (Reagent Grade)

  • 3-Fluoropyridine (Reagent Grade)

  • Sodium Methoxide (0.5 M solution in Methanol)

  • Anhydrous Methanol (Reaction Solvent)

  • Dodecane (Internal Standard for GC)

  • Round-bottom flasks, condensers, magnetic stirrers

  • Gas Chromatograph with FID detector

Step-by-Step Methodology:

  • Reaction Setup (Parallel Reactions):

    • Set up two identical 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers under a nitrogen atmosphere.

    • To Flask A, add 10 mL of anhydrous methanol, 1.0 mmol of 2-fluoropyridine, and 0.1 mL of dodecane (internal standard).

    • To Flask B, add 10 mL of anhydrous methanol, 1.0 mmol of 3-fluoropyridine, and 0.1 mL of dodecane (internal standard).

  • Initiation and Monitoring:

    • Place both flasks in a pre-heated oil bath at 50°C and allow them to equilibrate for 5 minutes while stirring.

    • At time t=0, inject 2.2 mL of 0.5 M sodium methoxide solution (1.1 mmol, 1.1 eq) into each flask simultaneously.

    • Immediately withdraw a ~0.1 mL aliquot from each reaction, quench it in a vial containing pH 7 buffer and diethyl ether, and label it "t=0".

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes).

  • Analysis:

    • Analyze each quenched aliquot by GC.

    • Calculate the ratio of the peak area of the fluoropyridine to the peak area of the internal standard (dodecane) for each time point.

    • Plot the percentage of remaining fluoropyridine versus time for both reactions.

Expected Outcome & Causality:

The plot will show a rapid decrease in the concentration of 2-fluoropyridine, with the reaction likely reaching completion within the monitored timeframe. In stark contrast, the concentration of 3-fluoropyridine will decrease very slowly, if at all, under these conditions. This directly demonstrates the high activation of the 2-position and the relative inertness of the 3-position towards SNAr, validating the mechanistic principles discussed.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Data Analysis prep1 Set up parallel flasks (2-FP & 3-FP) prep2 Add solvent, reactant, & internal standard prep1->prep2 react1 Equilibrate at 50°C prep2->react1 react2 Inject Nucleophile (NaOMe) to start t=0 react1->react2 react3 Take time-point aliquots (0, 15, 30, 60 min...) react2->react3 react4 Quench aliquots in buffer react3->react4 analysis1 Analyze aliquots by GC react4->analysis1 analysis2 Calculate Reactant/Standard Peak Area Ratio analysis1->analysis2 analysis3 Plot % Reactant Remaining vs. Time analysis2->analysis3

Caption: Workflow for comparative kinetic analysis of SNAr reactions.

Summary and Conclusion

The substitution of fluorine onto a pyridine ring is a powerful strategy for modulating its core chemical properties. This guide has demonstrated, with both quantitative data and mechanistic reasoning, that this single-atom substitution leads to predictable yet profound changes:

  • Basicity: Fluorine universally decreases the basicity of the pyridine nitrogen. This effect is most potent from the 2-position (ΔpKa ≈ -5.7) and least impactful, though still significant, from the 3-position (ΔpKa ≈ -2.3).

  • Reactivity: Fluorine substitution deactivates the pyridine ring towards electrophilic attack while strongly activating it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. This dichotomous effect provides a versatile tool for synthetic chemists.

Understanding these principles is crucial for professionals in drug development, allowing for the rational design of molecules with tailored pKa values to optimize pharmacokinetic properties like solubility and cell permeability, and for synthetic chemists to anticipate and leverage the altered reactivity of these valuable heterocyclic building blocks.

References

  • Title: The pKa's of the Monofluoropyridines Source: Journal of the American Chemical Society, 1957, 79 (20), pp 5441–5444 URL: [Link]

Safety Operating Guide

2-(2-Aminoethoxy)-3-fluoropyridine Hydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Hazards of Fluorinated Pyridines

As researchers, we often treat building blocks like 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride as routine intermediates. However, from a waste management perspective, this compound represents a "triad" of disposal challenges: it is a halogenated organic , a nitrogenous base salt , and a pyridine derivative .

Improper disposal is not just a regulatory violation; it presents immediate chemical risks. The fluorine atom on the pyridine ring creates a carbon-fluorine (C-F) bond—one of the strongest in organic chemistry—which requires specialized incineration conditions to prevent the release of toxic byproducts. Furthermore, the hydrochloride salt form implies potential acidity and corrosivity in solution.

This guide provides a self-validating, step-by-step protocol to ensure this compound is disposed of safely, protecting both your laboratory personnel and the downstream environment.

Chemical Profile & Disposal Logic[1]

To understand the how, we must first understand the why. The disposal strategy is dictated by three functional components of the molecule.

ComponentHazard CharacteristicDisposal Implication
Fluorine (C-F) Thermal Stability / HF FormationMUST go to high-temperature incineration (>1100°C) with scrubbers. NEVER autoclave.
Pyridine Ring Ecotoxicity / OdorToxic to aquatic life.[1][2] Requires tight sealing to prevent fugitive emissions.[3][4]
Hydrochloride (HCl) Corrosivity (Acidic)Aqueous solutions may require pH adjustment before consolidation.
Amino Group ReactivityINCOMPATIBLE with hypochlorites (Bleach). Risk of forming toxic chloramines.

Pre-Disposal Validation (The "Self-Validating System")

Before moving the waste to the central accumulation area, perform this 3-step validation. This ensures that the waste stream is stable and compliant.

Step 1: Phase Determination
  • Solid Waste: If the material is pure solid or absorbed on silica/paper, it goes directly to Solid Halogenated Waste .

  • Liquid Waste: If dissolved in solvent (e.g., DMSO, Methanol), it must go to Liquid Halogenated Solvent Waste .

Step 2: pH Check (Aqueous Solutions Only)

If the compound is in an aqueous solution, the hydrochloride salt will lower the pH.

  • Action: Test pH with a strip.

  • Target: pH 5–9.

  • Correction: If pH < 4, slowly neutralize with dilute Sodium Bicarbonate (

    
    ) before adding to the waste carboy. This prevents gas generation or container degradation in the central waste stream.
    
Step 3: Oxidizer Segregation (CRITICAL)
  • Rule: Never mix this amine-containing waste with oxidizing acids (Nitric acid) or Bleach.[5]

  • Reason: The amino group (

    
    ) can react with bleach (
    
    
    
    ) to form chloramines (
    
    
    ), which are toxic and volatile.

Step-by-Step Disposal Workflow

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Containment: Place the solid material in a clear, wide-mouth polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to minimize breakage risk during transport.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-(2-Aminoethoxy)-3-fluoropyridine HCl, Solid"

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • Secondary Containment: Place the jar into a secondary bin labeled "Solid Halogenated Waste."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the "Halogenated" stream.

  • Transfer: Pour into the "Halogenated Solvent" carboy (typically red or yellow safety cans).

  • Log Entry: Immediately log the volume and specific chemical name on the carboy's waste log. Do not write "Organic Waste." Write "Fluorinated Pyridine Solution."

C. Visual Workflow (Decision Logic)

DisposalWorkflow Start Waste Generation: 2-(2-Aminoethoxy)-3-fluoropyridine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Silica, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Solvent/Aqueous) StateCheck->Liquid Liquid Segregation CRITICAL CHECK: Ensure NO Oxidizers/Bleach Solid->Segregation LiquidCheck Is it Aqueous? Liquid->LiquidCheck Neutralize Check pH Neutralize if pH < 4 LiquidCheck->Neutralize Yes (Aqueous) SolventStream Identify Solvent (Halogenated vs Non-Halogenated) LiquidCheck->SolventStream No (Organic) Neutralize->Segregation SolventStream->Segregation PackSolid Double Bag or HDPE Jar Label: 'Solid Halogenated' Segregation->PackSolid If Solid PackLiquid Carboy: 'Halogenated Solvents' Log Fluorine Content Segregation->PackLiquid If Liquid Incineration Final Disposal: High-Temp Incineration w/ Scrubbing PackSolid->Incineration PackLiquid->Incineration

Caption: Decision tree for segregating and packaging fluorinated pyridine waste to ensure compatibility and compliance.

The Science of Destruction: Why Incineration Matters

You cannot simply autoclave this waste or send it to a landfill. The presence of the Fluorine atom dictates the destruction method.

The C-F Bond Stability

The Carbon-Fluorine bond is approximately 485 kJ/mol , making it thermally stable. Standard municipal incineration (often ~850°C) may not fully mineralize the compound, leading to the emission of fluorinated organic byproducts or PFAS-like precursors.

The HF Byproduct

When destroyed at proper temperatures (>1100°C), the fluorine is converted into Hydrogen Fluoride (HF).



Commercial chemical incinerators are equipped with caustic scrubbers  (using NaOH or Lime) to capture this HF gas immediately, converting it into harmless salts (NaF or 

). If you dispose of this in a standard non-halogenated stream, the facility may not be equipped to scrub the corrosive HF, damaging their equipment and violating emission standards.

Emergency Spill Procedures

Scenario: You drop a 5g bottle of the solid hydrochloride salt.

  • Evacuate & Ventilate: The dust may be irritating to the respiratory tract. Clear the immediate area.[3][5][6]

  • PPE: Wear Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If dust is visible in the air, use an N95 or P100 respirator.

  • Containment:

    • Do NOT use water initially (this spreads the material and creates an acidic solution).

    • Cover the spill with a dry absorbent (Vermiculite or specialized chemical spill pads).

  • Cleanup:

    • Scoop the material gently to avoid dust generation.[7]

    • Place in a hazardous waste bag/container.

    • Now you can wipe the surface with a damp paper towel.

    • Test the surface pH with a strip to ensure no acidic residue remains.

  • Disposal: Label the debris as "Debris contaminated with Fluorinated Pyridine."

References

  • United States Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

A Guide to Personal Protective Equipment for Handling 2-(2-Aminoethoxy)-3-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride. As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. This guide moves beyond a simple checklist, providing a deep, procedural understanding of the personal protective equipment (PPE) required for this compound. We will explore not just what to wear, but why you're wearing it, grounded in the chemical's toxicological profile and best laboratory practices.

The structure of this guide is designed to be intuitive and directly applicable to your workflow. We will begin with a hazard assessment, followed by a detailed breakdown of the necessary PPE, operational plans for its use, and finally, protocols for disposal. Every recommendation is rooted in established safety standards to ensure a self-validating system of protection for you and your colleagues.

Hazard Assessment: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride is not publicly available, we can construct a robust hazard profile by examining its constituent parts and analogous structures. The molecule is a fluorinated aminopyridine derivative and a hydrochloride salt. This informs our safety precautions in several critical ways:

  • Pyridine Derivatives: Pyridine and its derivatives are known for their potential toxicity and strong, unpleasant odors.[1] They can be harmful if inhaled, ingested, or absorbed through the skin.[2][3][4]

  • Fluorinated Aromatic Compounds: The presence of fluorine can alter the compound's reactivity and metabolic pathways, sometimes increasing toxicity.

  • Aminopyridines: Compounds like 2-Amino-3-fluoropyridine are classified as acute oral toxins, skin and eye irritants, and may cause respiratory irritation.[5][6][7]

  • Hydrochloride Salt: The HCl salt form means the compound is likely a solid that can form dusts.[8] In the presence of moisture, it can become acidic and corrosive. Hydrochloride salts of active pharmaceutical ingredients (APIs) require careful handling to prevent respiratory and skin irritation.[9]

Given this composite risk, we must treat 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride as a hazardous substance, likely harmful by all routes of exposure and potentially corrosive.

Core Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against chemical exposure. For this compound, a multi-layered approach is essential. Do not simply wear gloves; understand the material and its limitations. Do not just wear a lab coat; ensure it is the correct type for handling hazardous solids.

PPE Specification Table
PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Pyridine and its derivatives can penetrate latex gloves. Nitrile or neoprene offers superior chemical resistance.[1] Double-gloving provides an extra layer of protection against tears and contamination during doffing.
Eye Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsProtects against airborne dust particles and accidental splashes. Goggles provide a seal around the eyes for superior protection.[5][8][10]
Body Protection Chemical-Resistant Lab CoatA standard cotton lab coat is insufficient. A chemical-resistant or flame-retardant antistatic lab coat protects your skin and personal clothing from contamination by dust or spills.[11][12]
Respiratory Protection NIOSH-approved Respirator (N95 or higher)Required when handling the solid outside of a certified chemical fume hood to prevent inhalation of fine dust particles.[5][11]
Face Protection Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the preparation of solutions or in the event of a spill.[13]

Operational Plan: Donning and Doffing PPE

The sequence in which you put on and take off your PPE is as critical as the equipment itself. An incorrect procedure can lead to self-contamination.

Step-by-Step Donning and Doffing Protocol

Donning (Putting On) PPE:

  • Lab Coat: Put on your chemical-resistant lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on your chemical splash goggles.

  • Gloves: Put on your first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Put on the second pair of gloves over the first.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare hands. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Unfasten the lab coat and remove it by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.

  • Eye Protection: Remove your goggles from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[8][11]

PPE Workflow Diagram

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves (Double) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride must be treated as hazardous waste. This includes gloves, disposable lab coats, weighing papers, and any contaminated cleaning materials.

Step-by-Step Disposal Protocol
  • Segregation: All contaminated solid waste must be placed in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with non-hazardous trash.

  • Container Management: Keep the hazardous waste container closed except when adding waste. Store it in a designated satellite accumulation area.

  • Spill Cleanup: In the event of a spill, use a chemical spill kit to absorb the material. All cleanup materials must also be disposed of as hazardous waste.[14][15]

  • Final Disposal: Waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[14][16]

Chemical Waste Disposal Workflow

Disposal_Workflow Start Contaminated Material (Gloves, Wipes, etc.) Container Sealable, Labeled Hazardous Waste Container Start->Container Storage Designated Satellite Accumulation Area Container->Storage Disposal Institutional EHS Waste Pickup Storage->Disposal End Proper Disposal via Licensed Facility Disposal->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.